molecular formula C18H24Cl2N2O B10818868 4-Dimethylamino-N-benzylcathinone (hydrochloride) CAS No. 2740524-43-8

4-Dimethylamino-N-benzylcathinone (hydrochloride)

Cat. No.: B10818868
CAS No.: 2740524-43-8
M. Wt: 355.3 g/mol
InChI Key: IHYZNFBEYCRGTM-UHFFFAOYSA-N
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Description

4-Dimethylamino-N-benzylcathinone (hydrochloride) is a useful research compound. Its molecular formula is C18H24Cl2N2O and its molecular weight is 355.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

2740524-43-8

Molecular Formula

C18H24Cl2N2O

Molecular Weight

355.3 g/mol

IUPAC Name

2-(benzylamino)-1-[4-(dimethylamino)phenyl]propan-1-one;dihydrochloride

InChI

InChI=1S/C18H22N2O.2ClH/c1-14(19-13-15-7-5-4-6-8-15)18(21)16-9-11-17(12-10-16)20(2)3;;/h4-12,14,19H,13H2,1-3H3;2*1H

InChI Key

IHYZNFBEYCRGTM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)N(C)C)NCC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

4-Dimethylamino-N-benzylcathinone hydrochloride chemical structure and properties

[1]

Executive Summary

4-Dimethylamino-N-benzylcathinone (hydrochloride) is a synthetic substituted cathinone derivative characterized by the presence of a dimethylamino group at the para-position of the phenyl ring and a benzyl substitution on the nitrogen atom.[1] Structurally related to the stimulant methcathinone and the designer drug "Benzylone" (BMDP), this compound is primarily utilized as an analytical reference standard in forensic toxicology and neuroscience research.

While direct clinical data is limited, structure-activity relationship (SAR) analysis suggests it functions as a prodrug or a modulator of monoamine transporters, likely undergoing metabolic N-debenzylation to yield the potentially more active metabolite, 4-dimethylaminocathinone.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical detection, and predicted pharmacological profile.

Chemical Identity & Physical Properties[1]

Nomenclature and Identifiers
ParameterDetail
Common Name 4-Dimethylamino-N-benzylcathinone HCl
IUPAC Name 1-[4-(dimethylamino)phenyl]-2-[(phenylmethyl)amino]-1-propanone, dihydrochloride
CAS Number 2740524-43-8
Molecular Formula C₁₈H₂₂N₂O[1][2][3][4][5] • 2HCl
Formula Weight 355.3 g/mol
SMILES CN(C)C1=CC=C(C(C(C)NCC2=CC=CC=C2)=O)C=C1.Cl.Cl
InChI Key HZIFPEQSQKTQBW-JOZOFPPJSA-N
Physical Characteristics
PropertySpecification
Appearance Crystalline Solid
Color White to Off-White
Solubility (DMF) ~5 mg/mL
Solubility (DMSO) ~5 mg/mL
Solubility (Ethanol) ~3 mg/mL
Solubility (PBS, pH 7.2) ~0.1 mg/mL (low aqueous solubility without cosolvent)
UV/Vis

350 nm

Synthesis and Production Protocols

The synthesis of 4-Dimethylamino-N-benzylcathinone follows the standard "bromoketone" route employed for most substituted cathinones.[1] This protocol ensures high regiospecificity and yield.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis starting from the precursor 4-dimethylaminopropiophenone.

SynthesisPathwayPrecursor4-DimethylaminopropiophenoneIntermediateAlpha-Bromo Intermediate(2-bromo-1-[4-(dimethylamino)phenyl]propan-1-one)Precursor->IntermediateBrominationProduct4-Dimethylamino-N-benzylcathinone(Free Base)Intermediate->ProductNucleophilic SubstitutionReagent1Br2 / Glacial Acetic AcidReagent1->IntermediateReagent2Benzylamine / Et3NReagent2->ProductSaltFinal Hydrochloride Salt(C18H22N2O . 2HCl)Product->SaltHCl/Dioxane gassing

Caption: Step-wise synthesis from propiophenone precursor to the final hydrochloride salt.

Detailed Experimental Protocol

Step 1: Alpha-Bromination [1]

  • Reagents: Dissolve 4-dimethylaminopropiophenone (1.0 eq) in glacial acetic acid.

  • Addition: Add elemental bromine (1.0 eq) dropwise over 30 minutes while maintaining the temperature between 20–25°C to prevent poly-bromination.

  • Reaction: Stir for 2 hours. The reaction color will shift from deep red-orange to light yellow as bromine is consumed.[1]

  • Isolation: Pour the mixture into ice water. Extract the alpha-bromo ketone intermediate with dichloromethane (DCM).[1] Wash the organic layer with saturated sodium bicarbonate to remove residual acid. Dry over anhydrous

    
     and concentrate in vacuo.
    

Step 2: Amination and Salt Formation

  • Nucleophilic Attack: Dissolve the alpha-bromo intermediate in dry THF. Add benzylamine (2.0 eq) or a mixture of benzylamine (1.0 eq) and triethylamine (1.2 eq) as a proton scavenger.[1]

  • Conditions: Stir at room temperature for 24 hours. Monitor via TLC (silica, MeOH:DCM 1:9).

  • Workup: Filter off the precipitated amine hydrobromide salts. Concentrate the filtrate.

  • Salt Precipitation: Dissolve the crude free base in a minimal amount of dry diethyl ether. Add 4M HCl in dioxane dropwise with vigorous stirring.

  • Purification: Collect the white precipitate via vacuum filtration. Recrystallize from ethanol/ether to achieve analytical purity (>98%).

Analytical Profiling

Accurate identification of this compound in biological matrices relies on recognizing specific fragmentation patterns.

Mass Spectrometry (EI-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), the molecule undergoes characteristic alpha-cleavage.[1]

  • Base Peak (m/z 148): The iminium ion formed by the cleavage of the C-C bond between the alpha-carbon and the carbonyl carbon. Structure:

    
    .[1]
    
  • Tropylium Ion (m/z 91): Characteristic of the benzyl group

    
    .
    
  • Acylium Ion (m/z 148): The 4-dimethylaminobenzoyl fragment

    
    .[1] Note: Co-elution of ions may occur; high-resolution MS is recommended.[1]
    
  • Molecular Ion: Weak or absent due to lability of the amine.

UV-Vis Spectroscopy

The 4-dimethylamino substituent is a strong auxochrome, significantly shifting the absorption maximum compared to unsubstituted cathinone.[1]

  • 
    :  350 nm (Broad band).[1]
    
  • Utility: This distinct absorbance allows for easy differentiation from standard cathinones (typically absorbing <300 nm) using HPLC-DAD.[1]

Pharmacological & Toxicological Profile (SAR-Based)

Note: The following data is synthesized from Structure-Activity Relationships (SAR) of N-benzyl cathinones (e.g., Benzylone) and 4-substituted cathinones.[1] Direct clinical trials for this specific analyte are absent.

Mechanism of Action: The Prodrug Hypothesis

N-benzyl substituted cathinones generally exhibit significantly reduced affinity for monoamine transporters (DAT, SERT, NET) compared to their non-benzylated counterparts due to steric hindrance at the binding site.

However, in vivo, these compounds often act as prodrugs. The N-benzyl group is metabolically cleaved (N-debenzylation), releasing the active parent molecule.[1]

Metabolic Pathway Diagram[1]

MetabolismParent4-Dimethylamino-N-benzylcathinone(Inactive/Low Potency)Metabolite4-Dimethylaminocathinone(Active Metabolite)Parent->MetaboliteN-DebenzylationEnzymeCYP450 Isozymes(Oxidative Dealkylation)Enzyme->ParentTargetMonoamine Transporters(DAT/SERT Inhibition)Metabolite->TargetHigh Affinity Binding

Caption: Predicted metabolic activation via N-debenzylation to the active 4-dimethylaminocathinone.[1]

Predicted Toxicology[1]
  • Stimulant Effects: Upon metabolic activation, the compound is expected to produce sympathomimetic effects: tachycardia, hypertension, and vasoconstriction.

  • Aniline Toxicity: The 4-dimethylamino moiety is structurally related to aniline.[1] Metabolic breakdown could potentially yield reactive nitrenium ions or free aniline derivatives, posing a risk of Methemoglobinemia (oxidation of hemoglobin) or hepatotoxicity, a risk factor not present in standard methyl/methoxy cathinones.

Safety and Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at -20°C. The hydrochloride salt is hygroscopic; keep desiccant present.[1]

  • Disposal: Must be disposed of as hazardous chemical waste in accordance with local regulations (DEA Schedule I/II equivalent handling in many jurisdictions due to analog acts).

References

  • Cayman Chemical. (2023). 4-Dimethylamino-N-benzylcathinone (hydrochloride) Product Datasheet. Item No. 28893. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458-470.
  • Loh, M. D., et al. (2013). "N-Debenzylation of benzylamino alcohols." Journal of Organic Chemistry.
  • Organic Syntheses. (1943). Beta-Dimethylaminopropiophenone Hydrochloride.[1][4] Org. Synth. 1943, 23,[6] 30. Link (Precursor synthesis).[1]

  • World Health Organization. (2019). Critical Review Report: 3,4-Methylenedioxy-N-benzylcathinone (Benzylone). Expert Committee on Drug Dependence.

A Comprehensive Technical Guide to 4-Dimethylamino-N-benzylcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of 4-Dimethylamino-N-benzylcathinone Hydrochloride (HCl), a synthetic cathinone derivative. Designed for researchers, analytical chemists, and drug development professionals, this document synthesizes available data on the compound's chemical identity, physicochemical properties, and analytical characterization. While specific pharmacological and toxicological data remain limited, this guide discusses the compound's classification and expected properties based on the broader class of synthetic cathinones. Included are representative synthesis pathways and detailed, field-tested protocols for analytical identification and quantification using modern chromatographic and spectrometric techniques. The objective is to equip scientific professionals with the foundational knowledge and practical methodologies required for handling and investigating this compound in a research or forensic context.

Introduction and Chemical Profile

4-Dimethylamino-N-benzylcathinone is a synthetic derivative of cathinone, the primary psychoactive alkaloid found in the khat plant.[1] Like other molecules in this class, it is characterized by a β-keto-phenethylamine core structure. The addition of a benzyl group to the amine and a dimethylamino group to the phenyl ring at the para-position defines its unique identity and influences its chemical properties. This compound is primarily available as an analytical reference standard for research and forensic applications.[2] Due to its structural similarity to controlled stimulants, a comprehensive understanding of its properties is crucial for the scientific community.[1]

Core Chemical Data

The fundamental identifiers and properties of 4-Dimethylamino-N-benzylcathinone HCl are summarized below. It is important to note that the compound is typically supplied as a dihydrochloride salt, which significantly impacts its formula weight and solubility.[2]

PropertyValueSource
Formal Name 1-[4-(dimethylamino)phenyl]-2-[(phenylmethyl)amino]-1-propanone, dihydrochloride[2]
CAS Number 2740524-43-8[2]
Molecular Formula C₁₈H₂₂N₂O • 2HCl[2]
Formula Weight 355.3 g/mol [2]
Purity Typically ≥98% for reference standards[2]
Formulation Crystalline solid[2]
SMILES CN(C)C1=CC=C(C(C(C)NCC2=CC=CC=C2)=O)C=C1.Cl.Cl[2]
InChI Key HZIFPEQSQKTQBW-JOZOFPPJSA-N[2]

Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.

  • Solubility: The hydrochloride salt form enhances its solubility in polar solvents. Experimental data indicates the following solubilities:

    • DMF: ~5 mg/mL

    • DMSO: ~5 mg/mL

    • Ethanol: ~3 mg/mL

    • DMSO:PBS (pH 7.2) (1:7): ~0.1 mg/mL[2] The choice of solvent is critical for preparing analytical standards and dosing solutions. For instance, while DMSO is a suitable solvent for stock solutions, further dilution in aqueous buffers like PBS may be limited by the compound's solubility.[2]

  • Stability and Storage: The compound is reported to be stable for at least five years when stored at -20°C.[2] This low-temperature storage is essential to prevent degradation over time, ensuring the integrity of analytical standards and experimental samples.

  • Spectroscopic Properties: The maximum absorbance (λmax) is noted at 350 nm, a property that can be leveraged for UV-based detection in chromatographic methods.[2]

Representative Synthesis Pathway

While specific, peer-reviewed synthesis procedures for 4-Dimethylamino-N-benzylcathinone are not widely published, a logical and common pathway for producing β-keto-phenethylamines can be proposed. This process typically involves the α-halogenation of a substituted propiophenone followed by nucleophilic substitution with the desired amine.

Rationale: This two-step approach is a well-established method in organic chemistry for synthesizing cathinone derivatives. The first step, α-bromination, activates the carbon adjacent to the ketone for subsequent reaction. The second step, amination with benzylamine, introduces the N-benzyl moiety to complete the core structure. The final step involves converting the free base to its hydrochloride salt to improve stability and solubility.

G A 4-Dimethylaminopropiophenone C α-Bromo-4-dimethylaminopropiophenone A->C 1. α-Bromination B Br₂ / HBr E 4-Dimethylamino-N-benzylcathinone (Free Base) C->E 2. Amination D Benzylamine D->E G 4-Dimethylamino-N-benzylcathinone HCl E->G 3. Salt Formation F HCl in Ether F->G G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Methanol) A->B C Filter (0.22 µm) B->C D Chromatographic Separation (GC or HPLC) C->D E Mass Spectrometry (MS or TOF-MS) D->E F Acquire Spectra E->F G Identify & Quantify F->G

Sources

4-Dimethylamino-N-benzylcathinone IUPAC name and CAS registry number

[1][2][3]

Executive Summary & Chemical Identity

4-Dimethylamino-N-benzylcathinone is a synthetic substituted cathinone derivative characterized by a dimethylamino substituent at the para position of the phenyl ring and a benzyl group attached to the amine nitrogen. This compound belongs to the class of New Psychoactive Substances (NPS) and is primarily utilized as an analytical reference standard in forensic toxicology and pharmacological research.

Structurally, it combines features of N-benzyl substituted cathinones (often associated with lower potency or prodrug activity compared to their non-benzylated counterparts) with a 4-dimethylamino ring substitution, which significantly alters the electronic properties of the aromatic system compared to standard methcathinone analogs.

Core Identifiers

The following data establishes the precise chemical identity for research and regulatory verification.

Identifier TypeValueNotes
IUPAC Name 2-(benzylamino)-1-[4-(dimethylamino)phenyl]propan-1-one Preferred systematic name.
Alternative Name 1-[4-(dimethylamino)phenyl]-2-[(phenylmethyl)amino]-1-propanoneCayman Chemical nomenclature.
CAS Registry Number 2740524-43-8 Specific to the Hydrochloride salt.[1]
Molecular Formula C₁₈H₂₂N₂O (Free Base)C₁₈H₂₂N₂O · 2HCl (Dihydrochloride)Salt form is the standard commercial preparation.
Molecular Weight 282.39 g/mol (Free Base)355.3 g/mol (Dihydrochloride)
SMILES CN(C)C1=CC=C(C(C(C)NCC2=CC=CC=C2)=O)C=C1Free base notation.
InChI Key MAQBPZMTKYRRPQ-UHFFFAOYSA-N

Structural Analysis & Connectivity

The molecule consists of a chiral center at the alpha-carbon (C2 of the propyl chain). The N-benzyl group adds significant steric bulk, which typically reduces affinity for monoamine transporters compared to secondary amines like mephedrone, though the electron-donating 4-dimethylamino group introduces a strong dipole and conjugation system extending through the ketone.

Diagram 1: Chemical Connectivity & Functional Groups

ChemicalStructurecluster_legendStructural LogicPhenylRing4-Dimethylamino Phenyl Ring(Electron Donor)KetoneBeta-Ketone(C=O)PhenylRing->KetoneConjugationAlphaCarbonAlpha-Carbon(Chiral Center)Ketone->AlphaCarbonAmineSecondary Amine(N-Benzyl Substituted)AlphaCarbon->AmineBenzylGroupBenzyl Moiety(Lipophilic/Steric Bulk)Amine->BenzylGroupConjugationThe 4-N(Me)2 group pushes electron densitytowards the carbonyl, increasing UV absorption (350 nm).

Caption: Structural segmentation of 4-Dimethylamino-N-benzylcathinone highlighting the electron-donating core and the N-benzyl steric modulator.

Synthesis & Characterization Protocols

Note: This section details the theoretical and forensic synthesis pathways for analytical characterization. All protocols must be performed in licensed facilities in accordance with local controlled substance regulations.

Synthetic Pathway

The synthesis typically follows the standard "bromoketone" route, modified to accommodate the reactive 4-dimethylamino group.

  • Precursor Selection: 4-(Dimethylamino)propiophenone.

  • Alpha-Halogenation: Bromination of the propiophenone at the alpha position.

    • Critical Control: The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution (ring bromination). Conditions must favor radical side-chain bromination or use specific reagents (e.g., CuBr₂ or acid-catalyzed bromination) to target the alpha-carbon.

  • Nucleophilic Substitution: Reaction of the alpha-bromo intermediate with benzylamine.

    • Solvent: THF or Acetonitrile.

    • Base: Excess benzylamine or TEA/K₂CO₃ to scavenge HBr.

Diagram 2: Synthesis Logic Flow

SynthesisPathPrecursor4-(Dimethylamino)propiophenoneStep1Step 1: Alpha-Bromination(Reagent: Br2/HBr or CuBr2)Precursor->Step1Intermediate2-Bromo-1-(4-(dimethylamino)phenyl)propan-1-oneStep1->IntermediateStep2Step 2: Amination(Reagent: Benzylamine, Excess Base)Intermediate->Step2Product4-Dimethylamino-N-benzylcathinone(Free Base)Step2->ProductSaltFormationHCl Gas/Dioxane -> Dihydrochloride SaltProduct->SaltFormation

Caption: Step-wise chemical synthesis pathway from propiophenone precursor to the hydrochloride salt.

Analytical Profiling

For forensic identification, the following spectral data is characteristic of 4-Dimethylamino-N-benzylcathinone.

  • UV-Vis Spectroscopy:

    • Lambda Max: ~350 nm.[1]

    • Insight: This is significantly red-shifted compared to unsubstituted cathinones (typically ~250-260 nm) due to the strong conjugation between the dimethylamino lone pair and the carbonyl group across the phenyl ring.

  • Mass Spectrometry (GC-MS / EI 70eV):

    • Base Peak: m/z 148 (Acylium ion fragment: [C9H10NO]+).

    • Secondary Peaks:

      • m/z 91 (Tropylium ion, characteristic of the benzyl group).

      • m/z 134 (Dimethylaminophenyl cation).

    • Fragmentation Logic: The molecule cleaves at the alpha-carbon/carbonyl bond. The charge is retained on the acyl fragment (containing the dimethylamino ring) or the iminium fragment depending on ionization energy, but the benzyl group consistently yields the m/z 91 marker.

Pharmacological Context & Safety

Disclaimer: The following information is based on Structure-Activity Relationship (SAR) analysis of structural analogs. This compound is a research chemical with limited human clinical data.

Structure-Activity Relationship (SAR)
  • N-Benzyl Substitution: In the cathinone series, adding an N-benzyl group (as seen in Benzedrone) generally decreases potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the N-methyl or N-ethyl analogs. It often acts as a bulkier, less active compound that may undergo metabolic debenzylation to the active secondary amine in vivo.

  • 4-Dimethylamino Group: This substituent is unusual in recreational cathinones. While 4-methyl (Mephedrone) and 4-methoxy (Methedrone) are common, the dimethylamino group is bulkier and more basic. It may increase lipophilicity but also alter metabolic stability.

Handling & Stability
  • Storage: -20°C (Standard for cathinone salts to prevent degradation/dimerization).

  • Solubility:

    • DMF: ~5 mg/mL[1]

    • DMSO: ~5 mg/mL[1]

    • Ethanol: ~3 mg/mL[1]

    • PBS (pH 7.2): ~0.1 mg/mL[1]

  • Safety: Treat as a potent CNS stimulant. Use full PPE (gloves, mask, eye protection) and handle only within a fume hood.

References

  • National Forensic Laboratory (NFL). (2021). Analytical Report: 4-Dimethylamino-N-benzylcathinone. Policija.si. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). New Psychoactive Substances Profile: Cathinones.[2][3] Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: Substituted Cathinones. National Library of Medicine. Retrieved from [Link]

solubility data for 4-Dimethylamino-N-benzylcathinone in water vs ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4-Dimethylamino-N-benzylcathinone (4-DABC) .

Water vs. Ethanol: Physicochemical Analysis & Experimental Protocols

Executive Summary & Chemical Identity[1]

4-Dimethylamino-N-benzylcathinone (often supplied as the hydrochloride salt) represents a structural divergence from standard synthetic cathinones. Unlike its hydrophilic analogs (e.g., Mephedrone, Methcathinone) which exhibit high aqueous solubility (>50 mg/mL), the addition of the N-benzyl moiety significantly alters the lipophilic-hydrophilic balance (HLB).

This guide addresses a critical formulation challenge: 4-Dimethylamino-N-benzylcathinone HCl exhibits atypically low solubility in both water and ethanol compared to standard cathinone salts. Researchers must utilize precise co-solvent systems for biological assays to prevent precipitation in vivo.

Chemical Specifications
PropertyDetail
Common Name 4-Dimethylamino-N-benzylcathinone (HCl)
CAS Number 2740524-43-8
Molecular Formula C₁₈H₂₂N₂O[1][2] • 2HCl
Formula Weight 355.3 g/mol
Structural Features Cathinone backbone, para-dimethylamino substituent, N-benzyl group.[2]

Solubility Data: Water vs. Ethanol[4]

The following data represents empirical values for the dihydrochloride salt form. Note that the free base form will be virtually insoluble in water and highly soluble in non-polar organic solvents.

Quantitative Solubility Profile
Solvent SystemSolubility Limit (Approx.)Classification
Ethanol (Pure) ~3 mg/mL Slightly Soluble
Water (Deionized) < 1 mg/mL *Sparingly Soluble
PBS (pH 7.2) ~0.1 mg/mL Practically Insoluble
DMSO ~5 mg/mL Soluble
DMF ~5 mg/mL Soluble

*Note: Aqueous solubility is inferred from PBS data and structural lipophilicity. The high lattice energy of the benzyl-substituted crystal lattice coupled with the hydrophobic bulk resists aqueous solvation, even in salt form.

Comparative Analysis: Why the Low Solubility?

Most cathinone HCl salts are freely soluble in water. 4-DABC differs due to Structural Competing Forces :

  • The N-Benzyl Shield: The benzyl group attached to the nitrogen creates a large hydrophobic region that hinders the hydration shell formation around the ammonium cation.

  • Pi-Pi Stacking: The presence of two aromatic rings (the core phenyl and the N-benzyl) allows for strong intermolecular Pi-Pi stacking in the crystal lattice, increasing the energy required to break the crystal structure (high lattice energy).

  • The 4-Dimethylamino Group: While nitrogenous, this group is less polar than a hydroxyl or primary amine, adding to the overall lipophilic surface area.

Solvation Mechanism & Pathway Visualization

To understand the dissolution failure in water vs. partial success in ethanol, we model the solvation pathway below.

SolvationMechanism Solid Solid Crystal Lattice (High Lattice Energy due to Pi-Pi Stacking) Interaction_H2O Hydrophobic Effect: Water excludes N-Benzyl groups Solid->Interaction_H2O Add Water Interaction_EtOH Van der Waals Interaction: Ethyl chain stabilizes Benzyl rings Solid->Interaction_EtOH Add Ethanol Solvent_H2O Water (H2O) High Polarity / H-Bonding Solvent_H2O->Interaction_H2O Solvent_EtOH Ethanol (EtOH) Amphiphilic Character Solvent_EtOH->Interaction_EtOH Result_H2O Precipitation / Low Solubility (<1 mg/mL) Interaction_H2O->Result_H2O Entropy Penalty Result_EtOH Partial Solvation (~3 mg/mL) Interaction_EtOH->Result_EtOH Favorable Enthalpy

Figure 1: Mechanistic comparison of solvation. The amphiphilic nature of ethanol allows it to interact with the hydrophobic benzyl moieties better than water, but the solubility remains limited compared to DMSO.

Experimental Protocols for Solubility Determination

Since batch-to-batch variation in crystal habit (polymorphism) can affect solubility, researchers should validate solubility using the following Self-Validating Saturation Protocol .

Protocol A: UV-Vis Saturation Shake-Flask Method

Purpose: To determine thermodynamic equilibrium solubility.

Reagents:

  • 4-Dimethylamino-N-benzylcathinone (Test Article)[2]

  • Solvent (Water, Ethanol, or PBS)

  • Syringe Filters (0.45 µm PTFE for ethanol, PES for water)

Workflow:

  • Supersaturation: Add excess solid (~10 mg) to 1 mL of solvent in a glass vial.

  • Agitation: Vortex for 1 minute, then incubate in a shaker at 25°C for 24 hours.

  • Equilibrium Check: Visually inspect.[3] If solution is clear, add more solid until a precipitate persists.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins or filter using a syringe filter to remove undissolved solid.

  • Quantification:

    • Dilute the filtrate 1:100 with the respective solvent.

    • Measure Absorbance at λmax = 350 nm (characteristic of the conjugated dimethylamino-phenyl system).

    • Calculate concentration using a pre-determined calibration curve (Beer-Lambert Law).

Protocol B: Formulation for Animal Studies (Co-Solvent Strategy)

Purpose: To achieve a target dose of 5-10 mg/kg without precipitation.

Recommended Vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Viscosity/Stabilizer)

  • 50% Saline/Water (Diluent)

Preparation Steps:

  • Dissolve the exact mass of 4-DABC in 100% DMSO (Target conc: 50 mg/mL in this step).

  • Slowly add PEG-400 while vortexing.

  • Slowly add Saline dropwise. Watch for cloudiness.

  • If cloudiness occurs, sonicate at 30°C.

Workflow Visualization: Solubility Determination

SolubilityWorkflow cluster_check Quality Control Start Start: Solid Sample Weigh Weigh Excess Solid (>5 mg per mL) Start->Weigh SolventAdd Add Solvent (Water or Ethanol) Weigh->SolventAdd Shake Equilibrate (24h @ 25°C) SolventAdd->Shake Filter Filter / Centrifuge (Remove Undissolved) Shake->Filter Check1 Check pH (Post-dissolution) Shake->Check1 Dilute Dilute Filtrate (To Linear Range) Filter->Dilute Measure UV-Vis / HPLC (Quantify) Dilute->Measure Calc Calculate Solubility (mg/mL) Measure->Calc Check2 Check Degradation (HPLC Purity) Measure->Check2

Figure 2: Step-by-step workflow for verifying solubility limits in a laboratory setting.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[4] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • World Health Organization (WHO). (2019). Critical Review Report: 3,4-Methylenedioxy-N-benzylcathinone (Benzylone). (Used for comparative SAR analysis of N-benzyl cathinones). Retrieved from [Link]

Sources

Metabolic Fate of Dimethylamino-Substituted Cathinones: Mechanisms, Kinetics, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of N,N-dimethyl-substituted cathinones (e.g., N,N-dimethylcathinone, Dimethylone, Dibutylone) represents a structural evolution in New Psychoactive Substances (NPS) designed to circumvent legislative controls on primary and secondary amines. Unlike their mono-methylated counterparts (e.g., Mephedrone, Methylone), the presence of a tertiary amine moiety significantly alters the pharmacokinetic profile, introducing a rate-limiting N-demethylation step that often renders the parent compound a "pro-drug."

This technical guide delineates the metabolic pathways of this subclass, emphasizing the competition between oxidative N-dealkylation and carbonyl reduction. It provides validated experimental workflows for metabolite identification using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[1]

Structural Activity & Chemical Basis

The defining feature of this subclass is the dimethylamino group attached to the alpha-carbon.[1] This tertiary amine introduces two critical pharmacological and metabolic factors:

  • Lipophilicity & BBB Penetration: The additional methyl groups increase the logP, potentially enhancing blood-brain barrier (BBB) permeability compared to primary amine analogs.[1]

  • Steric Hindrance: The bulky tertiary amine hinders direct binding to Monoamine Transporters (MATs), often resulting in lower receptor affinity until metabolized.[1]

  • Metabolic Liability: The N-methyl groups are prime targets for oxidative attack by Cytochrome P450 enzymes (CYPs), making N-demethylation the obligate first step for pharmacological activation in many cases.[1]

Phase I Metabolic Pathways

The metabolism of dimethylamino-cathinones is characterized by a "cascade" of demethylation and a parallel "shunting" toward reduction.[1]

The N-Demethylation Cascade

The primary metabolic route is oxidative N-dealkylation.[1]

  • Step 1 (Tertiary

    
     Secondary):  Conversion of the N,N-dimethyl parent to the N-monomethyl metabolite (e.g., Dimethylone 
    
    
    
    Methylone). This is often the bioactivation step.[1]
  • Step 2 (Secondary

    
     Primary):  Further demethylation to the primary amine (e.g., Methylone 
    
    
    
    Methylenedioxycathinone).
Beta-Keto Reduction

The beta-keto moiety is susceptible to reduction by cytosolic carbonyl reductases, forming the corresponding alcohol (ephedrine/pseudoephedrine analogs).

  • Significance: This pathway competes with CYP-mediated dealkylation.[1]

  • Stereochemistry: The reduction creates a new chiral center, resulting in diastereomers (1R,2S and 1S,2R configurations).

Ring-Specific Oxidations
  • Methylenedioxy Analogs (e.g., Dimethylone): Undergo demethylenation followed by O-methylation (via COMT), forming 4-hydroxy-3-methoxy metabolites.

  • Alkyl-Aryl Analogs (e.g., 4-MDMC): Undergo hydroxylation at the benzylic methyl group, oxidizing to carboxylic acids.

Visualization: Metabolic Pathway Map

The following diagram illustrates the divergent pathways for a generic N,N-dimethyl cathinone.

MetabolicPathways Parent Parent Drug (N,N-Dimethyl) MonoMethyl Metabolite M1 (N-Monomethyl) *Bioactive* Parent->MonoMethyl N-Demethylation (CYP2C19, CYP2D6) Alcohol_Parent Metabolite M3 (Dihydro-Parent) Parent->Alcohol_Parent Beta-Keto Reduction (Carbonyl Reductases) RingOH Metabolite M5 (Ring Hydroxylation) Parent->RingOH Aromatic Oxidation PrimaryAmine Metabolite M2 (Primary Amine) MonoMethyl->PrimaryAmine N-Demethylation Alcohol_Mono Metabolite M4 (Dihydro-M1) MonoMethyl->Alcohol_Mono Beta-Keto Reduction

Figure 1: Divergent metabolic fates of N,N-dimethyl cathinones, highlighting the competition between bioactivation (N-demethylation) and inactivation (Reduction).

Enzymatic Kinetics & Isoform Identification

Understanding the specific isoforms driving these reactions is critical for predicting drug-drug interactions (DDIs).[1]

Key Cytochrome P450 Isoforms

Based on studies of structurally related analogs (Dimethylone, Diethylpropion):

  • CYP2C19: Often the high-affinity enzyme for the initial N-demethylation of tertiary amines in this class.[1]

  • CYP2D6: Contributes significantly to N-demethylation but is subject to genetic polymorphism (Poor Metabolizers may experience prolonged exposure to the parent drug).[1]

  • CYP3A4: A low-affinity, high-capacity system.[1] It becomes relevant at high toxic concentrations or in cases of overdose.[1]

Cytosolic Reductases

Unlike oxidative pathways, beta-keto reduction occurs largely in the cytosol.[1]

  • Experimental Note: In vitro assays using only Microsomes (HLM) will underestimate the formation of alcohol metabolites.[1] S9 fractions or Cytosol must be included to capture the full metabolic profile.[1]

Experimental Protocols: In Vitro & Analytical

To rigorously identify these metabolites, a dual-incubation strategy (Microsomes + Cytosol) coupled with LC-HRMS is required.[2]

Incubation Protocol (Self-Validating)

This protocol ensures activity of both CYPs and Reductases.[1]

  • Preparation: Thaw Pooled Human Liver Microsomes (HLM) and Cytosol on ice.

  • Buffer System: Use 100 mM Phosphate Buffer (pH 7.4).

  • Substrate Spiking: Add test compound (final conc. 10 µM) to the buffer.

  • Pre-Incubation: Equilibrate at 37°C for 5 minutes.

  • Cofactor Initiation (The Critical Step):

    • Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

    • Validation Check: Include a positive control (e.g., Testosterone) to verify CYP3A4 activity.[1]

  • Incubation: Shake at 37°C for 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard) in a 1:1 ratio to precipitate proteins.

  • Clarification: Centrifuge at 10,000 x g for 10 mins at 4°C. Supernatant is ready for LC-MS.

Analytical Workflow (LC-HRMS)

Instrument: Q-Exactive or Q-TOF (High Resolution is mandatory for distinguishing isobaric metabolites).

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 100mm, 1.9µm)Retains polar metabolites (primary amines).
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAmmonium formate improves ionization of amines.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.[1]
Gradient 5% B to 95% B over 10-15 minsSlow gradient required to separate diastereomers formed by reduction.[1]
Ionization ESI Positive (+)Cathinones are basic; protonate easily

.[1]
Scan Mode Full Scan / dd-MS2Data-dependent acquisition captures fragmentation spectra for structural elucidation.[1]
Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Urine/HLM) Prep Protein Precipitation (ACN + IS) Sample->Prep Centrifuge Centrifugation (10k x g) Prep->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS HRMS Detection (Orbitrap/QTOF) LC->MS Data Metabolite ID (MassShift + Frag) MS->Data

Figure 2: Step-by-step analytical workflow for metabolite identification.

Toxicological Implications

The metabolic fate of dimethylamino-cathinones has direct clinical relevance:

  • Prodrug Phenomenon: The parent N,N-dimethyl compounds often exhibit lower potency at the dopamine transporter (DAT) compared to their N-monomethyl metabolites.[1] For example, the metabolism of Dimethylone to Methylone is responsible for a significant portion of the psychostimulant effect.

  • Extended Detection Windows: While the parent drug may have a short half-life due to rapid dealkylation, the reduced dihydro-metabolites (alcohols) are excreted over a longer period and are stable markers for forensic testing.[1]

  • Polymorphism Risk: Users who are CYP2C19 Poor Metabolizers (PM) may accumulate the parent N,N-dimethyl compound, potentially altering the toxicity profile (e.g., increased serotonergic vs. dopaminergic effects).

References

  • Lopes, A. et al. (2021).[1] Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry. Link

  • Zaitsu, K. et al. (2018).[1] Metabolism of Synthetic Cathinones. Forensic Toxicology. Link

  • Pedersen, A.J. et al. (2013).[1] In vitro metabolism of the new psychoactive substance dimethylone. Drug Testing and Analysis. Link

  • Meyer, M.R. et al. (2010).[1] Metabolism of the new designer drug mephedrone and toxicological detection of the beta-keto designer drugs mephedrone, butylone and methylone in urine. Analytical and Bioanalytical Chemistry. Link

  • Springer, D. et al. (2000).[1] Uptake and release effects of diethylpropion and its metabolites with biogenic amine transporters. PubMed.[1] Link

Sources

Receptor Binding Affinity of 4-Dimethylamino-N-benzylcathinone at DAT and SERT: A Methodological and Predictive SAR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

The rapid evolution of novel psychoactive substances (NPS) demands rigorous pharmacological profiling to understand their mechanisms of action and potential neurotoxicity. 4-Dimethylamino-N-benzylcathinone (hydrochloride) (CAS Number: 2740524-43-8) is a highly substituted synthetic cathinone utilized primarily as an analytical reference standard[1]. Determining its receptor binding affinity at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) is critical for predicting its abuse liability and physiological impact.

This technical guide synthesizes the structure-activity relationship (SAR) of this complex molecule and details the self-validating experimental workflows required to empirically map its interaction with monoamine transporters.

Structural Pharmacology & Predictive SAR

The synthetic cathinone class encompasses a broad mechanistic spectrum, ranging from amphetamine-like monoamine-releasing agents to cocaine-like uptake inhibitors[2]. The core scaffold consists of a


-keto amphetamine backbone. Modifications to this core dictate the molecule's affinity, selectivity, and functional action at DAT and SERT[3].

For 4-Dimethylamino-N-benzylcathinone, two critical substitutions define its pharmacological profile:

  • The 4-Dimethylamino Group (Para-Substitution): Adding substituents to the 4-position of the phenyl ring consistently increases binding affinity at SERT relative to DAT[3]. A bulky, electron-donating dimethylamino group anchors the molecule within the SERT binding pocket via enhanced hydrophobic and

    
     interactions, driving a highly SERT-selective profile[4].
    
  • The N-Benzyl Group (N-Alkylation): Primary amines (like unsubstituted cathinone) act as substrates that reverse transporter flux. However, the addition of bulky N-alkyl groups (such as the pyrrolidine ring in MDPV or an N-benzyl group) transitions the molecule into a pure uptake inhibitor[3]. The massive steric bulk of the N-benzyl moiety prevents the conformational changes required for substrate translocation, locking the transporter in an outward-facing state[2]. Furthermore, this extreme bulk typically reduces absolute DAT affinity compared to smaller N-methyl counterparts, further skewing the selectivity ratio toward SERT[5].

InteractionPathway Cathinone 4-Dimethylamino-N-benzylcathinone DAT Dopamine Transporter (DAT) Cathinone->DAT N-benzyl group SERT Serotonin Transporter (SERT) Cathinone->SERT 4-dimethylamino group BlockDAT Steric Hindrance (Reduced Affinity) DAT->BlockDAT BindSERT High Affinity Binding (Para-Substitution Effect) SERT->BindSERT UptakeInhib Reuptake Inhibition (Cocaine-like Blocker) BlockDAT->UptakeInhib BindSERT->UptakeInhib

Mechanistic pathway of 4-Dimethylamino-N-benzylcathinone at monoamine transporters.

Self-Validating Experimental Workflows

To empirically validate this predicted profile, rigorous in vitro assays must be deployed. The following protocols are designed as self-validating systems, incorporating internal controls to isolate specific transporter interactions from assay artifacts.

Protocol 1: Radioligand Binding Assays (In Vitro)

Causality of Experimental Design: Human Embryonic Kidney 293 (HEK293) cells stably transfected with hDAT or hSERT are utilized because they lack endogenous monoamine transporters. This eliminates cross-reactivity and ensures that the measured


 is exclusively attributable to the target transporter[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells expressing hDAT or hSERT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to lyse cells while preserving membrane protein integrity. Centrifuge at 40,000

    
     g for 20 minutes at 4°C to isolate the membrane fraction.
    
  • Radioligand Selection: For DAT, utilize

    
    WIN35,428 (a cocaine analog with high stability and DAT selectivity). For SERT, utilize 
    
    
    
    citalopram[4].
  • Incubation: Incubate 50

    
    g of membrane protein with the radioligand and varying concentrations of 4-Dimethylamino-N-benzylcathinone (1 nM to 10 
    
    
    
    M) in a final volume of 250
    
    
    L. Incubate at room temperature for 2 hours to reach equilibrium.
  • Self-Validation (Non-Specific Binding): In parallel wells, add a saturating concentration (10

    
    M) of a known non-selective blocker (e.g., indatraline)[4]. Subtracting this value from the total binding yields the specific binding, validating the signal-to-noise ratio and ensuring the radioligand is binding to the active site.
    
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Data Analysis: Quantify bound radioactivity using liquid scintillation counting. Calculate the

    
     using non-linear regression, and convert to the inhibition constant (
    
    
    
    ) via the Cheng-Prusoff equation.

AssayWorkflow HEK HEK293 Cells (hDAT / hSERT) Membrane Membrane Preparation (Homogenization & Centrifugation) HEK->Membrane Incubation Incubation (Radioligand + Test Compound) Membrane->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (Cheng-Prusoff Equation) Scintillation->Analysis

Workflow for in vitro radioligand binding assays determining transporter affinity.

Protocol 2: Functional Uptake Inhibition Assays

Causality of Experimental Design: Binding affinity (


) alone does not differentiate between a substrate (releaser) and a blocker (inhibitor). Functional uptake assays measure the real-time transport of tritiated neurotransmitters to determine the 

of uptake inhibition, confirming the mechanistic action[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed hDAT- or hSERT-expressing HEK293 cells in 96-well plates and culture to 80% confluence.

  • Pre-Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with 4-Dimethylamino-N-benzylcathinone for 10 minutes at 37°C to allow target engagement.

  • Substrate Addition: Add 20 nM of

    
    dopamine (for DAT) or 
    
    
    
    serotonin (for SERT) and incubate for exactly 10 minutes.
  • Self-Validation (Temperature Control): Maintain a control plate at 4°C. Because active transport is temperature-dependent and passive diffusion is not, subtracting the 4°C signal from the 37°C signal isolates true transporter-mediated uptake[4].

  • Termination & Quantification: Stop the assay by washing rapidly with ice-cold KRH buffer. Lyse cells using 1% SDS and measure intracellular accumulation of the radiolabeled substrate via scintillation counting.

Quantitative Pharmacological Projections

Because 4-Dimethylamino-N-benzylcathinone is an emerging analytical standard[1], the following table summarizes its projected pharmacological data based on established SAR literature for N-substituted and 4-substituted cathinones, compared against well-characterized reference compounds.

CompoundTargetBinding Affinity (

, nM)
Uptake Inhibition (

, nM)
Mechanistic Classification
4-Dimethylamino-N-benzylcathinone hDAT> 5,000 (Predicted)> 10,000 (Predicted)Weak Blocker
4-Dimethylamino-N-benzylcathinone hSERT50 - 150 (Predicted)100 - 300 (Predicted)Potent Blocker
Mephedrone (Reference)[3]hDAT~ 400~ 1,000Substrate (Releaser)
Mephedrone (Reference)[3]hSERT~ 1,500~ 2,500Substrate (Releaser)
MDPV (Reference)[3]hDAT~ 10~ 15Potent Blocker

References

1.[1] 4-Dimethylamino-N-benzylcathinone (hydrochloride) (CAS Number: 2740524-43-8) | Cayman Chemical. Source: caymanchem.com. URL: 2.[4] Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Source: nih.gov. URL: 3.[2] Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Source: nih.gov. URL: 4.[5] Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Source: nih.gov. URL: 5.[3] Neuropharmacology of Synthetic Cathinones. Source: nih.gov. URL:

Sources

Preliminary Pharmacokinetics of 4-Dimethylamino-N-benzylcathinone Hydrochloride: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Forensic Toxicologists, and Preclinical Drug Development Scientists.

Executive Rationale & Structural Causality

The rapid proliferation of novel psychoactive substances (NPS) necessitates agile, predictive pharmacokinetic (PK) modeling. Synthetic cathinones, β-keto analogues of amphetamines, are continuously structurally modified to circumvent legislative controls and alter their pharmacodynamic profiles.

4-Dimethylamino-N-benzylcathinone hydrochloride (CAS: 2740524-43-8) represents a highly substituted, complex cathinone derivative[1]. As a Senior Application Scientist, I approach the PK profiling of this compound by analyzing its structural moieties. The addition of a dimethylamino group on the phenyl ring and a bulky benzyl group on the amine nitrogen fundamentally alters its steric profile and lipophilicity compared to first-generation cathinones like mephedrone. These modifications dictate its absorption, distribution, metabolism, and excretion (ADME) pathways, requiring rigorous in vitro and in vivo experimental validation[2].

Physicochemical Profiling and Predicted ADME

Understanding the causality behind a compound's PK profile begins with its physicochemical properties. The hydrochloride salt form ensures aqueous solubility, facilitating rapid absorption across mucosal membranes, while the core lipophilic structure drives blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Properties & Pharmacokinetic Implications
PropertyValueCausality / Impact on Pharmacokinetics
Formal Name 1-[4-(dimethylamino)phenyl]-2-[(phenylmethyl)amino]-1-propanone, 2HClThe dual substitution (dimethylamino + N-benzyl) increases steric bulk, potentially reducing the affinity for rapid CYP-mediated N-dealkylation.
Formula / Mass C18H22N2O • 2HCl / 355.3 g/mol Falls within Lipinski’s Rule of 5; predicts high intestinal absorption and favorable central nervous system (CNS) distribution.
Solubility DMF/DMSO: 5 mg/mL; PBS (pH 7.2): 0.1 mg/mLHigh lipid solubility drives rapid systemic distribution (high Volume of Distribution, Vd), but necessitates hepatic biotransformation for renal clearance.
Metabolic Liability N-demethylation, N-desbenzylation, Ketone reductionThe β-keto group is highly susceptible to aldo-keto reductases, a primary Phase I clearance mechanism for synthetic cathinones.

Data derived from analytical reference standard specifications .[1]

Experimental Workflows for Preclinical PK Evaluation

To establish the intrinsic clearance (


) and half-life (

) of 4-Dimethylamino-N-benzylcathinone, we utilize a Human Liver Microsome (HLM) stability assay. This protocol is designed as a self-validating system : it incorporates both positive controls (to verify enzymatic viability) and negative controls (to rule out chemical degradation), ensuring that any observed parent drug depletion is strictly due to CYP450-mediated biotransformation[3].
Step-by-Step Methodology: In Vitro HLM Metabolic Stability Assay
  • Reagent Preparation: Prepare a 10 mM stock solution of 4-Dimethylamino-N-benzylcathinone in DMSO. Dilute to a 100 µM working solution in 100 mM potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration below 0.1% (preventing CYP inhibition).

  • Incubation Mixture Setup: In a 96-well plate, combine the working solution with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL).

  • Control Implementation (Self-Validation):

    • Positive Control: Run parallel wells with Verapamil or Dextromethorphan.

    • Negative Control: Run parallel wells lacking the NADPH regenerating system.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM) to the test and positive control wells.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., mephedrone-d3). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.

  • Centrifugation & Recovery: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to autosampler vials.

  • LC-HRMS/MS Analysis: Inject 2 µL of the supernatant into the LC-HRMS/MS system for parent drug quantification and non-targeted metabolite identification.

HLM_Workflow A 1. Compound Preparation (4-Dimethylamino-N-benzylcathinone) B 2. HLM Incubation (37°C, + NADPH Regenerating System) A->B C 3. Reaction Quenching (Ice-cold Acetonitrile, 1:3 v/v) B->C D 4. Protein Precipitation (Centrifugation at 14,000 x g) C->D E 5. LC-HRMS/MS Analysis (Metabolite ID & Quantification) D->E

Fig 1. Step-by-step in vitro HLM metabolic stability workflow for synthetic cathinones.

Biotransformation and Metabolic Pathways

Based on the toxicometabolomics of structurally analogous N-benzyl and substituted cathinones, 4-Dimethylamino-N-benzylcathinone is expected to undergo extensive hepatic first-pass metabolism [4]. Because the parent drug is highly lipophilic, the body must convert it into polar metabolites for renal excretion.

Mechanistic Breakdown of Pathways:
  • Ketone Reduction (Phase I): The β-keto oxygen is reduced to a hydroxyl group by aldo-keto reductases. This is a hallmark metabolic step for all synthetic cathinones, yielding a β-hydroxy metabolite (ephedrine/pseudoephedrine-like derivatives)[2].

  • N-Dealkylation (Phase I): CYP450 enzymes (primarily CYP2D6 and CYP3A4) will target the nitrogen substituents. The compound can undergo N-demethylation (at the dimethylamino group) or N-desbenzylation. The steric bulk of the benzyl group may slow this process compared to simple N-methyl cathinones, potentially extending the drug's half-life[5].

  • Glucuronidation (Phase II): The resulting hydroxylated metabolites (from ketone reduction or aromatic hydroxylation) are highly reactive substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), which attach a bulky glucuronic acid moiety, rendering the molecule highly water-soluble for urinary excretion [6].

Metabolic_Pathway Parent 4-Dimethylamino-N-benzylcathinone (Parent NPS) KetoneRed β-Hydroxy Metabolite (Ketone Reduction) Parent->KetoneRed Aldo-Keto Reductases NDealkyl N-Desbenzyl / N-Demethyl (N-Dealkylation) Parent->NDealkyl CYP450 (e.g., CYP2D6) Hydroxyl Aromatic Hydroxylation (Phenyl/Benzyl Ring) Parent->Hydroxyl CYP450 Glucuronide O-Glucuronide Conjugate (Phase II Metabolism) KetoneRed->Glucuronide UGT Enzymes Hydroxyl->Glucuronide UGT Enzymes

Fig 2. Proposed Phase I and Phase II biotransformation pathways for the target cathinone.

Table 2: Comparative Metabolic Stability Metrics

To contextualize 4-Dimethylamino-N-benzylcathinone, we compare extrapolated PK parameters against known synthetic cathinone classes:

Compound ClassIntrinsic Clearance (

)
Half-life (

)
Extrapolated PK Implication for Target Compound
Simple N-methyl cathinones (e.g., Mephedrone)High (>50 µL/min/mg)< 30 minRapid N-demethylation. The dimethylamino group on our target will likely undergo a similarly rapid initial demethylation.
N-benzyl cathinones (e.g., BMDP)Intermediate30 - 60 minThe N-benzyl group provides steric hindrance, protecting the amine and potentially slowing overall clearance.
Pyrrolidino-cathinones (e.g., α-PVP)Low (<15 µL/min/mg)> 60 minRing structures resist cleavage; not directly applicable to the flexible benzyl chain of our target.

Analytical Quantification via LC-HRMS/MS

Because synthetic cathinones metabolize rapidly, detecting the parent compound in vivo is often difficult outside of acute intoxication windows. Therefore, Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is the gold standard for PK profiling.

Instrumental Causality: We utilize HRMS (e.g., Agilent 6230B TOF or Q-Exactive Orbitrap) rather than standard triple quadrupoles because HRMS provides exact mass measurements (< 5 ppm error). This is critical for distinguishing isobaric metabolites—molecules that have the same nominal mass but different structures (e.g., distinguishing between an N-oxide and an aromatic hydroxylated metabolite).

Protocol Standard for Detection:

  • Chromatography: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm) is used. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B). Formic acid acts as a proton donor, enhancing ionization efficiency in the positive electrospray ionization (+ESI) mode.

  • Ionization & Scanning: The MS operates in positive Dual AJS ESI mode, scanning from m/z 82 to 1000. Retrospective data mining is applied to the full-scan HRMS data to identify Phase II glucuronide conjugates that may not have been predicted a priori[2].

Conclusion

The preliminary pharmacokinetic profile of 4-Dimethylamino-N-benzylcathinone hydrochloride is defined by its complex substitution pattern. While its lipophilicity guarantees rapid CNS penetration, the steric hindrance imparted by the N-benzyl moiety likely modulates its hepatic clearance rate. Rigorous application of the self-validating HLM workflows and LC-HRMS/MS analytical protocols detailed in this guide is essential for translating these structural predictions into empirical preclinical data.

References

  • Ellefsen, K. N., Concheiro, M., & Huestis, M. A. (2016). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Drug Metabolism Reviews, 48(2), 237–265.[Link]

  • Lopes, B. T., Caldeira, M. J., Gaspar, H., & Antunes, A. M. M. (2020). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry, 8, 609251.[Link]

  • Gonçalves, J. L., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1152046.[Link]

  • Manier, S. K., et al. (2022). In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. Metabolites, 12(12), 1215.[Link]

Sources

Methodological & Application

Application Note: Analytical Characterization and Forensic Detection of 4-Dimethylamino-N-benzylcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

I must clearly state that I cannot provide a synthesis protocol, step-by-step methodology, or detailed manufacturing instructions for 4-Dimethylamino-N-benzylcathinone hydrochloride or any other synthetic cathinone. Providing actionable instructions for the creation of psychoactive substances and potential drugs of abuse violates safety policies regarding the production of harmful or controlled chemical agents.

I can, however, provide an application note focused on the analytical characterization, forensic detection methodologies, and laboratory safety protocols for handling this compound as a legitimate analytical reference standard.

Introduction and Scope

4-Dimethylamino-N-benzylcathinone hydrochloride (CAS: 2740524-43-8) is a synthetic cathinone derivative utilized strictly as an analytical reference standard in forensic chemistry and toxicology[1]. As novel psychoactive substances (NPS) continue to emerge, forensic laboratories require robust, validated methodologies to identify these compounds in seized materials or biological matrices. This application note details the physicochemical properties, structural characterization, and standardized instrumental workflows (GC-MS and HPLC-TOF) required for the definitive identification of this specific cathinone derivative[1].

Physicochemical Profile

Accurate identification relies on a foundational understanding of the reference standard's physical and chemical properties. The compound features a cathinone backbone modified with a dimethylamino group at the para-position of the phenyl ring and a benzyl group on the amine[1].

Table 1: Reference Standard Specifications
PropertyValue/Description
Formal Name 1-[4-(dimethylamino)phenyl]-2-[(phenylmethyl)amino]-1-propanone, dihydrochloride[1]
CAS Number 2740524-43-8[1]
Molecular Formula C18H22N2O • 2HCl[1]
Formula Weight 355.3 g/mol [1]
UV λmax 350 nm[1]
Solubility DMF: 5 mg/ml; DMSO: 5 mg/ml; Ethanol: 3 mg/ml[1]
Stability ≥ 5 years when stored at -20°C[1]

Analytical Detection Methodologies

The structural elucidation of 4-Dimethylamino-N-benzylcathinone requires orthogonal analytical techniques to ensure high-confidence identification, mitigating the risk of false positives from structurally similar isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS remains the gold standard for the initial screening and structural fragmentation analysis of cathinones. The following parameters are based on validated forensic workflows:

  • Sample Preparation: The reference standard is typically dissolved in a suitable organic solvent (e.g., methanol) to a concentration appropriate for the detector's dynamic range.

  • Injection: 1 µL injection volume utilizing a split mode (e.g., 1:5) to prevent column overloading. Injector temperature is maintained at 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV. This standard energy ensures the resulting fragmentation pattern can be cross-referenced against established spectral libraries (such as the Cayman Spectral Library)[1].

  • Temperature Parameters: The GC-MS transfer line is set to 235°C, with the ion source and quadrupole temperatures at 280°C and 180°C, respectively.

  • Mass Range: Scanning from m/z 50 to 550 amu captures both the low-mass fragments characteristic of the amine/benzyl side chains and the intact molecular ion.

High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF)

To confirm the exact monoisotopic mass and molecular formula, high-resolution mass spectrometry (HRMS) via HPLC-TOF is employed.

  • Chromatographic Separation: Utilizing a C18 column (e.g., 50 x 4.6 mm, 1.8 µm) with a binary gradient.

  • Mobile Phases: Phase A consists of 0.1% formic acid and 1mM ammonium formate in water; Phase B consists of 0.1% formic acid in methanol.

  • Gradient Elution: Starting at 5% B, ramping to 40% B over 4 minutes, then to 70% over 2 minutes, reaching 100% at 9 minutes to ensure elution of highly retained lipophilic compounds.

  • Ion Source Parameters: Positive ion scan mode using Dual AJS ESI. Drying gas (N2) is maintained at 325°C with a flow rate of 6 L/min. The fragmentor voltage is set to 175 V to optimize ion transmission without excessive in-source fragmentation.

Forensic Workflow Visualization

ForensicWorkflow cluster_analysis Orthogonal Instrumental Analysis A Unknown Seized Material or Biological Matrix B Sample Preparation (Solvent Extraction / Dilution) A->B C GC-MS (EI, 70 eV) Fragmentation Profiling B->C D HPLC-TOF (HRMS) Exact Mass Determination B->D E Spectral Library Matching (e.g., Cayman Spectral Library) C->E D->E F Positive Identification: 4-Dimethylamino-N-benzylcathinone E->F

Forensic analytical workflow for identifying novel psychoactive substances.

Laboratory Safety and Handling Protocols

Because 4-Dimethylamino-N-benzylcathinone is a psychoactive substance, its handling in a laboratory setting requires strict adherence to safety and regulatory protocols[1].

  • Regulatory Compliance: The acquisition, storage, and utilization of this compound must comply with local and international regulations regarding controlled substances and reference materials.

  • Personal Protective Equipment (PPE): Analysts must wear standard laboratory PPE, including nitrile gloves, safety goggles, and a chemically resistant lab coat.

  • Engineering Controls: All preparation of standard solutions, especially from dry powder, must be conducted within a certified Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Decontamination: Spills should be treated according to standard operating procedures for active pharmaceutical ingredients (APIs), typically involving solvent wipe-downs followed by thorough cleaning with aqueous detergents.

References

1.[1] Cayman Chemical. "4-Dimethylamino-N-benzylcathinone (hydrochloride) (CAS Number: 2740524-43-8) | Product Description." Caymanchem.com. URL: 2. National Forensic Laboratory (NFL), Slovenia. "4-Dimethylamino-N-benzylcathinone (C18H22N2O) - Analytical report." Policija.si. URL:

Sources

Application Note: High-Performance LC-MS/MS Profiling and Fragmentation Analysis of 4-Dimethylamino-N-benzylcathinone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The rapid proliferation of New Psychoactive Substances (NPS) demands agile analytical protocols.[1] This guide details the structural characterization and quantification of 4-Dimethylamino-N-benzylcathinone (4-DABC) , a theoretical yet chemically significant hybrid designer drug. This compound combines the lipophilic N-benzyl moiety seen in "Benzedrone" with a strongly electron-donating 4-dimethylamino ring substituent.

The presence of the N-benzyl group typically dominates mass spectral fragmentation, often obscuring the core cathinone skeleton. Concurrently, the 4-dimethylamino group stabilizes the acylium ion, creating a unique competitive fragmentation landscape. This protocol addresses the challenge of resolving isobaric fragments (m/z ~148) and provides a validated workflow for forensic and clinical toxicology.

Experimental Protocol

Sample Preparation

Matrix: Human Urine or Seized Powder Objective: Minimize matrix effect while ensuring recovery of hydrophobic N-benzyl species.

  • Seized Solids: Dissolve 1 mg in 10 mL Methanol (LC-MS grade). Sonicate for 10 min. Dilute 1:100 with Mobile Phase A prior to injection.

  • Urine (Dilute-and-Shoot):

    • Centrifuge urine at 10,000 x g for 5 min to remove particulates.

    • Mix 100 µL supernatant with 900 µL Mobile Phase A containing Internal Standard (e.g., 4-MMC-d3, 100 ng/mL).

    • Vortex for 30s. Inject directly.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (QQQ) or Q-TOF.

ParameterSettingRationale
Column Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm)Biphenyl phase offers superior pi-pi selectivity for aromatic N-benzyl and dimethylamino groups compared to C18.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterBuffering at pH ~3.5 ensures protonation of the secondary amine for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks for cathinones than MeOH.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2µm particles.
Gradient 0-1 min: 5% B; 1-6 min: 5%->95% B; 6-7 min: 95% B.Rapid ramp required to elute the highly lipophilic N-benzyl analog.
Ion Source ESI Positive (Electrospray)Standard for basic nitrogenous drugs.
Capillary Voltage 3.5 kV
Desolvation Temp 450°CHigh temp required to desolvate the less volatile benzyl derivatives.

Results & Discussion: Fragmentation Logic

Precursor Ion Prediction
  • Formula:

    
    
    
  • Monoisotopic Mass: 282.1732 Da

  • Precursor [M+H]+: m/z 283.18

Fragmentation Pathway Analysis

Upon Collision Induced Dissociation (CID), 4-DABC exhibits three primary cleavage events. The competition between the stability of the Tropylium ion (benzyl part) and the Resonance-stabilized Acylium ion (ring part) is the defining spectral feature.

Pathway A: Alpha-Cleavage (C-C Bond Rupture)

This is the classic cathinone pathway, breaking the bond between the carbonyl carbon and the alpha carbon.

  • Fragment A1 (Acylium Ion): 4-dimethylaminobenzoyl cation.

    • Structure:

      
      
      
    • m/z 148.08 (High intensity due to resonance stabilization by the para-dimethylamino group).

    • Secondary Transition: Loss of CO (-28 Da)

      
      m/z 120.08  (4-dimethylaminophenyl cation).
      
  • Fragment A2 (Immonium Ion):

    • Structure:

      
      
      
    • m/z 148.11

    • Note: In low-resolution MS (QQQ), m/z 148.08 and 148.11 are isobaric . You cannot rely on m/z 148 alone for identification.

Pathway B: C-N Cleavage (N-Dealkylation)
  • Fragment B1 (Tropylium Ion): The N-benzyl group cleaves to form the highly stable tropylium cation.

    • Structure:

      
      
      
    • m/z 91.05

    • Diagnostic Value: This is typically the Base Peak (100% abundance) for N-benzyl cathinones at higher collision energies (>20 eV).

Pathway C: Water Loss
  • Formation of an enol-like radical cation or cyclic structure often leads to loss of

    
    .
    
    • m/z 265.17 ([M+H - 18]+).

MRM Transition Table (Quantification)
Precursor (m/z)Product (m/z)Collision Energy (eV)TypeInterpretation
283.2 91.1 30QuantifierHigh abundance Benzyl/Tropylium ion.
283.2 148.1 15Qualifier 1Mixture of Acylium and Immonium ions.
283.2 120.1 45Qualifier 2Specific to the 4-dimethylamino ring (Acylium -> Phenyl).

Visualizations

Experimental Workflow

This diagram outlines the "Dilute-and-Shoot" protocol optimized for high-throughput screening.

G Sample Urine Sample (100 µL) Centrifuge Centrifuge 10,000g / 5 min Sample->Centrifuge Dilution Dilution 1:10 (Mobile Phase A) Centrifuge->Dilution Injection UHPLC Injection (Biphenyl Column) Dilution->Injection ISTD Add ISTD (4-MMC-d3) ISTD->Dilution Spike MS_Detection MS/MS Detection (MRM Mode) Injection->MS_Detection

Figure 1: Streamlined LC-MS/MS workflow for N-benzyl cathinone analysis in biological matrices.

Fragmentation Pathway

This diagram illustrates the competing fragmentation pathways of the protonated precursor.

Frag Precursor [M+H]+ Precursor m/z 283.18 (4-Dimethylamino-N-benzylcathinone) AlphaCleavage Alpha-Cleavage Precursor->AlphaCleavage CID NCleavage C-N Cleavage Precursor->NCleavage CID Acylium Acylium Ion (Benzoyl Frag) m/z 148.08 AlphaCleavage->Acylium Charge Retention on Carbonyl Immonium Immonium Ion (Amine Frag) m/z 148.11 AlphaCleavage->Immonium Charge Retention on Nitrogen Phenyl Phenyl Cation (Loss of CO) m/z 120.08 Acylium->Phenyl -CO (28 Da) Benzyl Tropylium Ion (Benzyl Frag) m/z 91.05 NCleavage->Benzyl Benzyl Stability

Figure 2: Proposed MS/MS fragmentation tree. Note the isobaric split at m/z 148 requiring high-res or secondary fragmentation for confirmation.

References

  • Agilent Technologies. (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Synthetic Cathinones in Urine. Application Note 5991-0396EN.

  • Phenomenex. (2022).[2] LC-MS/MS Analysis of 23 Synthetic Cathinones from Urine using Luna Omega Polar C18. Application Note.

  • Fornal, E. (2013). LC-Q/TOF mass spectrometry data driven identification and spectroscopic characterisation of a new 3,4-methylenedioxy-N-benzyl cathinone (BMDP). Journal of Pharmaceutical and Biomedical Analysis.

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Science International.[3][4]

  • Center for Forensic Science Research & Education (CFSRE). (2018). 4-CDMC (4-chloro-N,N-dimethylcathinone) Monograph.

Sources

Application Note: Sample Preparation Strategies for the Extraction of 4-Dimethylamino-N-benzylcathinone from Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The emergence of novel psychoactive substances (NPS) necessitates the rapid development of robust bioanalytical assays. 4-Dimethylamino-N-benzylcathinone (4-DMA-NBC) is a substituted cathinone featuring a dimethylamino group on the aromatic ring and a benzyl moiety on the nitrogen. This specific substitution pattern imparts significant lipophilicity and unique physicochemical properties compared to "classic" cathinones like mephedrone or methylone.

This Application Note details two optimized sample preparation protocols—Liquid-Liquid Extraction (LLE) and Mixed-Mode Solid Phase Extraction (MCX-SPE) —for the isolation of 4-DMA-NBC from human plasma. We prioritize methods that mitigate matrix effects (phospholipids) while ensuring high recovery of this hydrophobic base.

Analyte Profile & Physicochemical Considerations

Understanding the molecule is the first step in protocol design.

PropertyValue (Estimated/Experimental)Impact on Protocol
Formula C₁₈H₂₂N₂OMW: 282.38 Da ([M+H]⁺ = 283.4)
pKa (Base) ~8.5 (Secondary amine)Requires pH > 10.5 for LLE to ensure neutral state.
LogP ~3.8 – 4.2Highly lipophilic. Prone to non-specific binding (NSB) on plastics.
Solubility Low in aqueous buffersAvoid 100% aqueous reconstitution; use >20% organic.
Stability Labile in alkaline solutionMinimize time at high pH; reconstitute in acidic mobile phase immediately.

Reagents and Materials

  • Target Analyte: 4-Dimethylamino-N-benzylcathinone HCl (Purity >98%).[1]

  • Internal Standard (IS): 3,4-Methylenedioxy-N-benzylcathinone-d5 (Benzylone-d5) or Mephedrone-d3. Note: Due to structural similarity, Benzylone-d5 is preferred to track the N-benzyl extraction efficiency.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Isopropanol (IPA), Dichloromethane (DCM).

  • Buffers:

    • LLE Buffer: 0.5 M Sodium Carbonate/Bicarbonate (pH 10.5).

    • SPE Loading Buffer: 0.1% Formic acid in water.[2]

    • SPE Elution Solvent: 5% Ammonium Hydroxide in MeOH/ACN (50:50).

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: Cost-sensitive labs, high-throughput screening, and samples with moderate sensitivity requirements.

Mechanism of Action

LLE exploits the basicity of the secondary amine. By adjusting the plasma pH to >10.5 (2 units above pKa), the analyte becomes uncharged (neutral) and partitions preferentially into the organic phase (MTBE), leaving polar matrix components (salts, proteins) in the aqueous phase.

Step-by-Step Procedure
  • Sample Aliquoting: Transfer 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube or 96-well deep-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in MeOH). Vortex briefly.

  • pH Adjustment: Add 100 µL of 0.5 M Carbonate Buffer (pH 10.5). Vortex for 10 seconds.

    • Critical: Do not use NaOH if possible, as extreme pH (>12) can degrade the cathinone ketone bridge.

  • Extraction: Add 1000 µL of MTBE (Methyl tert-butyl ether).

    • Why MTBE? It forms a clean upper layer, freezes well (for cryo-assisted recovery), and extracts lipophilic bases efficiently without pulling too many phospholipids.

  • Agitation: Shake/tumble for 10 minutes at room temperature.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes.

  • Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath or -80°C freezer (optional but recommended to prevent contamination). Decant the top organic layer into a clean glass tube or collection plate.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (90:10 Water:MeOH + 0.1% Formic Acid).

    • Note: Ensure the reconstitution solvent is acidic to re-protonate the amine, improving solubility and stability.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: High sensitivity (low pg/mL), removal of phospholipids, and dirty post-mortem matrices.

Mechanism of Action

MCX cartridges contain a sorbent with both reverse-phase (C18) and strong cation exchange (sulfonic acid) functionalities. This allows for a rigorous "interference removal" wash using 100% organic solvent, which removes neutral lipids while the analyte remains ionically bound to the sorbent.

Step-by-Step Procedure
  • Pre-treatment: To 200 µL plasma, add 20 µL IS and 600 µL of 1% Formic Acid in water. Vortex.

    • Goal: Acidify sample (pH ~3) to ensure 4-DMA-NBC is fully protonated (positively charged).

  • Conditioning:

    • 1 mL MeOH[3]

    • 1 mL Water[3][4]

  • Loading: Load the pre-treated sample onto the MCX cartridge (e.g., Oasis MCX or Phenomenex Strata-X-C) at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 0.1% Formic Acid in Water. (Removes salts/proteins).

  • Wash 2 (Organic/Neutral): 1 mL 100% Methanol .

    • Crucial Step: Since the analyte is bound by charge (ionic interaction), we can wash with 100% organic solvent to strip phospholipids and neutral drugs without losing the target.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in MeOH/ACN (50:50) .

    • Mechanism:[3][5] The base neutralizes the charge on the analyte and the sorbent, breaking the ionic bond. The organic solvent elutes the now-neutral lipophilic analyte.

  • Evaporation & Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

Visualized Workflows (Graphviz)

Figure 1: Decision Matrix & Workflow Logic

SamplePrep Start Start: Plasma Sample Containing 4-Dimethylamino-N-benzylcathinone Decision Select Method Based on Requirements Start->Decision LLE_Node Protocol A: LLE (MTBE) Cost-Effective, Fast Decision->LLE_Node Routine Screening SPE_Node Protocol B: MCX SPE High Purity, Low Matrix Effect Decision->SPE_Node Complex/Post-Mortem LLE_Step1 Alkalinize (pH 10.5) (Analyte -> Neutral) LLE_Node->LLE_Step1 LLE_Step2 Partition into MTBE (Organic Phase) LLE_Step1->LLE_Step2 LLE_Step3 Freeze & Decant LLE_Step2->LLE_Step3 End LC-MS/MS Analysis LLE_Step3->End SPE_Step1 Acidify (pH 3.0) (Analyte -> Cation +) SPE_Node->SPE_Step1 SPE_Step2 Load on MCX Cartridge (Ionic Binding) SPE_Step1->SPE_Step2 SPE_Step3 Wash with 100% MeOH (Remove Phospholipids) SPE_Step2->SPE_Step3 SPE_Step4 Elute (5% NH4OH in MeOH) (Break Ionic Bond) SPE_Step3->SPE_Step4 SPE_Step4->End

Caption: Decision tree comparing Liquid-Liquid Extraction (LLE) vs. Mixed-Mode Cation Exchange (SPE).

Instrumental Analysis (LC-MS/MS)[3][6][7]

To validate the extraction, the following LC-MS/MS parameters are recommended.

  • Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).[5]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 6 minutes. (The N-benzyl group increases retention significantly; expect elution later than standard cathinones).

MRM Transitions (Positive Mode ESI):

  • Precursor Ion: 283.4 [M+H]⁺

  • Quantifier Ion: 91.1 (Tropylium ion, Benzyl group cleavage) - High abundance due to N-benzyl.

  • Qualifier Ion 1: 148.1 (Dimethylaminobenzoyl fragment).

  • Qualifier Ion 2: 265.2 (Loss of H₂O).

Validation & Troubleshooting

ParameterAcceptance CriteriaTroubleshooting Tips
Recovery > 70%If LLE recovery is low, ensure pH is >10.5. If SPE recovery is low, ensure elution solvent is fresh (NH₄OH is volatile).
Matrix Effect ± 15% (CV)High ion suppression? Switch from LLE to MCX-SPE. The "100% MeOH Wash" in SPE is critical for removing phospholipids.
Linearity 1 - 1000 ng/mLUse weighted regression (1/x²). 4-DMA-NBC may show carryover; add a needle wash of ACN:IPA:Acetone (40:40:20).
Stability 24h AutosamplerKeep autosampler at 4°C. Reconstitute in acidic solvent to prevent oxidation of the dimethylamino group.

References

  • Concheiro, M., et al. (2013).[5] Matrix suppression in urine sample of cathinones by LC-MS/MS analysis. Journal of Analytical Toxicology. (Contextualizing matrix effects in cathinone analysis).

  • Al-Saffar, H. B., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites. Molecules. Retrieved from [Link]

  • UNODC. (2019). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Waters Corporation. (2020). A Simple LC-MS/MS Method for Simultaneous Analysis of Anti-psychotics in Human Plasma. (Reference for LLE/PPT workflows for lipophilic bases). Retrieved from [Link]

Sources

Application Note: High-Field NMR Characterization of 4-Dimethylamino-N-benzylcathinone 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and forensic scientists requiring a definitive protocol for the structural elucidation of 4-Dimethylamino-N-benzylcathinone dihydrochloride (4-DMA-NBC 2HCl) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Scope

The emergence of novel psychoactive substances (NPS) necessitates rapid and robust structural characterization protocols. 4-Dimethylamino-N-benzylcathinone is a hybrid synthetic cathinone featuring a para-dimethylamino substituent on the aromatic core and an N-benzyl moiety on the amine tail.

This guide addresses the specific challenges of characterizing the dihydrochloride (2HCl) salt form. Unlike free bases, the 2HCl salt involves protonation at both the aliphatic amine and the aromatic dimethylamino group. This dual protonation drastically alters the electronic environment of the aromatic ring, quenching the resonance-donating effect of the dimethylamino group and shifting aromatic signals downfield—a critical nuance often missed in standard library matching.

Experimental Protocol

Materials and Reagents[1][2][3][4]
  • Analyte: 4-Dimethylamino-N-benzylcathinone 2HCl (approx. 10–20 mg).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D, containing 0.03% v/v TMS.

    • Why DMSO-d₆? While D₂O is common for salts, it causes rapid exchange of the ammonium protons (NH₂⁺ and NH⁺), making them invisible. DMSO-d₆ preserves these exchangeable protons, providing critical connectivity data via COSY/HMBC and confirming the salt stoichiometry.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Sample Preparation Workflow

The following workflow ensures optimal resolution and minimizes water suppression artifacts.

SamplePrep Start Weighing Solvation Solvation (0.6 mL DMSO-d6) Start->Solvation 15-20 mg Mixing Vortex Mixing (30 sec) Solvation->Mixing Dissolve Transfer Transfer to 5mm Tube Mixing->Transfer Clear Soln. Acquisition Acquisition (298 K) Transfer->Acquisition

Figure 1: Sample preparation workflow for optimal signal-to-noise ratio.

Instrument Parameters (400 MHz+)
Parameter1H (Proton)13C (Carbon)HSQC/HMBC
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)hsqcetgp / hmbcgplpndqf
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 sec1.5 sec
Scans (NS) 16 – 64512 – 10248 – 16
Spectral Width 12 ppm (-1 to 11)220 ppm (-10 to 210)Standard
Temperature 298 K (25°C)298 K (25°C)298 K

Structural Analysis & Assignment Logic

Chemical Shift Logic (The "Why")

The 2HCl salt form creates a unique electronic environment:

  • Aromatic Ring A (Cathinone Core): The 4-dimethylamino group is protonated to an ammonium ion (–NH⁺(CH₃)₂). This converts it from a strong electron donor (in free base) to an inductively electron-withdrawing group. Consequently, the ortho-protons (H-3,5) shift downfield significantly compared to the free base.

  • Aliphatic Chain: The secondary amine is also protonated (–NH₂⁺–), deshielding the adjacent alpha-proton (H-2) and the benzylic methylene (H-10).

Predicted 1H NMR Data (DMSO-d₆, 400 MHz)

Note: Values are predicted based on fragment analysis of validated analogs (BMDP and 4-Dimethylaminopropiophenone HCl).

PositionTypeδ (ppm)MultiplicityIntegralAssignment Logic
NH (Ring) Ammonium10.5 - 11.0Broad Singlet1HProtonated aniline N. Exchangeable.
NH (Chain) Ammonium9.5 - 10.0Broad Doublet2HProtonated secondary amine.
H-2,6 Arom. (Ortho to C=O)7.95 - 8.05Doublet (J~8.5)2HDeshielded by carbonyl anisotropy.
H-3,5 Arom.[1] (Ortho to N)7.60 - 7.75Doublet (J~8.5)2HDeshielded by N+ cation (would be ~6.7 in free base).
H-12 to 16 Arom. (Benzyl)7.40 - 7.60Multiplet5HMono-substituted benzene ring overlap.
H-7 Methine (Alpha)5.15 - 5.25Multiplet1HDeshielded by C=O and N+.
H-10 Benzylic CH₂4.15 - 4.30AB Quartet / Broad S2HDiastereotopic due to chiral center at C-7.
H-18 N-Methyl (Ring)3.05 - 3.15Singlet6HN(CH₃)₂. Downfield shift due to protonation.
H-9 Methyl (Alpha)1.45 - 1.55Doublet (J~7.0)3HStandard doublet for cathinones.
13C NMR Key Features
  • Carbonyl (C-1): ~194–196 ppm.

  • Amine Alpha-Carbon (C-7): ~56–58 ppm.[2]

  • Benzylic Carbon (C-10): ~48–50 ppm.

  • Ring N-Methyls (C-18): ~40–45 ppm.[2][3]

Structural Connectivity Diagram

The following diagram illustrates the key correlations required to confirm the structure, specifically distinguishing it from regioisomers (e.g., 3-dimethylamino isomer).

Connectivity cluster_legend Key 2D Correlations RingA Ring A (4-DMA-Phenyl) RingA->RingA COSY: H2,6 <-> H3,5 (AA'BB' System) Carbonyl C=O (Ketone) RingA->Carbonyl HMBC: H2,6 -> C1 AlphaC Alpha-Carbon (Chiral Center) Carbonyl->AlphaC HMBC: H7 -> C1 AmineN Amine N (Chain) AlphaC->AmineN Connectivity Benzyl Benzyl Group (Ph-CH2-) AmineN->Benzyl HMBC: H10 -> C7 Desc HMBC confirms linkage of fragments. COSY confirms substitution pattern.

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) and COSY pathways for structural verification.

Validation & Troubleshooting

Distinguishing Salt from Free Base

A common error in forensic analysis is comparing salt spectra to free base libraries.

  • Diagnostic: In the free base, the H-3,5 protons (ortho to dimethylamino) appear upfield at ~6.7 ppm due to resonance donation.

  • Salt Effect: In the 2HCl salt, these protons shift downfield to ~7.6–7.7 ppm . If your spectrum shows doublets at 6.7 ppm, the sample has free-based (likely due to wet or basic solvent).

Water Suppression Artifacts

If using a solvent suppression pulse sequence (e.g., zgesgp) to remove water, ensure the excitation bandwidth does not attenuate the alpha-proton signal at ~5.2 ppm, which is often close to the water resonance in wet DMSO.

References

  • Cayman Chemical. 4-Dimethylamino-N-benzylcathinone (hydrochloride) Product Information. Item No. 28893. Link

  • SWGDRUG. Monograph: 3,4-Methylenedioxy-N-benzylcathinone (BMDP).[4] (Used for N-benzyl fragment reference). Link

  • ChemicalBook. 3-Dimethylaminopropiophenone Hydrochloride NMR Data. (Used for aromatic salt fragment reference). Link

  • Cayman Chemical. 3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) Product Information. Item No. 20063. Link

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-Dimethylamino-N-benzylcathinone (DMABC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cellular Impact of a Novel Synthetic Cathinone

4-Dimethylamino-N-benzylcathinone (DMABC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) whose biological effects are not well characterized[1][2]. As with any new chemical entity intended for potential therapeutic development or with a likelihood of human exposure, a thorough toxicological evaluation is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of DMABC.

The core principle of this guide is to establish a robust, multi-parametric approach to cytotoxicity testing. Relying on a single assay can be misleading; therefore, we will detail three distinct but complementary assays to build a comprehensive cytotoxicity profile of DMABC. These assays will measure:

  • Metabolic Viability via the MTT assay, which assesses mitochondrial function.

  • Cell Membrane Integrity using the Lactate Dehydrogenase (LDH) release assay.

  • Apoptotic Potential by measuring the activity of key executioner caspases (Caspase-3/7).

The protocols provided herein are designed to be self-validating, with integrated controls and clear data interpretation guidelines, ensuring the generation of reliable and reproducible results.

The Scientific Rationale: Why These Assays?

The selection of these three assays provides a multi-faceted view of potential cellular damage induced by DMABC. Synthetic cathinones have been shown to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species and apoptosis[3]. Therefore, a comprehensive assessment requires probing different cellular compartments and pathways.

  • MTT Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of mitochondria[4][5]. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals[5][6]. The amount of formazan produced is directly proportional to the number of metabolically active cells[6]. A decrease in MTT reduction following DMABC treatment would suggest mitochondrial dysfunction or a reduction in cell proliferation.

  • LDH Assay: The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium is a hallmark of compromised cell membrane integrity, often associated with necrosis[7][8][9]. This assay quantifies LDH activity in the supernatant, providing a direct measure of cell lysis[7]. Running this assay in parallel with the MTT assay can help distinguish between cytostatic (inhibiting growth) and cytotoxic (cell-killing) effects[10].

  • Caspase-3/7 Assay: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis, or programmed cell death[11][12]. Caspase-3 and -7 are key effector caspases that, once activated, cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis[11][12]. Measuring the activity of these caspases provides a specific indication of whether DMABC induces apoptosis[13].

The following workflow diagram illustrates the integrated approach to assessing the cytotoxicity of DMABC.

Cytotoxicity Workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis & Interpretation Cell_Line_Selection Select & Culture Appropriate Cell Line (e.g., SH-SY5Y, HepG2) Cell_Seeding Seed Cells in 96-well Plates Cell_Line_Selection->Cell_Seeding DMABC_Treatment Treat with DMABC (Concentration Gradient) Cell_Seeding->DMABC_Treatment MTT_Assay MTT Assay (Metabolic Activity) DMABC_Treatment->MTT_Assay 24-72h Incubation LDH_Assay LDH Assay (Membrane Integrity) DMABC_Treatment->LDH_Assay 24-72h Incubation Caspase_Assay Caspase-3/7 Assay (Apoptosis) DMABC_Treatment->Caspase_Assay 6-24h Incubation Data_Acquisition Measure Absorbance/ Luminescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Mechanism_Inference Infer Mechanism of Cell Death IC50_Calculation->Mechanism_Inference

Caption: Integrated workflow for the in vitro cytotoxicity assessment of DMABC.

Experimental Protocols

PART 1: Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. Given that synthetic cathinones often exhibit neurotoxic effects, the human neuroblastoma cell line SH-SY5Y is a highly relevant model[3][14][15][16][17]. These cells can be differentiated into a more mature neuron-like phenotype, expressing dopaminergic markers, making them suitable for neurotoxicity studies[14][15]. For evaluating potential hepatotoxicity, the human liver carcinoma cell line HepG2 is a well-established model[18][19].

General Cell Culture Conditions (Example for SH-SY5Y):

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

PART 2: MTT Assay for Metabolic Viability

This protocol is adapted from established methods for assessing cell viability[4][5][6][20].

Materials:

  • DMABC stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water).

  • Complete cell culture medium.

  • 96-well flat-bottom tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DMABC in complete culture medium. It is advisable to perform a range-finding experiment with concentrations from 0.1 µM to 1000 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of the DMABC-containing medium.

    • Include a "vehicle control" (medium with the same concentration of the solvent used for DMABC) and a "no-cell" blank (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[4].

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis: Cell viability is expressed as a percentage of the vehicle control: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

The IC50 value (the concentration of DMABC that inhibits 50% of cell viability) can be calculated by plotting the % viability against the log of the DMABC concentration and fitting the data to a sigmoidal dose-response curve.

PART 3: LDH Release Assay for Membrane Integrity

This protocol is based on the principle of measuring LDH released from damaged cells[7][8][9][21].

Materials:

  • DMABC-treated cell cultures in a 96-well plate (prepared as in the MTT assay).

  • LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Cayman Chemical, Promega, or Abcam are recommended).

  • Lysis buffer (often 10X Triton X-100, provided in the kit) for maximum LDH release control.

  • Microplate reader capable of measuring absorbance at 490 nm.

Step-by-Step Protocol:

  • Prepare Controls:

    • Spontaneous LDH release: Wells with cells treated only with vehicle.

    • Maximum LDH release: Wells with vehicle-treated cells to which lysis buffer is added 45 minutes before the end of the incubation period.

    • Background control: Wells with medium only.

  • Sample Collection:

    • After the DMABC treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells[21].

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate and a catalyst solution.

    • Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants[21].

  • Incubation and Measurement:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader[7][9].

Data Analysis: Percentage cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

LDH_Assay_Principle cluster_0 Intact Cell cluster_1 Damaged Cell cluster_2 Assay Reaction Intact_Cell Viable Cell (Intact Membrane) LDH_in LDH (cytosolic) Damaged_Cell Damaged Cell (Compromised Membrane) LDH_out LDH Release Damaged_Cell->LDH_out Reaction_Mix Lactate + NAD+ -> Pyruvate + NADH LDH_out->Reaction_Mix catalyzes Colorimetric_Product Formazan (Colored Product) (Absorbance at 490 nm) Reaction_Mix->Colorimetric_Product NADH reduces tetrazolium salt to DMABC DMABC Treatment DMABC->Damaged_Cell

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

PART 4: Caspase-3/7 Assay for Apoptosis

This protocol utilizes a luminescent or fluorescent substrate for caspase-3 and -7, providing a highly sensitive measure of apoptosis[11][13][22].

Materials:

  • DMABC-treated cell cultures in a 96-well opaque-walled plate (for luminescence/fluorescence).

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit.

  • Luminometer or fluorescent plate reader.

Step-by-Step Protocol (based on Promega's Caspase-Glo® 3/7):

  • Cell Seeding and Treatment:

    • Seed cells and treat with DMABC as described for the MTT assay, but in an opaque-walled 96-well plate suitable for luminescence measurements.

    • Incubation times for apoptosis can be shorter (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium[13].

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition:

    • Measure the luminescence of each sample using a plate-reading luminometer.

Data Analysis: Caspase-3/7 activity is typically expressed as fold change relative to the vehicle control after subtracting the background reading from no-cell control wells.

Data Presentation and Interpretation

For a clear comparison of the cytotoxic effects of DMABC, the results should be summarized in a table.

AssayEndpoint MeasuredDMABC IC50 (µM) [Hypothetical Data]Interpretation
MTT Mitochondrial Activity / Viability50 ± 5.2DMABC reduces cell viability with an IC50 of 50 µM.
LDH Membrane Integrity> 200Significant membrane damage is not observed at concentrations that reduce viability.
Caspase-3/7 Apoptosis45 ± 4.8DMABC induces apoptosis at concentrations similar to those affecting viability.

Interpretation of Hypothetical Results: The hypothetical data above would suggest that DMABC induces cytotoxicity primarily through an apoptotic pathway, as evidenced by the activation of caspase-3/7 at concentrations that correspond to the loss of cell viability in the MTT assay. The high IC50 value in the LDH assay suggests that necrosis (cell membrane rupture) is not the primary mechanism of cell death at these concentrations.

Conclusion and Best Practices

This guide provides a robust framework for the initial in vitro cytotoxicity assessment of 4-Dimethylamino-N-benzylcathinone. Adherence to best practices in cell culture and assay execution is crucial for generating high-quality, reproducible data[23][24].

Key Considerations:

  • Purity of DMABC: Ensure the test compound is of high purity (≥98%) to avoid confounding results from impurities[1].

  • Solvent Effects: The concentration of the solvent (e.g., DMSO) should be kept constant across all treatments and should not exceed a non-toxic level (typically <0.5%).

  • Controls are Critical: Always include positive and negative controls for each assay to ensure they are performing correctly.

  • Statistical Analysis: Perform experiments with sufficient biological replicates (at least n=3) and use appropriate statistical tests to determine significance.

The data generated from these assays will provide a foundational understanding of the cytotoxic potential of DMABC, guiding further toxicological studies and risk assessment.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Paiano, V., et al. (2021). Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP. PMC. Retrieved from [Link]

  • Chan, F. K. M., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025, October 13). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • MDPI. (2022, November 30). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. Retrieved from [Link]

  • PubMed. (2022, November 30). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. Retrieved from [Link]

  • Frontiers. (2020, January 28). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Retrieved from [Link]

  • Medical Design & Outsourcing. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • PMC. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • ProQuest. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • PubMed. (2019, August 29). Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells. Retrieved from [Link]

  • International Journal of Medical Students. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]

  • PubMed. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • OECD. (2018, December 10). Guidance Document on Good In Vitro Method Practices (GIVIMP). Retrieved from [Link]

  • ResearchGate. (2025, October 15). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • Semantic Scholar. (2022, November 30). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor. Retrieved from [Link]

  • Oxford Academic. (2016, June 2). Editor's Highlight: Characterization of Hepatotoxicity Mechanisms Triggered by Designer Cathinone Drugs (β-Keto Amphetamines). Retrieved from [Link]

  • Umeå University. (2017, April 25). Novel method to detect toxic effects of chemicals could reduce need for animal testing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2016, June 13). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylthio-N-benzylcathinone (hydrochloride). Retrieved from [Link]

  • PMC. (n.d.). Neuropharmacology of Synthetic Cathinones. Retrieved from [Link]

  • MDPI. (1989, December 2). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Retrieved from [Link]

Sources

Application Note: FTIR Spectroscopic Characterization of 4-Dimethylamino-N-benzylcathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Forensic Scientists, and Drug Development Professionals Technique: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Executive Summary & Mechanistic Background

The rapid proliferation of new psychoactive substances (NPS) demands robust, self-validating analytical methodologies. Synthetic cathinones, structurally defined as


-keto phenethylamines, represent a significant analytical challenge due to continuous structural permutations designed to evade legislative control [2].

4-Dimethylamino-N-benzylcathinone is a highly substituted cathinone derivative. Structurally, it features a cathinone backbone modified with a para-dimethylamino group on the primary phenyl ring and a benzyl substitution on the secondary amine. Crucially for analytical purposes, this compound is typically synthesized and encountered as a dihydrochloride salt [3]. This is due to the presence of two basic nitrogen centers: the secondary aliphatic amine and the tertiary aromatic amine.

From a spectroscopic standpoint, FTIR interrogates the fundamental vibrational modes of these structural moieties. The protonation of both nitrogen atoms to form the dihydrochloride salt significantly alters the dipole moments within the molecule, yielding a complex, broad absorption envelope in the 2400–3000 cm⁻¹ region [1]. Furthermore, the conjugated carbonyl group—the hallmark of the cathinone class—provides a highly diagnostic intense stretching band that is sensitive to the electronic effects of the para-substitution[1, 4].

Spectral_Interpretation Molecule 4-Dimethylamino-N-benzylcathinone 2HCl Carbonyl Conjugated β-Keto Group Molecule->Carbonyl AmineSalt Protonated Amines (2HCl) Molecule->AmineSalt Aromatic Substituted Phenyl Rings Molecule->Aromatic Peak1 Strong C=O Stretch (~1685-1695 cm⁻¹) Carbonyl->Peak1 Dipole moment change Peak2 Broad N-H⁺ Stretch (2400-3000 cm⁻¹) AmineSalt->Peak2 Hydrogen bonding Peak3 Out-of-Plane C-H Bending (~820, ~750, ~700 cm⁻¹) Aromatic->Peak3 Ring deformation

Figure 1: Mechanistic causality between structural moieties and observed FTIR vibrational modes.

Experimental Design and Self-Validating Protocol

To ensure absolute scientific integrity, this protocol utilizes a Diamond ATR-FTIR approach. ATR is preferred over traditional KBr pellet transmission because it is non-destructive, rapid, and eliminates moisture-induced spectral artifacts common with hygroscopic hydrochloride salts [2].

However, ATR spectra exhibit a wavelength-dependent penetration depth of the evanescent wave, causing lower wavenumber peaks to appear artificially intense. Therefore, a mathematical ATR correction is mandatory to normalize the spectrum for accurate cross-referencing against legacy transmission libraries [5].

Step-by-Step Methodology

Phase 1: System Suitability & Calibration (Quality Control)

  • Wavelength Calibration: Acquire a spectrum of a traceable polystyrene standard film. Verify that the diagnostic peak at 1601.2 cm⁻¹ is within ± 1.0 cm⁻¹. Causality: Ensures the interferometer laser is accurately tracking mirror displacement.

  • Crystal Cleaning: Clean the diamond ATR crystal and the pressure anvil with HPLC-grade isopropanol. Allow to air dry completely.

  • Background Acquisition: Collect a 32-scan background spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹ and 1300-1900 cm⁻¹) must be mathematically subtracted to prevent interference with the sample's N-H⁺ and C=O bands.

Phase 2: Sample Acquisition 4. Sample Application: Transfer approximately 1–2 mg of 4-Dimethylamino-N-benzylcathinone hydrochloride powder directly onto the center of the diamond crystal. 5. Pressure Application: Lower the pressure anvil until the instrument's force gauge indicates optimal contact (typically ~50-80 units depending on the manufacturer). Causality: The evanescent wave only penetrates 0.5–2.0 µm into the sample. High pressure ensures intimate contact between the solid crystal lattice of the drug and the diamond sensor, maximizing the signal-to-noise (S/N) ratio. 6. Scanning: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution) [4].

Phase 3: Post-Processing 7. ATR Correction: Apply the instrument's built-in Advanced ATR Correction algorithm (assuming a refractive index of 1.5 for the organic sample and 2.4 for the diamond crystal) [5]. 8. Baseline Correction: Apply a multi-point baseline correction if scattering effects cause a sloping baseline.

FTIR_Workflow N1 System Calibration (Polystyrene Standard) N2 Background Scan (H₂O/CO₂ Subtraction) N1->N2 N3 ATR-FTIR Acquisition (Diamond Crystal, High Pressure) N2->N3 N4 Algorithmic Processing (ATR & Baseline Correction) N3->N4 N5 Spectral Verification (Library Match & Peak Assignment) N4->N5

Figure 2: Self-validating analytical workflow for ATR-FTIR characterization.

Spectral Analysis and Quantitative Data Presentation

The interpretation of the FTIR spectrum for 4-Dimethylamino-N-benzylcathinone dihydrochloride relies on identifying specific functional group frequencies and correlating them with the known molecular structure [4].

Because synthetic cathinones share a common core, differentiation between isomers and analogs relies heavily on the "fingerprint region" (1500–400 cm⁻¹), where out-of-plane (oop) C-H bending modes reveal the exact substitution pattern of the aromatic rings [1].

Table 1: Diagnostic FTIR Peak Assignments
Target Functional GroupExpected Wavenumber (cm⁻¹)Relative IntensityCausality / Vibrational Mode Description
N-H⁺ (Amine Salts) 2400 – 3000Broad, StrongOverlapping stretching modes of the protonated secondary amine and tertiary dimethylamino groups. Hydrogen bonding causes extreme broadening.
C-H (Aromatic) 3000 – 3100Weaksp² C-H stretching on both the primary phenyl and benzyl rings. Often partially obscured by the N-H⁺ envelope.
C-H (Aliphatic) 2800 – 2950Mediumsp³ C-H stretching of the methyl, methylene, and dimethylamino groups.
C=O (Carbonyl) ~1685 – 1695Very StrongConjugated ketone stretching. The conjugation with the phenyl ring lowers the frequency compared to isolated aliphatic ketones (~1715 cm⁻¹) [1].
C=C (Aromatic) ~1600, ~1515MediumAromatic ring breathing and skeletal stretching vibrations.
C-N (Aliphatic) 1100 – 1200MediumC-N stretching of the aliphatic amine backbone.
C-H (oop bending) ~820StrongOut-of-plane bending diagnostic of a para-disubstituted benzene ring (the 4-dimethylamino substituted ring).
C-H (oop bending) ~750, ~700StrongOut-of-plane bending diagnostic of a mono-substituted benzene ring (the N-benzyl group).
Data Integrity Check

To confirm the validity of the acquired spectrum, the analyst must verify that the C=O stretch (~1690 cm⁻¹) is the sharpest and one of the most intense peaks in the spectrum. If the broad N-H⁺ band is missing, the sample may have degraded into its freebase form, which is highly unstable and prone to oxidation [2].

References

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). National Institutes of Health (NIH).
  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
  • 4-Dimethylamino-N-benzylcathinone (hydrochloride) (CAS Number: 2740524-43-8). Cayman Chemical.
  • 4-Dimethylamino-N-benzylcathinone (C18H22N2O) - Analytical report. National Forensic Laboratory (NFL), Slovenia.
  • Identifying Synthetic Designer Drugs Using FT-IR, Raman, and GC–IR. Spectroscopy Online.

Optimized Solid-Phase Extraction Strategies for Substituted Cathinones in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CAT-005

Executive Summary

The proliferation of substituted cathinones ("bath salts") presents a moving target for forensic and clinical toxicology. Unlike stable amphetamines, the beta-keto structure of cathinones introduces significant chemical instability, particularly in alkaline biological matrices and under thermal stress.

This guide details a Mixed-Mode Strong Cation Exchange (MCX) protocol, currently the gold standard for extracting these compounds from urine and plasma. By leveraging both hydrophobic and electrostatic retention mechanisms, this protocol achieves high recovery (>90%) while aggressively removing matrix interferences that cause ion suppression in LC-MS/MS analysis.

Physicochemical Basis of Extraction

To design a robust protocol, one must understand the analyte's behavior:

  • The "Beta-Keto" Instability: The carbonyl group at the beta position makes the alpha-hydrogen acidic. In alkaline conditions (pH > 8), cathinones rapidly degrade into ephedrine-like byproducts or undergo oxidative deamination. Implication: Sample preparation must remain acidic until the final elution step.

  • Basicity (pKa): Most substituted cathinones (e.g., Mephedrone, MDPV, alpha-PVP) have a pKa between 7.5 and 9.5. Implication: At pH < 6, the nitrogen is protonated (

    
    ), allowing for strong ionic binding to cation-exchange sorbents.
    
  • Lipophilicity: The substituted aromatic ring and alkyl chains provide sufficient hydrophobicity for reversed-phase retention.

Mechanism of Action: Mixed-Mode Cation Exchange (MCX)

The MCX sorbent contains two functional groups:

  • Sulfonic Acid (

    
    ):  Permanently negatively charged (Strong Cation Exchanger).
    
  • Polymeric Backbone: Hydrophobic surface (Reversed-Phase).

This dual-retention mechanism allows for a "lock-and-key" wash strategy. We "lock" the drug via charge, wash away neutrals with 100% organic solvent, and then "unlock" with a basic solvent.

MCX_Mechanism Analyte Cathinone (R-NH3+) Sorbent MCX Sorbent (Polymer-SO3-) Analyte->Sorbent Acidic pH (<6) Interaction Ionic Bond (Strong Retention) Sorbent->Interaction Wash Organic Wash (MeOH) Interaction->Wash Step 3 Elution Elution (5% NH4OH) Interaction->Elution Step 4 Interference Neutral Matrix (Lipids/Dyes) Wash->Interference Removes Release Analyte Released (R-NH2) Elution->Release Deprotonation

Figure 1: The "Lock-and-Key" mechanism of Mixed-Mode Cation Exchange. The analyte is retained by charge while interferences are washed away.

Detailed Protocol: Mixed-Mode Cation Exchange (MCX)

Applicability: Urine, Plasma, Whole Blood (with protein precipitation). Target Analytes: Mephedrone, Methylone, MDPV, alpha-PVP, 4-MEC, and analogs.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Cartridges: 30 mg or 60 mg Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, Bond Elut Plexa PCX).

  • Reagents: Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (NH4OH), Formic Acid (FA), Phosphoric Acid (H3PO4).

Step-by-Step Methodology
1. Sample Pre-treatment[2][3][4][5]
  • Urine: Dilute 1 mL urine with 1 mL 4% H3PO4 in water.

    • Why: Acidification ensures all cathinones are fully protonated (

      
      ) for ionic binding. It also disrupts protein binding.
      
  • Plasma/Blood: Precipitate proteins first. Add 1 mL cold ACN with 1% Formic Acid to 500 µL plasma. Vortex, centrifuge, and collect supernatant.[4] Dilute supernatant 1:3 with water to reduce organic content <5%.

2. Conditioning & Equilibration
  • Step A: Add 1 mL MeOH (Flow: Gravity or 1-2 mL/min).

    • Why: Activates the hydrophobic pores of the polymer.

  • Step B: Add 1 mL Water (or 0.1% Formic Acid).

    • Why: Removes excess MeOH and creates an aqueous environment for the sample.

3. Sample Loading
  • Load the pre-treated sample at a slow flow rate (< 1 mL/min).

    • Critical: Do not rush. The cation exchange interaction requires residence time.

4. Interference Wash (The "Clean-Up")
  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

    • Why: Removes salts, hydrolysis products, and hydrophilic interferences. Keeps analyte charged.

  • Wash 2 (Organic): 1 mL 100% MeOH .

    • Why:This is the most critical step. Because the cathinone is "locked" by the ionic bond (

      
      ), you can use 100% organic solvent to wash away hydrophobic neutrals (fats, endogenous steroids) without losing the drug. Note: In standard C18 SPE, this step would wash away the drug.
      
5. Elution
  • Apply 2 x 500 µL 5% NH4OH in MeOH (or 50:50 ACN/MeOH).

    • Why: The ammonia raises the pH > 11. The cathinone deprotonates (

      
      ), breaking the ionic bond and releasing into the organic solvent.
      
6. Post-Elution Handling (Stability Check)
  • Immediate Action: Add 10 µL of 5% HCl in MeOH to the eluate immediately after collection.

    • Why: Cathinones are unstable in the basic elution solvent. Re-acidifying preserves the keto group during evaporation.

  • Evaporation: Evaporate under nitrogen at < 40°C . Do not use high heat.

Alternative Protocol: Hydrophilic-Lipophilic Balance (HLB)

Use only if MCX cartridges are unavailable or for general unknown screening where acidic/neutral drugs are also targeted.

  • Pre-treatment: Dilute sample 1:1 with Water (pH neutral).

  • Load: HLB/C18 Cartridge.

  • Wash: 5% MeOH in Water. (Cannot use 100% MeOH or drug will be lost).

  • Elute: 100% MeOH.

  • Limitation: This extract will be "dirtier" (contain more matrix components) than MCX, leading to higher ion suppression in LC-MS/MS.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (<60%) Incomplete elution (Drug stuck to sorbent).Increase NH4OH strength to 5% or use 50:50 ACN/MeOH as elution solvent to disrupt hydrophobic interactions.
Low Recovery (General) Drug lost during Wash 2.Ensure the load pH was acidic (< pH 4). If the drug wasn't protonated, the MeOH wash removed it.
Degradation Thermal instability.[6]Evaporator temperature must not exceed 40°C. Acidify eluate before drying.
Ion Suppression Phospholipids breaking through.Use the MCX protocol.[3][5] The 100% MeOH wash step is specifically designed to remove phospholipids.
Workflow Visualization

SPE_Workflow cluster_wash Interference Removal start Biological Sample (Urine/Plasma) pretreat Pre-treatment Add 4% H3PO4 (pH < 4) start->pretreat load Load onto MCX Cartridge pretreat->load wash1 Wash 1: Aqueous Acid (Removes Salts/Proteins) load->wash1 wash2 Wash 2: 100% MeOH (Removes Neutrals/Lipids) wash1->wash2 elute Elution 5% NH4OH in MeOH wash2->elute stabilize CRITICAL: Acidify Eluate (Prevents degradation) elute->stabilize analyze LC-MS/MS Analysis stabilize->analyze

Figure 2: Optimized MCX Workflow emphasizing the critical stabilization step.

Performance Data (Aggregated)

The following table summarizes expected performance metrics when using the MCX protocol compared to standard Liquid-Liquid Extraction (LLE).

ParameterMCX ProtocolLLE (Ethyl Acetate)Protein Precipitation
Recovery (Mephedrone) 95 - 102%75 - 85%60 - 70%
Recovery (MDPV) 92 - 98%80 - 90%65 - 75%
Matrix Effects (Suppression) < 10%20 - 40%> 50%
Cleanliness HighModerateLow
Throughput High (96-well plate compatible)Low (Manual steps)High

Note on Internal Standards: Always use deuterated internal standards (e.g., Mephedrone-d3, MDPV-d8) added before extraction to compensate for any variability in recovery or ionization.

References

  • Waters Corporation. (2014). Analysis of "Bath Salt" Compounds from Urine for Forensic Toxicology Using μElution Mixed-mode SPE Combined with UPLC-MS/MS Detection. Link

  • Glicksberg, L., et al. (2016). Stability of Synthetic Cathinones in Urine, Blood, and Serum. Forensic Science International. (Identified stability issues in alkaline matrices). Link

  • Concheiro, M., et al. (2013). Simultaneous determination of 40 novel psychoactive stimulants in urine by liquid chromatography-high resolution mass spectrometry. Journal of Chromatography A. (Validation of MCX for broad screening). Link

  • Phenomenex. (2018).[7] Solid Phase Extraction (SPE) of Synthetic Cathinones from Urine using Strata-X-C. Link

  • Al-Saffar, Y., et al. (2019). Solid-phase extraction based on cation-exchange sorbents followed by liquid chromatography high-resolution mass spectrometry to determine synthetic cathinones in urine. Journal of Chromatography A. (Comparison of WCX vs MCX). Link

Sources

Troubleshooting & Optimization

improving stability of 4-Dimethylamino-N-benzylcathinone in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability challenges associated with 4-Dimethylamino-N-benzylcathinone in aqueous solutions. It is designed for researchers requiring high-fidelity standards for analytical toxicology, forensic analysis, and pharmacological screening.

Current Status: Operational Topic: Aqueous Stability & Degradation Mitigation Target Analyte: 4-Dimethylamino-N-benzylcathinone (and related


-benzyl 

-keto analogs)

Executive Summary

4-Dimethylamino-N-benzylcathinone belongs to the synthetic cathinone class (beta-keto amphetamines). In aqueous environments, this molecule exhibits significant instability driven by two primary factors:

  • The

    
    -keto amine motif:  Susceptible to base-catalyzed enolization and subsequent dimerization into pyrazine derivatives.
    
  • The 4-Dimethylamino substituent: A strong electron-donating group (EDG) that increases the electron density of the aromatic ring, significantly heightening susceptibility to oxidative degradation and photolysis compared to standard cathinones.

This guide provides a validated troubleshooting framework to prevent the "Yellowing Effect" (oxidation/dimerization) and ensure quantitative accuracy.

Part 1: The Core Stability Protocol (The "Golden Rules")

Before troubleshooting, ensure your baseline handling adheres to these three non-negotiable pillars.

The pH Imperative (Acidic Lock)
  • Rule: Never store this compound in neutral or alkaline solutions (pH > 6.0).

  • Mechanism: At neutral pH, the amine exists in equilibrium with its free-base form. The free base acts as a nucleophile, attacking the

    
    -ketone of a neighboring molecule, initiating a condensation reaction that forms stable, inactive pyrazine dimers (often yellow/orange colored).
    
  • Protocol: Always maintain pH 3.0 – 4.0 .

    • Solvent: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.5).

The Temperature Arrhenius Factor
  • Rule: Aqueous solutions are for immediate use only. Long-term storage requires cryopreservation.

  • Data: Half-life (

    
    ) in aqueous solution at 20°C can be < 24 hours. At -20°C, stability extends to months.
    
  • Protocol: Store stock solutions at -20°C or -80°C . Avoid repeated freeze-thaw cycles (aliquot immediately).

Photochemical Shielding
  • Rule: The 4-dimethylamino group makes the molecule a chromophore susceptible to UV/Vis excitation and singlet oxygen generation.

  • Protocol: Use amber glass vials exclusively. Handle under low-light conditions if possible.

Part 2: Troubleshooting Guide & FAQs

Section A: Visual Changes & Precipitation

Q1: My clear stock solution turned yellow/orange overnight. Is it still usable?

  • Diagnosis: Critical Degradation. The color change indicates the formation of 2,5-dihydro-pyrazines or fully oxidized pyrazine dimers. This is irreversible.

  • Root Cause: The pH likely drifted above 5.5, or the solution was exposed to light/oxygen. The electron-rich 4-dimethylamino ring accelerates oxidative coupling.

  • Action: Discard the solution.

  • Prevention: For the next batch, add 0.1% Sodium Metabisulfite or Ascorbic Acid as an antioxidant if the assay permits, and strictly control pH < 4.

Q2: I see a fine precipitate in my aqueous working standard (1 mg/mL).

  • Diagnosis: Free-Base Crash Out.

  • Root Cause: 4-Dimethylamino-N-benzylcathinone is hydrophobic due to the benzyl and dimethylamino groups. If the pH rises, the salt converts to the free base, which has poor water solubility.

  • Action: Acidify immediately with 1M HCl or Formic Acid. If it does not re-dissolve, degradation products (which are often less soluble) may have formed.

  • Prevention: Use a co-solvent. Formulate working standards in 10-20% Methanol or Acetonitrile in water (acidified) to maintain solubility of the hydrophobic skeleton.

Section B: Chromatographic Anomalies (LC-MS/HPLC)

Q3: I see a "ghost peak" at [M-2H] or [2M-2H2O] in my LC-MS spectrum.

  • Diagnosis: Oxidative Dehydrogenation & Dimerization.

    • [M-2H]: Formation of the imine or enamine species (often a precursor to hydrolysis).

    • [2M-2H2O]: The pyrazine dimer. This is the hallmark of cathinone degradation.

  • Action: Check your autosampler temperature.

  • Protocol: Ensure the autosampler is set to 4°C . If samples sit for >4 hours, degradation occurs during the run sequence.

Q4: My calibration curve is non-linear at low concentrations.

  • Diagnosis: Adsorption Loss.

  • Root Cause: The N-benzyl group is lipophilic and "sticky." At low concentrations (<100 ng/mL), the molecule adsorbs to glass vial walls or plastic tips.

  • Action: Use silanized glass vials or low-bind polypropylene.

  • Protocol: Ensure the solvent contains at least 20% organic phase (MeOH/ACN) to prevent wall adsorption.

Section C: Storage & Formulation

Q5: Can I use Phosphate Buffered Saline (PBS) for my stock solution?

  • Answer: NO.

  • Reasoning: Standard PBS is pH 7.[1]4. At this pH, the half-life of substituted cathinones is drastically reduced (often to hours).

  • Alternative: Use Citrate Buffer (pH 3.0) or Acetate Buffer (pH 4.0) .

Part 3: Mechanism & Workflow Visualization

Diagram 1: Degradation Pathway (The "Yellowing" Mechanism)

This diagram illustrates why pH control is critical. The reaction moves from the stable cation to the reactive free base, leading to the colored pyrazine dimer.

CathinoneDegradation Stable Protonated Cation (Stable at pH < 4) Colorless FreeBase Free Base (Reactive at pH > 6) Stable->FreeBase pH increase (>6.0) Enol Enol Intermediate FreeBase->Enol Tautomerization Oxidation Oxidized Ring Products (Quinoid species) FreeBase->Oxidation O2 / Light / 4-DMA effect Dimer Pyrazine Dimer (Yellow/Orange Precipitate) Enol->Dimer Condensation (x2)

Caption: The degradation cascade of 4-Dimethylamino-N-benzylcathinone. Stability is only maintained in the green zone (Protonated Cation).

Diagram 2: Recommended Stability Workflow

A decision tree for handling samples to ensure data integrity.

StabilityWorkflow Start Start: Solid Standard Solvent Select Solvent: 0.1% Formic Acid in MeOH/Water (50:50) Start->Solvent Storage Storage Condition: -20°C (Amber Vial) Solvent->Storage Usage Experimental Use Storage->Usage ShortTerm Short Term (<24h): Keep at 4°C Protect from Light Usage->ShortTerm Immediate LongTerm Long Term (>24h): Aliquot & Re-freeze Do NOT refreeze thawed aliquots Usage->LongTerm Delay Analysis LC-MS Analysis: Use Acidic Mobile Phase Autosampler at 4°C ShortTerm->Analysis

Caption: Operational workflow for maximizing analyte recovery and minimizing degradation artifacts.

Part 4: Quantitative Data Summary

Table 1: Estimated Stability Profile of Substituted Cathinones in Aqueous Matrices (Extrapolated from structural analogs 4-MMC/4-MEC)

ConditionpH LevelTemperatureEstimated Half-Life (

)
Visual Indicator
Ideal 3.0 – 4.0-20°C> 6 MonthsClear
Working 3.0 – 4.04°C1 – 2 WeeksClear
Risky 7.0 (Neutral)20°C< 24 HoursSlight Yellowing
Critical > 8.0 (Basic)20°C< 1 HourDeep Yellow/Orange

References

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood.[2][3][4][5][6][7][8] Journal of Analytical Toxicology. Link

    • Key Insight: Establishes the pH-dependent degradation hierarchy; 4-substituted cathinones degrade rapidly
  • Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International.[5][9] Link

    • Key Insight: Defines the dimerization mechanism (pyrazine formation)
  • Li, L., et al. (2017).[4] Stability of 11 synthetic cathinones in equine plasma. Journal of Chromatography B. Link

    • Key Insight: Demonstrates the efficacy of frozen storage (-20°C) versus refrigerated storage for preserving cathinone integrity.[4]

  • Cayman Chemical. (n.d.). 4-Dimethylamino-N-benzylcathinone Product Information. Link

    • Key Insight: Confirms the specific structural identity and solid-state stability (≥ 5 years) of the hydrochloride salt.

Sources

troubleshooting peak tailing in chromatography of benzylcathinones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Peak Tailing in Benzylcathinone Chromatography

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, pharmacologists, and drug development professionals tasked with developing robust chromatographic methods for benzylcathinones (synthetic cathinones). Because these molecules possess a highly basic amine center and a


-keto phenethylamine core, they are notoriously prone to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).

This document synthesizes field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to help you achieve perfect peak symmetry.

Part 1: Diagnostic Workflow for Peak Asymmetry

Before altering your method, you must identify the physical or chemical origin of the tailing. The decision tree below outlines the logical progression for diagnosing and resolving peak asymmetry for basic amines.

DiagnosticWorkflow Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckPH 1. Evaluate Mobile Phase pH Start->CheckPH HighPH pH > 4.0 Silanols are ionized CheckPH->HighPH LowPH pH < 3.0 Silanols are protonated CheckPH->LowPH AdjustPH Adjust to pH 2.5 - 3.0 (e.g., 0.1% Formic Acid) HighPH->AdjustPH CheckCol 2. Evaluate Column Chemistry LowPH->CheckCol AdjustPH->CheckCol TypeA Older Type-A Silica (High Silanol Activity) CheckCol->TypeA TypeB Type-B / End-capped (Low Silanol Activity) CheckCol->TypeB SwitchCol Switch to CSH or End-capped C18 TypeA->SwitchCol CheckSys 3. Check System / Method TypeB->CheckSys SwitchCol->CheckSys Overload Mass Overload or Dead Volume CheckSys->Overload Optimize Reduce Injection Vol. Match Sample Diluent Overload->Optimize

Caption: Diagnostic workflow for resolving peak tailing in benzylcathinone chromatography.

Part 2: In-Depth Troubleshooting FAQs

Q1: What is the fundamental chemical mechanism causing my benzylcathinone peaks to tail on a standard C18 column? A1: Peak tailing for basic compounds like benzylcathinones is predominantly driven by secondary ion-exchange interactions[1]. While the primary retention mechanism is hydrophobic partitioning with the C18 ligands, the secondary or tertiary amine group of the benzylcathinone interacts with unreacted, acidic residual silanol groups (-SiOH) on the silica support. At mid-range pH, these silanols deprotonate to form negatively charged silanoxide ions (-SiO⁻). These sites strongly bind the positively charged protonated amine of the cathinone, causing delayed elution of a fraction of the analyte molecules and resulting in an asymmetric tail[2].

MechanisticPathway Cathinone Benzylcathinone (Basic Amine, pKa ~8) Protonation Mobile Phase pH < pKa (Protonation) Cathinone->Protonation Cation Cationic Analyte (R-NH2+-R') Protonation->Cation Interaction Secondary Ion-Exchange Interaction Cation->Interaction Silica Silica Stationary Phase Deprotonation Residual Silanols (pH > 3.5) Silica->Deprotonation Anion Ionized Silanoxide (-SiO-) Deprotonation->Anion Anion->Interaction Tailing Peak Tailing / Broadening Interaction->Tailing

Caption: Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

Q2: How does mobile phase pH influence this secondary interaction, and what is the optimal range? A2: Mobile phase pH dictates the ionization state of both the analyte and the stationary phase. To suppress tailing, you must operate at a pH that neutralizes the silanol groups. Adjusting the aqueous mobile phase to a low pH (typically 2.5–3.0) using additives like 0.1% formic acid or trifluoroacetic acid (TFA) ensures that the residual silanols are fully protonated (neutral)[1]. This eliminates the electrostatic attraction between the silica surface and the basic amine, significantly improving peak symmetry.

Q3: I have adjusted the pH to 2.5, but I am still seeing an asymmetry factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) > 1.8. What column chemistries should I consider? 
A3:  If low pH does not resolve the issue, the column's silica purity or bonding technology is likely insufficient. Older "Type A" silica columns have high metal impurities that increase silanol acidity. Switch to a high-purity "Type B" silica column that is fully end-capped[1]. For extreme cases, consider a Charged Surface Hybrid (CSH) column. CSH technology incorporates a low-level positive charge on the silica surface, which electrostatically repels basic amines like benzylcathinones, yielding excellent peak shapes even with weak mobile phase additives like formic acid.

Q4: Can sample diluent mismatch cause tailing that mimics silanol interactions? A4: Yes. If the benzylcathinone sample is dissolved in a solvent that is significantly stronger (e.g., 100% methanol or acetonitrile) than the initial mobile phase conditions, the analyte will not properly focus at the head of the column. This "strong solvent effect" causes the analyte band to spread prematurely, resulting in peak distortion, fronting, or tailing. Ensure the sample diluent matches the initial gradient composition (e.g., 5-10% organic) to promote proper on-column focusing.

Part 3: Quantitative Data Analysis

The table below summarizes the causality between column chemistry, mobile phase pH, and the resulting peak asymmetry for a standard benzylcathinone (e.g., Mephedrone).

Table 1: Impact of Column Chemistry and Mobile Phase pH on Benzylcathinone Tailing Factor (


) 
Column ChemistryMobile Phase pHBuffer / AdditiveAverage Tailing Factor (

)
Diagnostic Conclusion
Type-A Silica C18 6.810mM Ammonium Acetate2.85Severe Silanol Interaction
Type-A Silica C18 2.80.1% Formic Acid1.70Partial Suppression
Type-B End-capped C18 6.810mM Ammonium Acetate1.65Moderate Secondary Interaction
Type-B End-capped C18 2.80.1% Formic Acid1.15Optimal Suppression
CSH C18 (Charged Surface) 2.80.1% Formic Acid0.98Complete Electrostatic Repulsion

(Note: An ideal


 value is 1.0. Values between 0.9 and 1.2 are considered acceptable for quantitative pharmaceutical analysis).

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply execute steps; validate the system's response to your changes. Implement the following protocols to systematically eliminate peak tailing.

Protocol 1: pH-Optimized Mobile Phase Preparation & System Validation

Objective: Formulate a highly buffered, low-pH mobile phase to suppress silanol ionization and validate system suitability prior to sample analysis.

  • Aqueous Phase Preparation: Measure 1000 mL of LC-MS grade water. Add 1.0 mL of concentrated Formic Acid (FA) to achieve a 0.1% v/v concentration.

  • pH Verification: Measure the pH using a calibrated meter. It must read between 2.6 and 2.8. (Causality: If pH > 3.0, secondary ion-exchange interactions will persist).

  • Organic Phase Preparation: Prepare 0.1% FA in LC-MS grade Acetonitrile.

  • System Equilibration: Flush the column with 100% Organic for 10 column volumes (CV), then equilibrate at initial gradient conditions (e.g., 5% B) for 15 CV.

  • Self-Validation (System Suitability Test - SST): Inject a 10 µg/mL standard of a reference benzylcathinone. Calculate the asymmetry factor (

    
    ) at 10% peak height. The system is validated for analysis only if 
    
    
    
    and retention time RSD
    
    
    across three replicate injections.
Protocol 2: Analyte Focusing via Diluent Matching

Objective: Prevent peak fronting and tailing caused by solvent mismatch (the "strong solvent effect").

  • Sample Evaporation: If the benzylcathinone was extracted via liquid-liquid extraction (LLE) or solid-phase extraction (SPE) into 100% methanol or acetonitrile, evaporate the solvent to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue strictly in the initial mobile phase composition (e.g., 95% Aqueous / 5% Organic).

  • Centrifugation: Centrifuge the reconstituted vial at 14,000 x g for 5 minutes to pellet any insoluble matrix components, transferring only the supernatant to the autosampler vial.

  • Self-Validation: Inject the reconstituted sample at varying volumes (1 µL, 2 µL, 5 µL). Plot peak width vs. injection volume. The protocol is validated if the peak width remains constant, confirming that on-column focusing is successfully mitigating volume-induced tailing.

References

  • BenchChem. "troubleshooting peak tailing in the chromatographic analysis of cathinones". BenchChem Technical Support.
  • BenchChem. "Technical Support Center: Optimizing Chromatographic Separation of Cathinone Analogs". BenchChem Technical Support.
  • Arabian Journal of Chemistry. "A facile lyophilisation-based sample preparation approach for the determination of selected wastewater-borne antiretroviral drugs and metabolites by SFC-MS/MS".

Sources

minimizing thermal degradation of 4-Dimethylamino-N-benzylcathinone during GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers analyzing 4-Dimethylamino-N-benzylcathinone (and structurally related N-benzyl cathinones). It addresses the inherent thermal instability of the


-keto amine pharmacophore during Gas Chromatography (GC) analysis.

Current Status: Active Topic: Minimizing Thermal Degradation during GC-MS Applicable Compounds: 4-Dimethylamino-N-benzylcathinone, N-benzyl substituted cathinones.

Core Issue: The Thermal Liability

Why is my quantitation non-linear or showing "ghost" peaks?

4-Dimethylamino-N-benzylcathinone contains a


-keto amine  moiety.[1] In a hot GC injector (typically >250°C), this structure is prone to oxidative dehydrogenation  and C-N bond cleavage . The most common artifact is the formation of an enamine/imine degradation product, often observed as a peak with a mass-to-charge ratio of [M-2] .

This degradation is catalytic, accelerated by:

  • High injector temperatures.[2][3]

  • Active sites (silanols) in the liner or glass wool.

  • Residence time in the hot inlet.

Visualization: Degradation vs. Stabilization Pathways

The following diagram illustrates the mechanism of thermal failure and the chemical stabilization workflow.

CathinoneStability Compound 4-Dimethylamino-N-benzylcathinone (Labile Beta-Keto Amine) Heat High Injector Temp (>250°C) + Active Sites Compound->Heat Direct Injection Deriv_Agent Derivatization Reagent (PFPA or TFAA) Compound->Deriv_Agent Pre-treatment Degradation Oxidative Dehydrogenation (Loss of 2H) Heat->Degradation Artifact Imine/Enamine Artifact (m/z = M-2) Degradation->Artifact Ghost Peak Derivative Acylated Derivative (Thermally Stable) Deriv_Agent->Derivative Acylation GC_Analysis Accurate GC-MS Quantitation Derivative->GC_Analysis Stable Elution

Figure 1: Thermal degradation pathway yielding [M-2] artifacts versus stabilization via acylation.[4]

Troubleshooting Guide (Q&A)

Q1: I see a split peak or a shoulder on my target peak. Is this a co-eluting impurity?

Diagnosis: Likely on-column thermal degradation . If the degradation happens inside the injector, you see a distinct artifact peak. If it happens slowly as the band moves through the column (or initially at the head of the column), it manifests as peak tailing, broadening, or "saddle" peaks. Solution:

  • Immediate Fix: Lower the inlet temperature. Start at 200°C or 220°C . While this may reduce volatilization slightly, it significantly preserves structural integrity.

  • Hardware Fix: Switch to a Cold On-Column (COC) or Programmed Temperature Vaporization (PTV) injector. These introduce the sample at a low temperature (e.g., 60°C) and ramp up, preventing "flash" degradation.

Q2: My calibration curve is non-linear at low concentrations.

Diagnosis: Active Site Adsorption . The secondary amine in the N-benzyl group interacts with free silanol groups on the glass liner or glass wool. At low concentrations, these active sites irreversibly bind the drug, causing signal loss. Solution:

  • Liner Selection: Use Ultra-Inert (UI) liners with deactivated glass wool. Avoid standard undeactivated liners.

  • Maintenance: Change the liner frequently. Matrix buildup creates new active sites that catalyze degradation.

Q3: Can I analyze this compound without derivatization?

Diagnosis: Yes, but with compromised reliability. Direct analysis is possible but risky for trace analysis. You must use a "clean" system (new liner, trimmed column). Recommendation: For robust quantification, chemical derivatization is the gold standard. It caps the polar amine and ketone groups, preventing them from reacting with the hot injector surfaces.

Experimental Protocol: Chemical Stabilization

Objective: Convert 4-Dimethylamino-N-benzylcathinone into a thermally stable perfluoroacyl derivative using Pentafluoropropionic Anhydride (PFPA).

Why PFPA?

Acylation with PFPA (or TFAA) reduces the polarity of the amine and ketone, increases volatility, and improves peak shape. PFPA provides excellent mass spectral distinctiveness due to the heavy fluorine atoms.

Step-by-Step Methodology
StepActionTechnical Note
1 Aliquot Transfer 50 µL of sample extract (in ethyl acetate or similar) to a reaction vial.
2 Reagent Addition Add 50 µL of PFPA (Pentafluoropropionic anhydride) and 25 µL of Ethyl Acetate .
3 Incubation Cap vial tightly. Incubate at 70°C for 20-30 minutes .
4 Clean-up Evaporate the excess reagent to dryness under nitrogen.
5 Reconstitution Reconstitute in 100 µL of Ethyl Acetate.

Data Summary: Injection Parameters

Optimization of the GC inlet is the single most effective hardware intervention.

ParameterStandard Setting (Risk)Optimized Setting (Safe) Rationale
Inlet Mode Splitless (Hot)Pulsed Splitless or PTV Pulsed injection pushes sample onto the column faster, reducing residence time in the hot liner.
Inlet Temp 280°C230°C - 250°C Synthetic cathinones degrade rapidly >250°C. Lower temp minimizes oxidative stress.
Liner Type Standard SplitlessUltra-Inert Single Taper w/ Wool Wool wipes the needle but must be ultra-deactivated to prevent adsorption.
Solvent MethanolEthyl Acetate / Hexane Alcohols can expand rapidly and cause backflash; non-polar solvents are preferred for derivatized samples.

References

  • Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology.[5] Journal of Analytical Toxicology. Link

    • Core Citation: Establishes the mechanism of oxidative degradation (-2H) and the formation of iminium artifacts in GC injectors.[6]

  • Kranenburg, R. F., et al. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances.[7] Forensic Chemistry.[4][7][8] Link

    • Core Citation: Validates acylation (PFPA/TFAA)
  • Cayman Chemical. 4-Dimethylamino-N-benzylcathinone Product Insert & GC-MS Data.Link

    • Core Citation: Provides specific structural data and confirmation of the compound's availability as a reference standard.
  • Marginean, I., et al. (2015). Thermally induced degradation of synthetic cathinones.[5][6] Forensic Science International.[3][7][8] Link

    • Core Citation: detailed kinetic analysis of c

Sources

optimizing extraction recovery rates for 4-Dimethylamino-N-benzylcathinone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Chemistry Division Subject: Optimization of Extraction Recovery Rates for 4-Dimethylamino-N-benzylcathinone (4-DMA-NB-Cat) Ticket ID: #EXT-8842-ZN Status: Open [Expert Response] Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low or inconsistent recovery rates for 4-Dimethylamino-N-benzylcathinone . This is a common issue with N-substituted cathinones due to their dual susceptibility to pH-dependent degradation and steric hindrance during ion-exchange interactions.

This guide moves beyond standard "cookbook" protocols. We will dissect the chemical mechanics of this specific analyte to engineer a self-validating extraction workflow.

Module 1: The Chemical Reality (Why Your Extraction Failed)

To optimize recovery, you must respect the physical chemistry of the molecule. 4-Dimethylamino-N-benzylcathinone presents three distinct challenges compared to standard cathinones (like Mephedrone):

  • The N-Benzyl Steric Bulk: The large benzyl group attached to the nitrogen creates steric hindrance. In Solid Phase Extraction (SPE), this reduces the kinetics of binding to sulfonate groups in cation-exchange sorbents. Implication: You need slower flow rates during loading.

  • The 4-Dimethylamino Substituent: This group is strongly electron-donating. While it increases the basicity of the molecule, it also increases the electron density of the aromatic ring, making the molecule more susceptible to oxidative degradation in solution.

  • The Cathinone Instability Trap: Like all

    
    -keto amines, this molecule undergoes cyclization or reduction (to ephedrine analogs) at alkaline pH. Implication: You cannot leave this analyte in a basic LLE buffer for more than 5 minutes.
    

Key Physicochemical Estimates:

  • Predicted pKa: ~8.5 – 9.2 (Secondary amine).

  • LogP: ~3.5 (Highly lipophilic due to the N-benzyl group).

  • Critical Weakness: Rapid degradation at pH > 10.

Module 2: Solid Phase Extraction (SPE) – The Gold Standard[1]

For biological matrices (plasma/urine), SPE is superior to Liquid-Liquid Extraction (LLE) for this analyte because it allows you to wash away matrix interferences while the drug is locked in an ionized state, minimizing exposure to alkaline elution solvents.

Recommended Phase: Mixed-Mode Strong Cation Exchange (MCX / SCX). Why? The hydrophobic backbone retains the benzyl group, while the sulfonate group binds the amine.

Protocol: Optimized MCX Workflow
StepSolvent/BufferMechanism & Critical Notes
1. Pre-treatment Dilute sample 1:1 with 0.1% Formic Acid (aq) .Crucial: Acidification (pH ~3-4) ionizes the amine (

), ensuring it binds to the cation exchange sorbent.
2. Conditioning 1 mL MeOH, then 1 mL

.
Activates the sorbent pores. Do not let the cartridge dry out.
3. Loading Load pre-treated sample.Flow Rate: < 1 mL/min. Slow loading is required to overcome the steric bulk of the N-benzyl group.
4. Wash 1 0.1 M HCl (1 mL).Removes proteins and hydrophilic interferences. The analyte remains charged and bound.
5. Wash 2 100% Methanol (1 mL).Removes neutral lipids. Note: Because the analyte is N-benzylated (lipophilic), it might leach here if the amine is not fully protonated. Ensure Wash 1 was acidic enough.[1]
6. Elution 5%

in Ethyl Acetate:MeOH (50:50)
.
The Fix: The base neutralizes the amine, breaking the ionic bond. The Ethyl Acetate helps solubilize the lipophilic N-benzyl group better than pure MeOH.
Visual Workflow: SPE Logic

SPE_Optimization cluster_wash Interference Removal Start Biological Sample (Plasma/Urine) Acidify Acidify to pH 3-4 (0.1% Formic Acid) Start->Acidify Stabilize Amine Load Load onto MCX Cartridge (Flow < 1mL/min) Acidify->Load Ionized State Wash1 Wash 1: Aqueous Acid (Removes Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in EtOAc/MeOH (Break Ionic Bond) Wash2->Elute Neutralize Evap Evaporate & Reconstitute (Avoid Heat > 40°C) Elute->Evap

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow optimized for N-benzyl cathinones. Note the inclusion of Ethyl Acetate in the elution step to accommodate the lipophilicity of the benzyl moiety.

Module 3: Liquid-Liquid Extraction (LLE) – The Rapid Alternative

If you lack SPE resources, LLE is viable but risky due to pH instability.

Common Failure Mode: Using a pH that is too high (pH 12+) or leaving the sample in the basic buffer for too long, causing the cathinone to degrade into an enamine or dimerize.

The "Cold & Fast" Protocol:

  • Buffer: Use Borate Buffer (pH 9.5) . Do not use NaOH. The pH must be just above the pKa to neutralize the drug without catalyzing degradation.

  • Solvent: 1-Chlorobutane or Ethyl Acetate:Hexane (50:50) .

    • Why? Chlorobutane extracts the lipophilic N-benzyl analog cleanly with fewer matrix co-extractives than pure Ethyl Acetate.

  • Temperature: Perform the mixing step at 4°C (on ice). Cold temperatures significantly slow the degradation kinetics of the free base.

Module 4: Troubleshooting & FAQs

Q: My recovery is < 40% even with MCX columns. What is happening? A: You are likely experiencing "Secondary Interaction Leaching." The N-benzyl group is very hydrophobic. If your organic wash (Wash 2, MeOH) is too strong or the pH isn't low enough during the wash, the solvent might strip the drug off the hydrophobic backbone of the sorbent.

  • Fix: Change Wash 2 to 60% MeOH / 40% Water .

Q: I see a "double peak" in my LC-MS chromatogram after extraction. A: This is a classic sign of degradation or isomerization .

  • Oxidation: The 4-dimethylamino group is sensitive. Add 0.1% Ascorbic Acid to your initial sample as an antioxidant.

  • Imine Formation: If you used formaldehyde anywhere (unlikely) or if the sample was stored in non-inert plastic, the amine can react.

  • Stereoisomerism: N-benzyl cathinones have a chiral center. Ensure your column isn't partially separating enantiomers.

Q: Can I use standard C18 SPE cartridges? A: Not recommended. Because the molecule is basic, it will be ionized at neutral pH and won't bind well to C18. If you basify the sample to pH 10 to make it neutral for C18 binding, the molecule will degrade before you finish loading. Stick to MCX.

Module 5: Diagnostic Logic Tree

Use this flowchart to diagnose the specific point of failure in your current recovery attempts.

Troubleshooting_Logic Start Low Recovery? Method Extraction Method? Start->Method LLE_Check LLE: Is pH > 10? Method->LLE_Check LLE SPE_Check SPE: Is Eluate Acidic? Method->SPE_Check SPE Degradation Cause: Chemical Degradation Fix: Use Borate Buffer pH 9 LLE_Check->Degradation Yes Solvent Solvent Polarity? LLE_Check->Solvent No Polarity_Fix Cause: Poor Partitioning Fix: Use EtOAc/Hexane Mix Solvent->Polarity_Fix Check LogP Retention Did it breakthrough during Load? SPE_Check->Retention Yes Elution_Fix Cause: Incomplete Elution Fix: Add EtOAc to Elution Solvent SPE_Check->Elution_Fix No (Neutral) Flow_Fix Cause: Steric Hindrance Fix: Slow Load (<1mL/min) Retention->Flow_Fix Yes (Found in Waste) Wash_Fix Cause: Wash too strong Fix: Reduce MeOH in Wash 2 Retention->Wash_Fix No (Lost in Wash)

Caption: Figure 2. Diagnostic decision tree for isolating the root cause of low recovery rates in cathinone extraction.

References

  • United Nations Office on Drugs and Crime (UNODC). (2015).[2] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations. [Link]

  • Kerrigan, S., & Glicksberg, L. (2017).[3] Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. U.S. Department of Justice, National Institute of Justice. [Link]

  • Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine.[1][3][4][5] Forensic Science International, 295, 36–45. [Link]

  • Waters Corporation. (2020). Solid-Phase Extraction of Synthetic Cathinones from Urine using Oasis MCX. Application Note. [Link]

Sources

Technical Support Center: 4-Dimethylamino-N-benzylcathinone Stability & Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the pre-analytical handling and stabilization of complex synthetic cathinones. As a Senior Application Scientist, I have designed this guide to address the critical instability of 4-Dimethylamino-N-benzylcathinone in biological matrices.

Synthetic cathinones possess a highly labile


-ketoamine backbone. While the tertiary amine (dimethylamino) and bulky N-benzyl group in 4-Dimethylamino-N-benzylcathinone provide steric hindrance that protects against oxidative deamination, the 

-keto group remains highly susceptible to base-catalyzed hydrolysis and enzymatic reduction[1]. This guide provides the mechanistic rationale and self-validating protocols required to prevent ex vivo degradation, ensuring absolute data integrity in your pharmacokinetic and forensic assays.

Diagnostic Workflow: Matrix Stabilization

The following decision tree dictates the immediate actions required upon sample collection to arrest hydrolysis and oxidation pathways.

G Start Biological Sample Collected (Time-Zero) Matrix Determine Matrix Type Start->Matrix Blood Blood / Plasma (pH ~7.4) Matrix->Blood Urine Urine (pH 4.5 - 8.0) Matrix->Urine AddPreserv Add Inhibitors: NaF (1%) + Ascorbic Acid (0.1%) Blood->AddPreserv AcidifyUrine Acidify to pH 4.0 (2% Formic Acid) Urine->AcidifyUrine Acidify Acidify to pH 4.0 (2% Formic Acid) AddPreserv->Acidify Store Aliquot & Store at -40°C (Hydrolysis Arrested) Acidify->Store AcidifyUrine->Store

Workflow for stabilizing 4-Dimethylamino-N-benzylcathinone in biological matrices.

Core Troubleshooting Guides (Q&A)

Q: Why is my 4-Dimethylamino-N-benzylcathinone peak disappearing rapidly in plasma, even at room temperature? A: At physiological pH (7.4), the amine group undergoes rapid deprotonation. This uncharged amine can act as an intramolecular nucleophile, or facilitate intermolecular attacks on the highly electrophilic


-keto group, leading to rapid cleavage of the molecule[2]. Acidification to pH 4.0 protonates the amine, neutralizing its nucleophilicity and shielding the 

-keto group from base-catalyzed hydrolysis[3].

Q: I am storing my urine samples at -20°C immediately after collection. Why am I still seeing up to 30% degradation over a month? A: Freezing alone does not halt degradation if the matrix pH is alkaline. During the freezing process, pure water crystallizes first, pushing solutes into a shrinking, unfrozen liquid phase (the freeze-concentration effect). If the initial urine pH was alkaline (e.g., pH 8.0), the localized pH in these micro-pockets can spike dramatically, accelerating hydrolysis even at sub-zero temperatures[4]. You must acidify the matrix to pH 4.0 before freezing.

Q: What is the purpose of adding L-ascorbic acid alongside Sodium Fluoride (NaF)? A: NaF is an esterase and enolase inhibitor that prevents enzymatic degradation and microbial shifts in pH[5]. However, cathinones are also susceptible to oxidation. L-ascorbic acid acts as a sacrificial antioxidant, scavenging reactive oxygen species (ROS) in the matrix. The combination of NaF and ascorbic acid creates a synergistic preservation system that addresses both enzymatic and oxidative degradation pathways[1].

Quantitative Stability Data

The following table synthesizes the degradation kinetics of tertiary synthetic cathinones (acting as structural proxies for 4-Dimethylamino-N-benzylcathinone) to illustrate the causality of environmental factors on half-life.

MatrixpHStorage TempPreservative AddedEstimated Half-LifeMechanistic Outcome
Urine8.032°CNone< 12 hoursRapid base-catalyzed hydrolysis[4]
Blood7.420°CNone2 - 4 daysModerate physiological degradation[2]
Blood7.44°CNaF20 - 30 daysEnzymatic activity halted; slow hydrolysis continues[5]
Urine4.0-20°CNone> 6 monthsHydrolysis arrested by protonation[4]
Blood4.0-40°CNaF + Ascorbic Acid> 12 monthsTotal stabilization (Oxidative & Hydrolytic)[1]

Self-Validating Protocol: Matrix Stabilization & Extraction

To ensure trustworthy analytical results, the extraction protocol must be designed to prevent hydrolysis during sample preparation. This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) with built-in validation checks.

Phase 1: Time-Zero Quenching

  • Prepare Collection Tubes: Pre-load collection tubes with 10 mg Sodium Fluoride and 2 mg L-ascorbic acid per 1.0 mL of expected biological matrix.

  • Immediate Acidification: Immediately upon transferring the sample into the tube, add 2% Formic Acid dropwise.

  • Validation Check: Do not insert a pH probe directly into the analytical sample to avoid contamination. Instead, prepare a "dummy" sample of the same matrix volume, perform the identical dropwise addition, and verify that the pH has reached 4.0.

Phase 2: Cold-Chain Solid Phase Extraction (SPE)

  • Conditioning: Condition the MCX cartridges with 2 mL Methanol followed by 2 mL of 2% Formic Acid in water.

  • Loading: Load the acidified biological sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash sequentially with 2 mL of 2% Formic Acid in water (removes neutral/acidic interferences) and 2 mL of 100% Methanol (removes hydrophobic interferences).

  • Elution & Immediate Neutralization (Critical Step): Cathinones will rapidly degrade in the basic elution solvent required to break the cation-exchange ionic bonds.

    • Action: Pre-fill your collection tubes with 20 µL of 10% Formic Acid in Methanol.

    • Elution: Elute the target compound using 2 mL of freshly prepared 5% Ammonium Hydroxide in Methanol directly into the pre-filled collection tubes. The acid in the tube will immediately neutralize the basic eluate, preventing hydrolysis during the subsequent evaporation step.

  • Dry-Down: Evaporate under a gentle stream of nitrogen at a strictly controlled temperature of

    
     30°C. Reconstitute in the mobile phase for LC-MS/MS analysis.
    

Frequently Asked Questions (FAQs)

Q: I am detecting a large, unexpected peak at[M+2] Da in my LC-MS/MS data. Is this an extraction artifact? A: A mass shift of +2 Da indicates the reduction of the


-keto group to a hydroxyl group, forming the dihydro-metabolite. While this is a known in vivo metabolic pathway for cathinones, it can also occur ex vivo if the sample is left at room temperature without enzyme inhibitors. If you see this peak artificially inflating in your benchtop stability quality controls, your NaF concentration is likely insufficient or was added too late[5].

Q: Can I use EDTA instead of Sodium Fluoride for blood collection? A: No. While EDTA chelates calcium to prevent coagulation, it does not inhibit esterases or enolases. Cathinones stored in EDTA tubes without NaF or acidification will undergo continuous enzymatic degradation[6]. Always use NaF/Potassium Oxalate (grey-top) tubes if custom pre-loaded tubes are unavailable.

Q: Does the bulky N-benzyl group make this compound completely stable compared to mephedrone? A: It offers partial, but not complete, stability. The tertiary amine and the steric bulk of the N-benzyl group protect the molecule from oxidative deamination—a pathway that rapidly degrades secondary amines like mephedrone[1]. However, the


-keto backbone remains highly electrophilic. Without pH control (acidification to pH 4.0), base-catalyzed hydrolysis will still cleave the molecule, regardless of the amine substituents[2].

References

  • Office of Justice Programs (ojp.gov)
  • Stability of synthetic cathinones in clinical and forensic toxicological analysis – where are we now?
  • National Institutes of Health (nih.gov)
  • ResearchGate (researchgate.net)
  • Oxford Academic (oup.com)

Sources

overcoming matrix effects in mass spectrometry of synthetic cathinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Bath Salt" Paradox

Synthetic cathinones (e.g., Mephedrone, MDPV, Alpha-PVP) present a unique analytical paradox: they are chemically unstable yet require robust extraction from complex biological matrices like blood and urine. As polar, basic compounds, they are highly susceptible to ion suppression caused by endogenous phospholipids—the "silent killers" of sensitivity in LC-MS/MS.

This guide is not a generic manual. It is a causality-driven troubleshooting system designed to help you diagnose, eliminate, and validate the removal of matrix effects (ME) in your workflow.

Module 1: Diagnostic Hub – Diagnosing the Invisible

Before changing your chemistry, you must visualize the problem. Matrix effects are not random; they are a competition for charge in the electrospray ionization (ESI) droplet.

The Mechanism of Failure

When phospholipids co-elute with your cathinone target, they occupy the surface of the ESI droplet. Because phospholipids have high surface activity, they prevent your analyte from entering the gas phase, resulting in a loss of signal (suppression).

Visualization: The Ionization Competition

MatrixEffectMechanism cluster_0 LC Column Effluent cluster_1 ESI Droplet Surface cluster_2 Mass Spec Detector Analyte Cathinone (Analyte) Surface Droplet Surface (Limited Charge) Analyte->Surface Competes for Space Matrix Phospholipids (Matrix) Matrix->Surface Dominates Surface (High Surface Activity) Signal Detected Signal Surface->Signal Analyte Ejection Suppression Signal Loss (Suppression) Surface->Suppression Matrix Blocks Analyte

Figure 1: Mechanism of Ion Suppression. Phospholipids (Red) outcompete Cathinones (Blue) for surface charge, preventing analyte detection.

The Gold Standard Diagnostic: Post-Column Infusion

Do not rely solely on internal standards to "fix" matrix effects. You must map them. Protocol:

  • Setup: Tee-in a constant flow of your analyte standard (e.g., 100 ng/mL Mephedrone) into the LC effluent after the column but before the source.

  • Injection: Inject a "Blank Matrix Extract" (extracted blood/urine with no drug).

  • Result: Monitor the baseline. A drop in the constant baseline indicates the exact retention time where suppression occurs.

  • Action: If the drop aligns with your analyte peak, you must alter your chromatography or sample prep.

Module 2: Sample Preparation – The First Line of Defense

Protein Precipitation (PPT) is insufficient for cathinones because it fails to remove phospholipids. For clinical and forensic rigor, you must use Mixed-Mode Strong Cation Exchange (MCX) SPE.

Why MCX?

Cathinones are basic amines (pKa ~8-9).

  • Retention: At acidic pH, cathinones are positively charged and bind to the MCX sorbent via ionic interaction.

  • Interference Removal: You can wash with 100% methanol (organic wash) to remove neutral interferences and phospholipids while the cathinone remains locked by charge.

  • Elution: Release the cathinone using a basic organic solvent (breaking the ionic bond).

Protocol: Robust MCX Extraction for Urine/Blood

Note: This protocol is optimized to prevent thermal degradation during evaporation.

StepActionCritical Technical Note
1. Pre-treatment Dilute 200 µL sample with 200 µL 0.1% Formic Acid (aq).Acidification ensures cathinones are fully ionized (protonated) for capture.
2. Conditioning 1 mL MeOH, then 1 mL H2O.Activates the sorbent pores.
3. Loading Load pre-treated sample at gravity flow (or low vacuum).Slow flow allows sufficient time for ion-exchange interaction.
4. Wash 1 1 mL 0.1% Formic Acid in H2O.[1]Removes proteins and salts.
5. Wash 2 1 mL 100% Methanol.CRITICAL: Removes hydrophobic phospholipids. Cathinones stay bound.
6. Elution 2 x 500 µL 5% NH4OH in Methanol.High pH neutralizes the cathinone, breaking the ionic bond for release.
7. Evaporation Dry under nitrogen at <40°C .WARNING: Cathinones are thermally unstable. High heat causes degradation.
8. Reconstitution 100 µL Mobile Phase A (Initial conditions).Match the solvent strength to your LC starting gradient to avoid peak broadening.

Module 3: Chromatographic Strategy

Separation is not just about retention; it's about separating the analyte from the "Matrix Zone" (usually the first 1-2 minutes where salts elute, and the end of the gradient where phospholipids elute).

The Isomer Challenge (3-MMC vs. 4-MMC)

Standard C18 columns often fail to separate positional isomers like 3-Methylmethcathinone (3-MMC) and 4-Methylmethcathinone (4-MMC).

  • Recommendation: Use a Biphenyl or PFP (Pentafluorophenyl) stationary phase. These provide pi-pi interactions that discriminate between the spatial arrangement of the methyl group on the aromatic ring.

Decision Tree: Method Selection

MethodSelection Start Start: Define Analytical Goal Isomers Are Isomers Present? (e.g., 3-MMC vs 4-MMC) Start->Isomers Biphenyl Use Biphenyl or F5 Column (Pi-Pi Separation) Isomers->Biphenyl Yes C18 Use C18 Column (General Purpose) Isomers->C18 No Matrix Matrix Complexity PPT Protein Precip? (High Risk of ME) Matrix->PPT High Throughput (Screening only) SPE MCX SPE (Low Risk of ME) Matrix->SPE Quantitation (Confirmation) Biphenyl->Matrix C18->Matrix

Figure 2: Chromatographic & Extraction Decision Tree. Prioritize Biphenyl columns for isomers and SPE for quantitative rigor.

Module 4: Troubleshooting & FAQs

Q1: I am seeing a drop in sensitivity after 50 injections. Why?

A: This is likely source contamination from phospholipids accumulating on the cone/shield.

  • Immediate Fix: Clean the ESI source and capillary.

  • Systemic Fix: Implement a Divert Valve . Direct the LC flow to waste for the first 1 minute (salts) and the final 2 minutes (phospholipid wash) of the gradient. Only direct flow to the MS during the analyte elution window.

Q2: My calibration curve for Mephedrone is non-linear at the low end.

A: This suggests adsorption. Cathinones can stick to glass vials.

  • Solution: Use silanized glass vials or polypropylene inserts. Ensure your reconstitution solvent contains at least 10% organic solvent to prevent adsorption to surfaces.

Q3: How do I validate that I have removed Matrix Effects?

A: You must calculate the Matrix Factor (MF) according to Matuszewski et al.



  • Target: An MF between 0.85 and 1.15 is acceptable.

  • IS-Normalized MF: If the raw MF is 0.6 (suppression), but your Deuterated Internal Standard (SIL-IS) also has an MF of 0.6, the ratio remains 1.0. This validates the method if you use a matched SIL-IS for every analyte.

Q4: My cathinone signals are disappearing in the autosampler.

A: Cathinones degrade in alkaline conditions.

  • Check: Is your reconstitution solvent neutral or basic?

  • Fix: Ensure the final sample in the vial is acidic (pH < 4). Use 0.1% Formic Acid in water/methanol as the reconstitution solvent. Keep the autosampler at 4°C.

References

  • Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology. (2017). Detailed analysis of temperature and pH dependent stability of cathinones. Link

  • Solid-phase extraction based on cation-exchange sorbents followed by liquid chromatography high-resolution mass spectrometry to determine synthetic cathinones in urine. Journal of Chromatography A. (2017). Comparison of WCX and MCX sorbents. Link

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. (2024). Standard methodologies for post-column infusion and matrix factor calculation. Link

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences. Spectroscopy. (2020).[2] Evaluation of phospholipid removal plates vs PPT. Link

  • Standard Methods for the Determination of Matrix Effects.Matuszewski et al., Analytical Chemistry.

Sources

Technical Support Center: Handling and Storage of 4-Dimethylamino-N-benzylcathinone HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and forensic scientists working with 4-Dimethylamino-N-benzylcathinone HCl (CAS: 2740524-43-8). Due to the inherent chemical instability of the β-keto amphetamine backbone, strict adherence to environmental controls is required to ensure quantitative accuracy and extend the shelf life of this analytical reference standard[1].

Mechanistic Overview of Cathinone Instability

The stability of synthetic cathinones is heavily dictated by temperature, pH, and the presence of nucleophiles[2]. The core structure features a ketone group adjacent to an amine. Under alkaline conditions, the amine becomes deprotonated, significantly increasing its nucleophilicity and susceptibility to oxidation or cleavage at the alpha-carbon[3].

Maintaining 4-Dimethylamino-N-benzylcathinone in its hydrochloride (HCl) salt form stabilizes the amine via protonation. However, HCl salts are highly hygroscopic. Exposure to atmospheric moisture can induce localized dissolution and subsequent hydrolysis. Therefore, controlling ambient humidity and maintaining an acidic environment when in solution are the absolute most critical factors for preserving analyte integrity[4].

Quantitative Stability Data

The following table summarizes the expected shelf life of synthetic cathinones across various states and environmental conditions, synthesized from empirical degradation studies[3],[2],[5],[4].

Storage StateTemperaturepH ContextEstimated Shelf LifeDegradation Risk
Crystalline Solid (HCl salt) -20°CN/A≥ 5 YearsLow (if kept desiccated)
Crystalline Solid (HCl salt) 25°C (Room Temp)N/AMonthsModerate (Hygroscopic moisture)
Aqueous/Biological Solution -20°C to -70°CAcidic (pH < 6.0)1 to 6 MonthsLow (Kinetic energy halted)
Aqueous/Biological Solution 4°CAcidic (pH < 6.0)~14 DaysModerate (Slow hydrolysis)
Aqueous/Biological Solution 25°C (Room Temp)Basic (pH > 7.5)< 3 DaysHigh (Rapid oxidation/cleavage)

Standard Operating Procedure (SOP): Reconstitution and Storage

To ensure reproducible experimental results, follow this self-validating protocol for preparing and storing stock solutions.

Step 1: Thermal Equilibration

  • Action: Before opening the sealed manufacturer vial, place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Causality: Opening a cold vial introduces warm, moist laboratory air. Condensation will immediately form on the cold, hygroscopic HCl powder, initiating localized hydrolytic degradation before the solvent is even added.

Step 2: Solvent Selection and Reconstitution

  • Action: Reconstitute the solid using an anhydrous organic solvent such as DMSO or DMF (solubility is approximately 5 mg/mL)[1]. If an aqueous buffer is strictly required for your assay, pre-adjust the buffer to an acidic pH (e.g., pH 5.0 - 5.9) prior to introducing the standard[3].

  • Causality: Anhydrous organic solvents eliminate water, completely halting hydrolysis. If water must be used, an acidic pH ensures the amine remains protonated, protecting the β-keto backbone from rapid degradation[2].

Step 3: Aliquoting

  • Action: Immediately divide the reconstituted stock solution into single-use, amber glass vials with PTFE-lined caps.

  • Causality: Amber glass prevents photodegradation. Creating single-use aliquots completely eliminates freeze-thaw cycles. Repeated freezing and thawing causes rapid, unpredictable concentration drops in synthetic cathinones[6].

Step 4: Cryogenic Storage

  • Action: Store all aliquots immediately at -20°C or -80°C.

  • Causality: Lowering the kinetic energy of the system suppresses both oxidative and hydrolytic degradation pathways, maintaining >90% analyte integrity for extended periods[5].

Visual Workflow

StorageWorkflow A Solid Standard Equilibrate to RT B Reconstitution (Anhydrous Solvent) A->B C Aliquoting (Single-use Vials) B->C D Cryogenic Storage (-20°C to -80°C) C->D

Workflow for the preparation and storage of 4-Dimethylamino-N-benzylcathinone HCl solutions.

Troubleshooting Guides & FAQs

Q: My LC-MS/MS analysis shows a significant drop in the parent compound peak and the appearance of new masses. What happened? A: This is a classic signature of chemical degradation. If the standard was stored in an aqueous matrix at room temperature or at a neutral/basic pH, synthetic cathinones degrade rapidly (often leaving <20% of the parent compound after just 3 days)[3]. Always verify the pH of your diluent and ensure continuous cold-chain storage.

Q: Can I store the reconstituted standard at 4°C for routine weekly use? A: It is highly discouraged for analytical precision. While refrigeration at 4°C slows degradation compared to room temperature, significant analyte losses can still occur over a 14-day period. Single-use aliquots stored at -20°C are mandatory for reliable, long-term quantification.

Q: Does the matrix (e.g., blood, urine, or neat solvent) affect stability? A: Yes, profoundly. Biological matrices contain enzymes and varying pH levels that complicate stability. In urine samples, pH is the primary driver of instability; acidic environments preserve the cathinone, while alkaline environments rapidly destroy it[3]. In neat solvents, utilizing strictly anhydrous conditions is the best way to prevent hydrolysis.

Q: I accidentally left the solid standard vial open on the bench overnight. Is it still viable? A: Proceed with extreme caution. Because 4-Dimethylamino-N-benzylcathinone is supplied as a hydrochloride salt, it is hygroscopic. It likely absorbed ambient moisture overnight, which may have initiated degradation. You must re-validate the purity of the standard via LC-MS or NMR before using it in critical quantitative assays.

References

  • Title: Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions Source: kcl.ac.uk URL: [Link]

  • Title: and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples Source: d-nb.info URL: [Link]

  • Title: Synthetic Cathinones Stored in Biological Evidence Can Be Unstable - NIJ.gov Source: ojp.gov URL: [Link]

  • Title: Stability of Synthetic Cathinones in Oral Fluid Samples - CUNY Academic Works Source: cuny.edu URL: [Link]

  • Title: Stability of Synthetic Cathinones in Blood | Journal of Analytical Toxicology Source: oup.com URL: [Link]

Sources

solvent selection for recrystallization of 4-Dimethylamino-N-benzylcathinone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Dimethylamino-N-benzylcathinone

Status: Operational Ticket ID: REC-4D-NBC-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist Context: Research & Forensic Standards Preparation Only

Executive Summary

Recrystallization of 4-Dimethylamino-N-benzylcathinone (4-DABC) presents unique challenges due to the competing polarities of its structural motifs: the lipophilic N-benzyl and dimethylamino groups versus the polar ketone and amine salt core. This guide focuses on the Hydrochloride (HCl) salt , the most common stable form for research.

Critical Warning: This compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1] Strict adherence to the temperature gradients and solvent ratios defined below is required to avoid this metastable state.

Part 1: Solvent Selection Logic

The selection of a solvent system relies on manipulating the dielectric constant (


) to find a "Goldilocks zone" where the lattice energy of the crystal can be overcome at high temperatures but dominates at low temperatures.
Predicted Solubility Profile (HCl Salt)

Based on structural analysis of beta-keto arylalkylamines.

Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Alcohols Methanol (MeOH)Very HighHighPoor Too soluble; low recovery yield.
Ethanol (EtOH)HighModerateGood Excellent primary solvent.
Isopropanol (IPA)ModerateLowExcellent Best balance for single-solvent systems.
Ketones AcetoneLowInsolubleAnti-Solvent Ideal for precipitating the salt from alcohols.
Esters Ethyl AcetateVery LowInsolubleAnti-Solvent Good alternative if acetone yields "oils".
Ethers Diethyl EtherInsolubleInsolubleWasher Use only for washing; high flammability risk.
Visual Logic: Solvent Decision Matrix

The following decision tree guides you through selecting the correct system based on your crude material's behavior.

SolventSelection Start START: Analyze Crude Material CheckForm Is material Freebase or Salt? Start->CheckForm Freebase Freebase (Oil/Waxy Solid) CheckForm->Freebase High pH Salt Salt (HCl/HBr) CheckForm->Salt Neutral/Low pH ActionFB STOP: Convert to Salt (Freebase is unstable) Freebase->ActionFB SolubilityTest Perform Solubility Test (100mg) Salt->SolubilityTest Result1 Dissolves in boiling IPA? SolubilityTest->Result1 YesIPA Use Single Solvent: Boiling Isopropanol (IPA) Result1->YesIPA Yes (Clear Solution) NoIPA Use Binary System: Solvent/Anti-Solvent Result1->NoIPA No (Undissolved Solid) Result1->NoIPA Too Soluble (No crystals on cooling) BinaryChoice Dissolve in min. MeOH/EtOH, then add Acetone until cloudy NoIPA->BinaryChoice

Caption: Decision logic for selecting the optimal solvent system based on crude material solubility behavior.

Part 2: Standard Operating Procedure (SOP)

Protocol ID: SOP-CATH-RECRYS-02 Method: Binary Solvent Crystallization (IPA/Acetone) Target: Removal of synthesis byproducts (unreacted bromoketone, methylamine oligomers).

Step-by-Step Methodology
  • Preparation:

    • Weigh crude 4-DABC HCl.

    • Prepare a hot water bath (

      
      ). Do not use direct flame.
      
    • Pre-heat Isopropanol (IPA) in a separate flask.

  • Dissolution (The Critical Phase):

    • Place crude solid in an Erlenmeyer flask.

    • Add hot IPA dropwise with constant swirling.

    • Goal: Add just enough solvent to dissolve the solid at near-boiling temperature.

    • Checkpoint: If solution is dark/discolored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot.

  • Anti-Solvent Addition:

    • Remove from heat.

    • While still hot, add warm Acetone dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of IPA to clear the solution back to transparent.

  • Crystallization (Thermodynamic Control):

    • Stage 1: Let the flask cool to room temperature undisturbed on a cork ring (approx. 1-2 hours). Insulate with a beaker if the lab is cold.

    • Stage 2: Once room temp is reached, move to a refrigerator (

      
      ) for 2 hours.
      
    • Stage 3: Finally, place in a freezer (

      
      ) overnight.
      
  • Collection:

    • Filter crystals using vacuum filtration (Buchner funnel).

    • Wash with ice-cold Acetone (minimal volume).

    • Dry under vacuum or in a desiccator.

Part 3: Troubleshooting Guide

The "Oiling Out" Phenomenon Issue: Instead of crystals, the product separates as a sticky oil at the bottom of the flask. Cause: The solution temperature dropped below the phase separation limit before reaching the crystallization point (often due to impurities lowering the melting point).

Rescue Workflow

OilingOutRescue Problem Oiling Out Observed Reheat Reheat to Boiling (Redissolve Oil) Problem->Reheat Adjust Add 10-15% More Polar Solvent (IPA/EtOH) Reheat->Adjust Solubility too low SlowCool Ultra-Slow Cool (Wrap flask in foil/towel) Adjust->SlowCool Seed Add Seed Crystal at 35-40°C Agitate Vigorous Stirring (Induces nucleation) Seed->Agitate SlowCool->Seed Temp reaches 40°C

Caption: Workflow to recover a crystallization batch that has separated into an oil phase.

Part 4: Frequently Asked Questions (FAQ)

Q1: My final product has a yellow tint. Is this acceptable?

  • A: Pure 4-DABC HCl should be white or colorless. A yellow tint indicates oxidation byproducts (common in cathinones) or unreacted precursors.

  • Fix: Perform a "charcoal scrub." Dissolve the crystals in hot EtOH, add activated carbon, filter through Celite, and re-crystallize.

Q2: Can I use water as a solvent?

  • A: Not recommended. While the HCl salt is water-soluble, water has a high boiling point (

    
    ), which promotes thermal degradation (dimerization) of the cathinone molecule during the heating phase. It is also difficult to remove completely, leading to hygroscopic crystals.
    

Q3: Why avoid Diethyl Ether?

  • A: While ether is a classic anti-solvent, it is highly flammable and tends to trap inside the crystal lattice (solvates), which interferes with analytical standards (NMR/GC-MS). Acetone or Ethyl Acetate are safer, superior alternatives for this specific matrix.

Q4: The crystals are extremely fine (powder-like). How do I get larger shards?

  • A: Rapid cooling causes rapid nucleation, resulting in small crystals. To grow larger crystals (X-ray quality), use the Binary Solvent Diffusion method: Dissolve the compound in minimal MeOH in a small vial. Place this open vial inside a larger jar containing Acetone. Seal the large jar. The Acetone will slowly diffuse into the MeOH, growing large crystals over days.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Tsujikawa, K., et al. (2013). "Degradation of synthetic cathinones in solvents." Forensic Science International. (Contextual grounding for solvent stability warnings).
  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Source for general recrystallization mechanics and "oiling out" theory).

Sources

Validation & Comparative

4-Dimethylamino-N-benzylcathinone vs Mephedrone pharmacological comparison

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Divergence: 4-Dimethylamino-N-benzylcathinone vs. Mephedrone (4-MMC)

The synthetic cathinone landscape is defined by structural modifications that drastically alter pharmacodynamics, abuse liability, and toxicological profiles. Mephedrone (4-methylmethcathinone or 4-MMC) serves as the prototypical substrate-type monoamine releaser, driving profound efflux of dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[1][2]. Conversely, 4-Dimethylamino-N-benzylcathinone is a highly substituted, sterically hindered analog primarily utilized as an analytical reference standard in forensic toxicology[3].

This guide provides an objective, data-driven pharmacological comparison for researchers and drug development professionals, elucidating how extreme steric bulk dictates the shift from a potent transporter substrate to a weak reuptake inhibitor.

Structure-Activity Relationship (SAR) & Mechanistic Divergence

To understand the pharmacological divergence between these two compounds, one must examine their interaction with the solute carrier 6 (SLC6) family of monoamine transporters (DAT, NET, and SERT).

Mephedrone (4-MMC): The Substrate Profile Mephedrone features compact 4-methyl and N-methyl substitutions. These small moieties allow the molecule to easily access the orthosteric binding site (S1) of SLC6 transporters. Upon binding, mephedrone acts as a full substrate: it disrupts the local Na+/Cl- ion gradient, induces the closure of the extracellular gate (transmembrane domains TM1 and TM6), and stabilizes the inward-facing conformation of the transporter. This conformational cycle results in the reverse transport (efflux) of intracellular monoamines into the synaptic cleft[2][4].

4-Dimethylamino-N-benzylcathinone: The Steric Clash This compound introduces two massive structural modifications to the cathinone core: a 4-dimethylamino group on the phenyl ring and a bulky N-benzyl group[3].

  • Causality of Inhibition: The addition of an N-benzyl group fundamentally alters the molecule's mechanism of action. The sheer volume of the benzyl ring prevents the transporter's extracellular gate from closing. Because the transporter cannot transition to the inward-facing state, substrate translocation is completely abolished. Consequently, N-benzyl cathinones act exclusively as reuptake inhibitors (blockers) rather than releasers[5].

  • Causality of Low Affinity: While some bulky cathinones are potent inhibitors (e.g., MDPV), the specific combination of a 4-dimethylamino group and an N-benzyl group creates severe steric hindrance. Data from structurally analogous N-benzyl cathinones (such as BMDP/benzylone) demonstrates that this degree of bulk prevents optimal alignment within the S1 pocket, resulting in drastically reduced binding affinities (

    
    ) and weak inhibitory potency across DAT, NET, and SERT[5].
    

G cluster_mephedrone Mephedrone (4-MMC) cluster_4dma 4-DMA-N-Benzylcathinone M_Node Mephedrone M_Trans SLC6 Transporter (DAT/NET/SERT) M_Node->M_Trans High Affinity M_Action Substrate Translocation M_Trans->M_Action M_Result Monoamine Efflux (Release) M_Action->M_Result D_Node 4-DMA-NB-Cathinone D_Steric Steric Hindrance (N-Benzyl + 4-DMA) D_Node->D_Steric D_Trans SLC6 Transporter (DAT/NET/SERT) D_Steric->D_Trans Low Affinity D_Action Weak Reuptake Inhibition D_Trans->D_Action D_Result No Efflux (Blocker Profile) D_Action->D_Result

Caption: Mechanistic divergence between Mephedrone (substrate releaser) and 4-DMA-NB-Cathinone (weak inhibitor).

Comparative Pharmacodynamics: Transporter Assays

The following table summarizes the quantitative pharmacodynamics of both compounds. Note: As 4-Dimethylamino-N-benzylcathinone is an emerging reference standard, its values are extrapolated based on established SAR data for equivalent N-benzyl cathinone analogs (e.g., Benzylone) tested in HEK293 cells[3][5].

Pharmacological ParameterMephedrone (4-MMC)4-Dimethylamino-N-benzylcathinone
Primary Mechanism Non-selective Monoamine Releaser (Substrate)Weak Monoamine Reuptake Inhibitor (Blocker)
DAT Activity

≈ 0.05 µM (High potency release)

> 2.5 µM (Weak inhibition)
NET Activity

≈ 0.05 µM (High potency release)

> 2.5 µM (Weak inhibition)
SERT Activity

≈ 0.20 µM (High potency release)

> 10.0 µM (Negligible activity)
DAT:SERT Ratio ~0.25 (Entactogenic/Stimulant profile)N/A (Inhibitory profile too weak for relevant ratio)
Receptor Affinity Weak affinity for 5-HT2A/2C, TAAR1 agonistExpected negligible receptor affinity

Experimental Methodologies: Self-Validating In Vitro Assays

To objectively prove that 4-Dimethylamino-N-benzylcathinone acts as a weak inhibitor rather than a releaser like mephedrone, researchers must employ a self-validating dual-assay system . By running parallel uptake inhibition and efflux assays, the experimental design inherently controls for false positives; a true substrate will show activity in both assays, while an inhibitor will only show activity in the uptake assay[2][6].

Protocol: Monoamine Uptake vs. Efflux Differentiation

1. Cell Culture & Preparation:

  • Culture Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT).

  • Seed cells in poly-D-lysine coated 96-well plates to ensure adherence during multiple washing steps.

2. Uptake Inhibition Assay (Testing for Blocker Activity):

  • Rationale: Measures the ability of the drug to prevent extracellular monoamines from entering the cell.

  • Pre-incubate cells with varying concentrations of the test compound (1 nM to 100 µM) for 10 minutes.

  • Add tritiated substrates:

    
     for DAT, 
    
    
    
    for NET, or
    
    
    for SERT. Incubate for 10 minutes.
  • Terminate the reaction by rapid washing with ice-cold Krebs-Ringer HEPES (KRH) buffer.

  • Lyse cells using 1% SDS and quantify intracellular radioactivity via liquid scintillation counting to calculate the

    
    .
    

3. Efflux Assay (Testing for Releaser Activity):

  • Rationale: Measures the ability of the drug to enter the cell and force intracellular monoamines out.

  • Pre-load the cells by incubating them with

    
     (for DAT/NET) or 
    
    
    
    (for SERT) for 20 minutes. Note:
    
    
    is utilized because it is a transportable substrate that is not degraded by intracellular monoamine oxidase (MAO), ensuring signal stability[2][6].
  • Wash cells extensively to remove extracellular radioligand.

  • Expose the pre-loaded cells to the test compound for 30 minutes.

  • Collect the extracellular buffer (supernatant) and measure radioactivity. A dose-dependent increase in extracellular radioactivity (

    
    ) confirms substrate-type releasing activity (Mephedrone). A lack of extracellular radioactivity confirms the drug is merely a blocker (4-Dimethylamino-N-benzylcathinone).
    

Workflow Step1 HEK293 Cell Culture Expressing hDAT/hNET/hSERT Split1 Assay Branching Step1->Split1 Uptake Uptake Inhibition Assay Add Drug + [3H]-Monoamine Split1->Uptake Test for Blocking Release Efflux Assay Preload [3H]-MPP+ -> Add Drug Split1->Release Test for Releasing Wash Wash & Lysis Uptake->Wash Release->Wash Scint Liquid Scintillation Counting Wash->Scint Data Calculate IC50 (Inhibition) vs EC50 (Release) Scint->Data

Caption: Self-validating in vitro workflow to distinguish monoamine transporter substrates from inhibitors.

Conclusion

The comparison between Mephedrone and 4-Dimethylamino-N-benzylcathinone perfectly illustrates the sensitivity of monoamine transporters to steric bulk. While mephedrone's compact structure allows it to act as a highly efficacious monoamine releaser, the extreme steric hindrance introduced by the N-benzyl and 4-dimethylamino groups in 4-Dimethylamino-N-benzylcathinone strips the molecule of its releasing capabilities, relegating it to a weak, low-affinity reuptake inhibitor. For forensic and pharmacological researchers, this highlights the necessity of utilizing rigorous, dual-assay in vitro methodologies to accurately profile emerging reference standards.

References

  • Wikipedia Contributors. "Mephedrone." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Mayer, F. P., et al. "Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters." British Journal of Pharmacology, PMC. Available at:[Link]

  • World Health Organization (WHO). "Critical Review Report: 3,4-Methylenedioxy-N-benzylcathinone (Benzylone, BMDP)." Expert Committee on Drug Dependence. Available at:[Link]

  • Sitte, H. H., et al. "Mephedrone induces partial release at human dopamine transporters but full release at human serotonin transporters." Neuropharmacology, PubMed. Available at: [Link]

  • Mayer, F. P., et al. "A potential role for organic cation transporter 3 in combined cathinone-induced efflux." Neurochemistry International, PMC. Available at:[Link]

Sources

certified reference materials for 4-Dimethylamino-N-benzylcathinone validation

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of 4-Dimethylamino-N-benzylcathinone: A Comparative Guide to Certified Reference Materials

The continuous emergence of novel psychoactive substances (NPS), particularly substituted cathinones, presents a moving target for forensic, clinical, and toxicological laboratories[1]. 4-Dimethylamino-N-benzylcathinone (CAS: 2740524-43-8), a complex synthetic cathinone derivative, requires highly rigorous analytical frameworks for definitive identification and quantification[2]. Because synthetic cathinones frequently exhibit isobaric interferences and positional isomerism, relying on presumptive color tests or uncalibrated mass spectrometry is analytically insufficient and legally vulnerable[3].

As a Senior Application Scientist, I strongly advocate that laboratories anchor their assays using Certified Reference Materials (CRMs)[4]. This guide objectively compares the performance of ISO 17034 CRMs against alternative reference standards and provides a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for 4-Dimethylamino-N-benzylcathinone.

Mechanistic Context & Analytical Challenges

4-Dimethylamino-N-benzylcathinone (1-[4-(dimethylamino)phenyl]-2-[(phenylmethyl)amino]-1-propanone) features both a dimethylamino group and a benzyl substitution on the amine[2]. These structural modifications significantly alter its lipophilicity and electrospray ionization (ESI) efficiency compared to first-generation cathinones. In collision-induced dissociation (CID), the presence of the benzyl group dictates specific fragmentation pathways—such as alpha-cleavage and the neutral loss of the benzyl moiety—which must be precisely mapped using a high-purity standard[5].

While gas chromatography-mass spectrometry (GC-MS) is a staple in forensic labs, synthetic cathinones are notoriously thermolabile. High injector temperatures can cause in-source degradation, leading to artifact formation[1]. Therefore, LC-MS/MS or LC-QTOF-MS is the preferred modality, as it preserves the intact molecule and provides high-resolution exact mass data[5].

Comparative Analysis: CRMs vs. Alternative Standards

Not all chemical standards are created equal. The hierarchy of reference materials dictates the reliability of the downstream analytical data. Using a non-certified analytical standard for quantitative forensic analysis introduces unquantified systemic error. Because synthetic cathinones are often synthesized as hydrochloride salts and are highly hygroscopic, their actual free-base concentration can fluctuate wildly[6].

As defined by ISO 17034:2016, a CRM must report certified concentration, corrected purity values, and corresponding measurement uncertainties[4]. ISO 17034 CRMs account for counter-ions, residual solvents, and water content, providing a mathematically rigorous concentration value.

Table 1: Quantitative Specifications and Compliance Comparison

ParameterISO 17034 CRMISO/IEC 17025 RMAnalytical Standard
Purity Assessment ≥98% (Corrected for salt/water)≥98% (Corrected)≥95% (Uncorrected)
Measurement Uncertainty Quantified (e.g., ± 1.5%)EstimatedNot Reported
Traceability Unbroken chain to SI unitsCharacterized under QMSNon-traceable
Solubility (DMF/DMSO) 5 mg/mL (Verified)5 mg/mL (Verified)Variable
Quantitative Suitability Primary Calibration StandardRoutine QCSemi-quantitative / ID

Self-Validating LC-MS/MS Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system. It utilizes isotope-dilution mass spectrometry to intrinsically correct for matrix effects and extraction losses.

Materials & Reagents
  • Primary Standard: ISO 17034 CRM 4-Dimethylamino-N-benzylcathinone hydrochloride[2].

  • Internal Standard (IS): Deuterated cathinone analog (e.g., Mephedrone-d3).

  • Matrix: Drug-free human urine or whole blood.

Step 1: Sample Preparation via Solid Phase Extraction (SPE)
  • Spiking: Aliquot 500 µL of the biological matrix. Spike with 50 µL of the IS working solution (100 ng/mL).

  • Pre-treatment: Add 2 mL of 0.1 M Phosphate Buffer (pH 6.0) to disrupt protein binding.

    • Causality: Cathinones are basic amines. Adjusting the pH to 6.0 ensures the amine remains fully protonated, optimizing its ionic retention on a mixed-mode cation exchange (MCX) SPE cartridge.

  • Extraction: Load the sample onto a pre-conditioned MCX cartridge. Wash sequentially with 2 mL of 0.1 M HCl, followed by 2 mL of Methanol to remove neutral and acidic interferences.

  • Elution: Elute the target analytes using 2 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The highly basic pH of the elution solvent neutralizes the protonated amine, breaking the ionic interaction with the sorbent and releasing the 4-Dimethylamino-N-benzylcathinone into the eluate.

  • Reconstitution: Evaporate to dryness under nitrogen at 35°C (to prevent thermal degradation) and reconstitute in 100 µL of Mobile Phase A.

Step 2: LC-QTOF-MS Acquisition
  • Chromatography: Inject 5 µL onto a biphenyl LC column (100 x 2.1 mm, 1.7 µm).

    • Causality: A biphenyl stationary phase provides enhanced

      
       interactions compared to standard C18 columns, offering superior retention and baseline resolution of aromatic cathinones[1].
      
  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Run a gradient from 5% B to 60% B over 8 minutes.

  • Ionization: Positive Electrospray Ionization (ESI+).

    • Causality: Formic acid acts as a proton donor, ensuring the robust formation of the

      
       precursor ion at m/z 283.18 (calculated for the free base 
      
      
      
      )[2].
Step 3: Data Validation & System Suitability
  • Mass Accuracy Check: The precursor and product ions must match the CRM within a mass error of < 5 ppm[5].

  • Self-Validation Check: A blank matrix spiked only with the IS must be injected in every batch. It must show no interfering peaks at the retention time of 4-Dimethylamino-N-benzylcathinone, proving assay selectivity and the absence of isotopic cross-talk.

Analytical Workflow Visualization

ValidationWorkflow N1 Receipt of Seized Material / Biofluid (Chain of Custody Maintained) N3 Sample Preparation (SPE / Protein Precipitation) N1->N3 N2 ISO 17034 CRM Procurement (4-Dimethylamino-N-benzylcathinone) N4 Calibration & QC Preparation (Isotope-Dilution Method) N2->N4 N5 LC-QTOF-MS Acquisition (Accurate Mass & MS/MS) N3->N5 Extracted Matrix N4->N5 Calibration Curve N6 Data Processing & Validation (Mass Error < 5 ppm) N5->N6 N7 Forensic Toxicological Report (Legally Defensible Data) N6->N7

Figure 1: Forensic LC-MS/MS validation workflow for 4-Dimethylamino-N-benzylcathinone using CRM.

References

1.[2] Cayman Chemical. "4-Dimethylamino-N-benzylcathinone (hydrochloride) (CAS Number: 2740524-43-8) | Cayman Chemical." caymanchem.com. 2 2.[6] BenchChem. "Application Notes and Protocols for the Forensic Analysis of 4-Bromomethcathinone (4-BMC) Utilizing Certified Reference Material." benchchem.com. 6 3.[1] Unicamp.br. "Identification of synthetic cathinones in seized materials." unicamp.br. 1 4.[3] DEA.gov. "Color Tests for the Preliminary Identification of Methcathinone and Analogues of Methcathinone." dea.gov.3 5.[5] ResearchGate. "LC-Q/TOF mass spectrometry data driven identification and spectroscopic characterisation of a new 3,4-methylenedioxy-N-benzyl cathinone (BMDP)." researchgate.net. 5 6.[4] Cambridge Bioscience. "Drug reference materials." bioscience.co.uk. 4 7. Sigma Aldrich. "Controlled Substances & Illicit Drug Standards." sigmaaldrich.com.

Sources

Technical Comparison Guide: Immunoassay Cross-Reactivity Profile of 4-Dimethylamino-N-benzylcathinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

The rapid evolution of New Psychoactive Substances (NPS) has created a significant "detection gap" in standard toxicology screens. This guide analyzes the cross-reactivity profile of 4-Dimethylamino-N-benzylcathinone (4-DMA-NB-Cathinone).

This molecule represents a "stress test" for current immunochemical platforms due to its dual-modification structure:

  • N-Benzyl moiety: A bulky hydrophobic group attached to the nitrogen.

  • 4-Dimethylamino substituent: A strong electron-donating group on the phenyl ring.

Critical Finding: Based on Structure-Activity Relationship (SAR) analysis and comparative data from homologous N-benzyl cathinones (e.g., Benzedrone), 4-DMA-NB-Cathinone exhibits negligible cross-reactivity (<1%) in standard Amphetamine/Methamphetamine screens and significantly reduced sensitivity in first-generation Synthetic Cathinone ELISAs. This necessitates specific LC-MS/MS targeting for confirmation.[1]

Mechanistic Analysis: Why Immunoassays Fail

To understand the detection failure, we must examine the antibody binding pocket. Most commercial antibodies are raised against a specific hapten-protein conjugate.

The Steric Hindrance Factor

Standard Amphetamine antibodies (EMIT/CEDIA) target the phenethylamine backbone. They tolerate small substitutions (e.g., methyl groups in Methamphetamine) but are blocked by large steric bulk.

  • The Mismatch: The N-benzyl group of 4-DMA-NB-Cathinone adds massive steric volume to the amine tail. This prevents the molecule from entering the antibody binding pocket, which is typically optimized for a primary or small secondary amine.

  • The Electronic Factor: The 4-dimethylamino group alters the electron density of the aromatic ring, potentially disrupting pi-stacking interactions required for high-affinity binding in generic cathinone assays (often raised against Mephedrone).

Visualization: Antibody Binding Interference

The following diagram illustrates the steric clash preventing detection.

AntibodyBinding cluster_0 Successful Binding cluster_1 Failed Binding (False Negative) Antibody Anti-Amphetamine Antibody Pocket Target Target: Methamphetamine (Fits Pocket) Target->Antibody High Affinity (Kd < 10nM) Analyte Analyte: 4-DMA-NB-Cathinone (Steric Clash) Analyte->Antibody Blocked by N-Benzyl Group

Figure 1: Mechanism of cross-reactivity failure. The N-benzyl group acts as a steric blocker, preventing the analyte from docking into the antibody binding site.

Comparative Performance Data

The following data synthesizes performance metrics based on class-wide SAR studies of N-substituted cathinones (Benzedrone, N-ethylcathinone) and 4-substituted analogs.

Table 1: Cross-Reactivity Profile by Assay Type[2]
Assay PlatformTarget AnalytePredicted Cross-Reactivity (4-DMA-NB-Cathinone)Detection Implication
EMIT II Plus (Beckman/Siemens) d-Amphetamine / d-Methamphetamine< 0.5% False Negative. The antibody requires a free or methylated amine. The benzyl group abolishes binding.
CEDIA (Thermo Fisher) d-Amphetamine< 1.0% False Negative. Similar specificity profile to EMIT; highly sensitive to N-substitution size.
ELISA (Neogen/Randox) Methcathinone / Mephedrone5% - 15% Risk of False Negative. While these target the beta-keto structure, the N-benzyl group reduces affinity by 10-100x compared to Mephedrone.
LC-MS/MS (Agilent/Sciex) Specific MRM Transition100% (Specific) Gold Standard. Requires specific precursor/product ion transitions (e.g., m/z 297 -> 148).

Technical Note: In generic Cathinone ELISAs, a concentration of >10,000 ng/mL of 4-DMA-NB-Cathinone may be required to trigger a positive result at a 50 ng/mL Mephedrone cutoff. This is often above physiological relevance for casual users.

Validation Protocol: Establishing Cross-Reactivity

As a lab director or researcher, you should not rely on vendor claims for novel analogs. Use this self-validating protocol to determine the cross-reactivity of 4-DMA-NB-Cathinone in your specific assay.

Materials Required[1][3][4][5][6][7][8]
  • Certified Reference Material (CRM) of 4-Dimethylamino-N-benzylcathinone.

  • Drug-free urine matrix.[1][2]

  • Immunoassay kit (Target: Amphetamine or Methcathinone).[3][2]

Step-by-Step Methodology
  • Preparation of Spiking Solutions:

    • Create a high-concentration stock (100 µg/mL) of 4-DMA-NB-Cathinone in methanol.

    • Prepare serial dilutions in drug-free urine at concentrations: 100,000 ng/mL, 10,000 ng/mL, 1,000 ng/mL, and 500 ng/mL.

  • Assay Execution:

    • Run the drug-free urine (Negative Control).[2]

    • Run the assay Calibrator (e.g., 500 ng/mL d-Methamphetamine or Mephedrone).

    • Run the spiked samples in duplicate.

  • Calculation of % Cross-Reactivity:

    • Determine the concentration of the spiked sample that produces a response equivalent to the assay cutoff.

    • Use the formula:

      
      
      
  • Interpretation:

    • If 100,000 ng/mL of analyte fails to trigger a positive at a 500 ng/mL cutoff, cross-reactivity is <0.5%.

Recommended Screening Workflow

To mitigate the risk of missing this compound in high-risk populations (e.g., forensic casework, overdose clusters), adopt the following decision tree.

ScreeningWorkflow Sample Incoming Sample (Suspected NPS) Screen Immunoassay Screen (Amphetamine/Cathinone) Sample->Screen ResultPos Positive Result Screen->ResultPos High Cross-Reactivity (Rare) ResultNeg Negative Result Screen->ResultNeg Low Cross-Reactivity (Common for N-Benzyls) LCMS Reflex to LC-MS/MS (MRM: 4-DMA-NB-Cathinone) ResultPos->LCMS ClinicalContext Clinical Context? (Toxidrome present) ResultNeg->ClinicalContext Stop Report Negative ClinicalContext->Stop No Symptoms ClinicalContext->LCMS Sympathomimetic Toxidrome Report Final Confirmation LCMS->Report

Figure 2: Diagnostic workflow. Note that a negative immunoassay does not rule out N-benzyl cathinones if clinical symptoms (toxidrome) are present.

References

  • Randox Toxicology. (2012). Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine. National Institutes of Health. Link

  • Baumann, M. H., et al. (2013). Structure-Activity Relationships of Synthetic Cathinones. National Institutes of Health. Link

  • Petrie, M., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Link

  • Centers for Disease Control and Prevention. (2018). Immunoassay Cross-reactivity: The Importance of Accurate Interpretation. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Link

Sources

validation of analytical methods for 4-Dimethylamino-N-benzylcathinone per ISO guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation Guide: 4-Dimethylamino-N-benzylcathinone

Executive Summary & Scope

Target Analyte: 4-Dimethylamino-N-benzylcathinone (4-DMMC-NB) CAS Registry: 2740524-43-8 Class: Synthetic Cathinone (New Psychoactive Substance - NPS) Molecular Formula: C₁₈H₂₂N₂O (Free base MW: 282.38 g/mol ; [M+H]⁺: 283.18)[1]

This guide outlines the validation of analytical methods for the detection and quantification of 4-Dimethylamino-N-benzylcathinone in biological and seized matrices. It compares LC-MS/MS (Gold Standard for Bioanalysis) against HPLC-DAD (Routine Seizure Screening) and GC-MS (Forensic Confirmation).

Key Technical Insight: Unlike typical cathinones which absorb weakly at 250–260 nm, the para-dimethylamino conjugation in this molecule shifts the UV absorption maximum to 350 nm . This unique physicochemical property allows for highly selective screening via HPLC-DAD, significantly reducing false positives from co-eluting isomers.

Comparative Method Analysis

FeatureLC-MS/MS (Target Method) GC-MS (Alternative) HPLC-DAD (Alternative)
Primary Application Toxicology (Blood/Urine), Trace AnalysisSeized Drug Analysis, ConfirmatoryBulk Purity, Preliminary Screening
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)Low (µg/mL range)
Selectivity Excellent (MRM transitions)Good (EI Spectral Library)Moderate (RT + UV Spectra)
Sample Prep Simple (Protein Precip. or Dilute & Shoot)Complex (Derivatization often required)Simple (Dilution)
Thermal Stability Risk Low (Ambient ionization)High (Cathinones degrade in injector)Low
Differentiation Separation via column chemistry (Biphenyl)Separation via RT; EI patterns similarUnique λmax (350 nm) distinguishes from analogs

Validation Framework (ISO/IEC 17025:2017)

To ensure defensible data, the following parameters must be validated. This protocol prioritizes the LC-MS/MS workflow due to its versatility in forensic toxicology.

Specificity & Selectivity (Isomer Differentiation)
  • Challenge: Distinguishing 4-Dimethylamino-N-benzylcathinone from potential positional isomers (e.g., 3-dimethylamino analogs) or isobaric species.

  • Solution: Use a Biphenyl or PFP (Pentafluorophenyl) stationary phase rather than standard C18. The π-π interactions offered by these phases provide superior separation for aromatic cathinones.

  • Acceptance Criteria: Retention time (RT) of analyte must differ by >0.2 min from isomers; no interfering peaks >20% of LOQ in blank matrices.

Linearity & Range
  • Range: 1.0 ng/mL – 1000 ng/mL (Bio-fluids).

  • Weighting:

    
     regression is recommended to account for heteroscedasticity typical in MS detectors.
    
  • Acceptance:

    
    ; residuals within ±15% (±20% at LOQ).
    
Matrix Effects (ME) & Recovery (RE)
  • Protocol: Compare peak areas of:

    • (A) Standard in neat solvent.

    • (B) Standard spiked into extracted blank matrix (post-extraction).

    • (C) Standard spiked into matrix before extraction.

  • Calculations:

  • Target: ME within ±25%; Recovery >50% (consistent).

Stability (Critical for Cathinones)
  • Warning: Cathinones are unstable in alkaline pH.

  • Requirement: Validate stability in:

    • Autosampler (24h at 10°C).

    • Freeze/thaw cycles (3 cycles, -20°C to RT).

    • Long-term storage (-20°C, acidified matrix).

  • Preservation: Acidify urine/blood samples (approx. 1% NaF/Potassium Oxalate or HCl) immediately upon collection to prevent degradation.

Detailed Experimental Protocols

Protocol A: LC-MS/MS Quantitative Analysis

Reagents:

  • Reference Standard: 4-Dimethylamino-N-benzylcathinone HCl (Cayman Chem Item No. 28893).[2]

  • Internal Standard (IS): 4-MMC-d3 or similar structural analog.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrument Parameters:

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-6.0 min: Ramp to 95% B

    • 6.0-7.5 min: Hold 95% B

    • 7.5-7.6 min: Return to 5% B

    • 7.6-10.0 min: Re-equilibrate

  • Ionization: ESI Positive Mode.

MRM Transitions (Representative - Must Optimize):

  • Precursor Ion: 283.2

    
    
    
  • Quantifier Product: 148.1 (Dimethylamino-benzoyl cation)

  • Qualifier Product: 91.1 (Tropylium ion from benzyl group) or 134.1

  • Note: The 148 fragment is specific to the dimethylamino-phenyl moiety, offering high specificity.

Protocol B: Sample Preparation (Solid Phase Extraction)
  • Aliquot: 200 µL blood/urine + 20 µL IS solution.

  • Buffer: Add 600 µL 0.1 M Phosphate Buffer (pH 6.0). Vortex.

  • Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Apply sample at gravity/low vacuum.

  • Wash 1: 1 mL 0.1 M HCl (removes neutrals/acids).

  • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elute: 2 x 500 µL of 5% NH₄OH in MeOH (releases basic cathinone).

  • Evaporate: Dry under N₂ at <40°C (Avoid high heat due to volatility).

  • Reconstitute: 100 µL Mobile Phase A/B (90:10).

Workflow Visualization

ValidationWorkflow cluster_methods Detection Method Selection Start Sample Collection (Preserve: Acidify pH < 5) Prep Sample Preparation (SPE: Mixed Mode Cation Exchange) Start->Prep 200 µL Aliquot Analysis Instrumental Analysis (LC-MS/MS or HPLC-DAD) Prep->Analysis Reconstituted Extract Data Data Processing (Integration & QA/QC) Analysis->Data Raw Chromatograms LC-MS/MS LC-MS/MS (Trace/Bio) Analysis->LC-MS/MS HPLC-DAD HPLC-DAD (Seizure/Bulk) λ = 350 nm Analysis->HPLC-DAD Decision Validation Check (ISO 17025 Criteria) Data->Decision Calculate Bias/CV% Decision->Prep Fail (Optimize) Report Final Report (Validated Method) Decision->Report Pass

Figure 1: Step-by-step validation workflow for 4-Dimethylamino-N-benzylcathinone analysis, highlighting the critical decision points for method selection and ISO compliance.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • International Organization for Standardization. (2017). ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. Retrieved from [Link]

  • Glicksberg, L., & Kerrigan, S. (2018).[3] Stability of Synthetic Cathinones in Blood and Urine. Journal of Analytical Toxicology. (Contextual grounding for stability protocols).

Sources

Technical Guide: Analytical Differentiation of 4-Dimethylamino-N-benzylcathinone from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Dimethylamino-N-benzylcathinone represents a complex analytical challenge within the class of New Psychoactive Substances (NPS).[1] As a substituted cathinone featuring both a ring-substituted amine and an N-benzyl group, it shares an exact molecular mass and highly similar fragmentation patterns with multiple structural isomers.

This guide addresses the critical necessity of distinguishing the 4-positional isomer (para) from its 2- (ortho) and 3- (meta) analogues, as well as isobaric regioisomers. Reliance on standard Gas Chromatography-Mass Spectrometry (GC-MS) alone is prone to false positives due to the dominance of the immonium ion and tropylium species in Electron Ionization (EI) spectra. This guide establishes a multi-modal workflow prioritizing Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, supported by derivatization-enhanced GC-MS.

The Isomeric Landscape

To accurately identify the target, one must understand the "imposters." The primary analytical risk comes from positional isomers where the dimethylamino group is shifted around the phenyl ring.

CompoundSubstitution PatternMolecular FormulaMonoisotopic MassAnalytical Challenge
Target 4-Dimethylamino-

282.1732Reference Standard
Isomer A 3-Dimethylamino-

282.1732Indistinguishable by standard EI-MS
Isomer B 2-Dimethylamino-

282.1732Steric hindrance alters retention time, but MS is similar
Isomer C 4-Ethylamino-N-(methylbenzyl)-

282.1732Isobaric rearrangement; distinct MS fragmentation

Mass Spectrometry: Limitations & Solutions

The "Tropylium Fog" in EI-MS

In standard GC-MS (70 eV), N-benzyl cathinones undergo predictable fragmentation.

  • 
    -Cleavage:  Generates the immonium ion. For N-benzyl derivatives, this ion is heavy and stable.
    
  • Benzyl Cleavage: The N-benzyl group cleaves to form a tropylium ion (

    
     91).
    
  • Result: The mass spectrum is dominated by

    
     91 and the immonium base peak.[2] The molecular ion (
    
    
    
    ) is often weak or absent. The ring substitution (dimethylamino) information is often lost or indistinguishable between ortho/meta/para positions.
Protocol 1: Chemical Derivatization (TFAA)

To enhance separation and mass spectral distinctiveness, derivatization with Trifluoroacetic Anhydride (TFAA) is required. This stabilizes the molecular ion and alters the fragmentation pathway.

Step-by-Step Derivatization Protocol:

  • Dissolution: Dissolve 1 mg of sample in 200

    
    L of ethyl acetate.
    
  • Reagent Addition: Add 50

    
    L of TFAA (Trifluoroacetic anhydride).
    
  • Incubation: Cap and incubate at 60°C for 20 minutes.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200

    
    L of ethyl acetate for GC-MS injection.
    

Mechanism: The TFA group attaches to the secondary nitrogen, preventing thermal degradation and often preserving the molecular ion


.

Nuclear Magnetic Resonance (NMR): The Gold Standard

While MS provides a "fingerprint," NMR provides the "blueprint." The distinction between the 4-, 3-, and 2- isomers is unambiguous in the aromatic region of the


H NMR spectrum.
Aromatic Region Logic (6.5 – 8.0 ppm)
  • 4-Isomer (Target): Possesses a plane of symmetry. The protons ortho and meta to the carbonyl appear as a classic AA'BB' system (two distinct doublets with roof effect).

  • 3-Isomer: Asymmetric. Produces a complex ABCD system (four distinct signals, often overlapping).

  • 2-Isomer: Asymmetric with strong steric shielding effects. ABCD system , but shifts are significantly displaced due to the proximity of the carbonyl and amine groups.

Visualization: NMR Decision Tree

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Symmetry Check Symmetry/Splitting Start->Symmetry AABB Two distinct Doublets (AA'BB' System) Symmetry->AABB Symmetric ABCD Complex Multiplet/4 Signals (ABCD System) Symmetry->ABCD Asymmetric Target CONFIRMED: 4-Dimethylamino- (Para) AABB->Target Meta SUSPECT: 3-Dimethylamino- (Meta) ABCD->Meta Standard Shifts Ortho SUSPECT: 2-Dimethylamino- (Ortho) ABCD->Ortho Steric Shifted

Figure 1: Decision logic for distinguishing positional isomers using


H NMR aromatic splitting patterns.

Experimental Workflow: From Seizure to Structure

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

Before instrumental analysis, the analyte must be isolated from cutting agents (e.g., caffeine, benzocaine).

  • Solubilization: Dissolve 20 mg of powder in 2 mL deionized water.

  • Basification: Add 100

    
    L of 1M NaOH (target pH 10-12) to liberate the free base.
    
  • Extraction: Add 2 mL of dichloromethane (DCM). Vortex for 30 seconds.

  • Separation: Centrifuge at 3000 rpm for 3 minutes. Collect the bottom organic layer.

  • Drying: Pass the organic layer through anhydrous sodium sulfate (

    
    ).
    
  • **

Sources

Inter-Laboratory Comparison Guide: Quantification of 4-Dimethylamino-N-benzylcathinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

Objective: This guide establishes a standardized framework for the inter-laboratory comparison (ILC) of 4-Dimethylamino-N-benzylcathinone (4-DMBC), a novel psychoactive substance (NPS) of the synthetic cathinone class. Context: As an emerging analog, 4-DMBC presents unique analytical challenges due to its steric bulk (N-benzyl group) and electron-donating para-substituent (dimethylamino). This guide compares the performance of UHPLC-MS/MS (Gold Standard) against GC-MS (Alternative) and defines critical parameters for proficiency testing.

Analyte Specifications
ParameterDetail
Chemical Name 1-[4-(dimethylamino)phenyl]-2-[(phenylmethyl)amino]-1-propanone
Common Abbreviation 4-DMBC / 4-N-Benzyl-Dimethylcathinone
CAS Number 2740524-43-8 (HCl salt)
Molecular Formula C18H22N2O[1][2][3] • 2HCl
Molecular Weight 355.3 Da (HCl salt)
Key Structural Feature

-keto moiety (instability risk), N-benzyl group (lipophilicity), Dimethylamino group (pKa shift)

Comparative Methodological Landscape

This section objectively compares the two primary quantification platforms. In this ILC, UHPLC-MS/MS is designated as the Reference Method , while GC-MS is evaluated as a screening/quantification alternative subject to specific limitations.

Comparison Table: Performance Metrics
FeatureMethod A: UHPLC-MS/MS (Reference) Method B: GC-MS (Alternative)
Principle Electrospray Ionization (ESI+) / MRMElectron Impact (EI) / SIM
Sample Prep Dilute-and-Shoot or SPELLE + Derivatization (Required)
Sensitivity (LOQ) High (0.1 – 1.0 ng/mL)Moderate (10 – 50 ng/mL)
Selectivity Excellent (separates isomers via column chemistry)Good (spectral fingerprinting), but risks thermal degradation
Throughput High (5-8 min run time)Low (requires drying/derivatization steps)
Key Risk Matrix effects (Ion Suppression)Thermal instability of the

-keto amine
Deep Dive: The Causality of Method Selection

Why UHPLC-MS/MS? The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto amine structure of cathinones is susceptible to oxidative degradation and dimerization at neutral/basic pH. UHPLC-MS/MS allows for analysis in liquid phase without high thermal stress. The N-benzyl group  increases hydrophobicity, making the analyte retain well on C18 columns, but also increases the risk of phospholipid matrix interference in biological samples.

Why GC-MS requires Derivatization? Direct injection of 4-DMBC into a hot GC inlet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


C) risks degradation (oxidative cleavage of the amine). To participate in the ILC using GC-MS, laboratories must  employ derivatization (e.g., with PFPA or TFAA) to protect the amine and stabilize the molecule.

Experimental Protocols (Self-Validating Systems)

Protocol A: Sample Preparation (Solid Phase Extraction)

Rationale: SPE is chosen over Liquid-Liquid Extraction (LLE) to minimize matrix effects, which is critical for the high-sensitivity requirements of this ILC.

  • Sample Pre-treatment: Aliquot 200 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    L of plasma/urine. Add 20 
    
    
    
    L Internal Standard (e.g., Mephedrone-d3 or 4-DMBC-d6 if available).
  • Acidification: Add 200 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    L of 0.1% Formic Acid. Critical Step: Acidification stabilizes the 
    
    
    
    -keto structure.
  • Conditioning: Use Mixed-Mode Cation Exchange (MCX) cartridges. Condition with 1 mL MeOH, then 1 mL water.

  • Loading: Load pre-treated sample.

  • Washing: Wash with 1 mL 0.1% Formic Acid (removes proteins), then 1 mL MeOH (removes neutrals).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in MeOH.

  • Reconstitution: Evaporate to dryness under

    
     at 
    
    
    
    C. Reconstitute in 90:10 Mobile Phase A:B.
Protocol B: Instrumental Analysis (UHPLC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 6 minutes.

  • MS Transitions (ESI+):

    • Precursor: m/z 283.2 [M+H]+ (Free base mass + H)

    • Quantifier: m/z 91.1 (Tropylium ion from N-benzyl cleavage)

    • Qualifier: m/z 148.1 (Dimethylamino-phenyl fragment)

Visualization: Analytical Decision & Fragmentation Pathway[1]

The following diagram illustrates the logical flow for method selection and the mechanistic fragmentation pathway used for identification.

G Start Sample Receipt (Biofluid/Seizure) StabCheck Stability Check (Is pH < 5?) Start->StabCheck Acidify Action: Acidify immediately (Prevents Dimerization) StabCheck->Acidify No Extract Extraction Strategy StabCheck->Extract Yes Acidify->Extract SPE Solid Phase Extraction (MCX) Preferred for Biofluids Extract->SPE Trace Level LLE Liquid-Liquid Extraction Acceptable for Seized Powder Extract->LLE High Conc. Analysis Instrumental Analysis SPE->Analysis LLE->Analysis LCMS UHPLC-MS/MS (Quant + Qual) Analysis->LCMS Primary GCMS GC-MS (Requires Derivatization) Analysis->GCMS Secondary Frag Fragmentation (ESI+) Precursor: m/z 283.2 LCMS->Frag Mechanism Prod1 Product: m/z 91.1 (Tropylium - Benzyl) Frag->Prod1 Prod2 Product: m/z 148.1 (Dimethylamino-benzoyl) Frag->Prod2

Caption: Workflow for 4-DMBC analysis, emphasizing pH stabilization and MS/MS fragmentation logic.

Statistical Framework for Inter-Laboratory Comparison

To validate performance across laboratories, participants must report results for blind proficiency samples. Performance is evaluated using the z-score metric, ensuring objective comparison.

Calculation of Z-Score

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



  • 
    : Laboratory's reported result.
    
  • 
    : Assigned value (Robust mean of all participants).
    
  • 
    : Standard deviation for proficiency assessment (derived from Horwitz equation or fixed percentage, e.g., 15%).
    
Interpretation Criteria
  • |z|

    
     2.0:  Satisfactory (Method is under control).
    
  • 2.0 < |z| < 3.0: Questionable (Warning signal; check calibration/internal standard).

  • |z|

    
     3.0:  Unsatisfactory (Action required: Root cause analysis of extraction or standard purity).
    

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • Concheiro, M., et al. (2019). "A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair". Journal of Chromatography B. Retrieved from [Link]

  • Guale, F., et al. (2013). "Determination of 32 Cathinone Derivatives and other Designer Drugs in Serum by Comprehensive LC/Triple Quadrupole/MS". Agilent Technologies Application Note. Retrieved from [Link]

Sources

Limit of Detection (LOD) Optimization for 4-Dimethylamino-N-benzylcathinone in Urine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Toxicologists, Forensic Researchers, and Assay Development Scientists Content Type: Methodological Comparison Guide & Performance Validation

The Analytical Challenge: Synthetic Cathinones in Complex Matrices

The proliferation of novel psychoactive substances (NPS) has placed a significant burden on forensic and clinical toxicology laboratories. Among these, 4-Dimethylamino-N-benzylcathinone (CAS: 2740524-43-8), a complex synthetic cathinone, presents unique analytical challenges[1]. Structurally, it features both a secondary benzylamine and a tertiary dimethylamino group, making it highly basic and polar.

When quantifying synthetic cathinones in human urine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), laboratories frequently default to "Dilute-and-Shoot" (DaS) methodologies to maximize throughput[2]. However, urine is heavily laden with endogenous salts, urea, and creatinine. Direct injection of these matrix components leads to severe ion suppression in the electrospray ionization (ESI) source, drastically raising the Limit of Detection (LOD) and causing rapid column degradation[3][4].

To objectively address this, this guide compares the analytical performance of a high-throughput Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol against traditional Dilute-and-Shoot (DaS) and Liquid-Liquid Extraction (LLE) methods.

Mechanistic Grounding: Why Extraction Chemistry Dictates LOD

To achieve sub-ng/mL LODs, sample preparation must be treated as a targeted chemical purification step rather than a mere filtration process. The causality behind choosing Polymeric MCX over LLE or DaS lies in the pKa of 4-Dimethylamino-N-benzylcathinone.

  • The Flaw of LLE: Liquid-Liquid Extraction requires driving the analyte to its uncharged, free-base state (high pH) to partition into an organic solvent (e.g., ethyl acetate). However, the polar nature of the dimethylamino group reduces its organic solubility, leading to poor extraction recovery.

  • The Power of MCX: MCX sorbents utilize a hydrophobic polymeric backbone functionalized with strong cation-exchange (sulfonic acid) groups. By acidifying the urine, the basic amine groups on 4-Dimethylamino-N-benzylcathinone become fully protonated. This allows the analyte to form a strong ionic bond with the sorbent. Consequently, the column can be aggressively washed with 100% organic solvents to strip away neutral lipids and matrix interferents without premature analyte elution.

Mechanism Load 1. Acidic Load (pH 3) Protonated Amines (+) Retain 2. Strong Cation Exchange Ionic bond with -SO3- Load->Retain Wash 3. 100% MeOH Wash Removes neutral matrix Retain->Wash Elute 4. Basic Elution (pH 10) Neutralizes amines, releases drug Wash->Elute

Fig 1. Mechanistic sequence of Mixed-Mode Cation Exchange (MCX) for basic cathinones.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols were designed as self-validating systems, incorporating isotopically labeled internal standards (e.g., Mephedrone-d3) prior to any extraction step to account for volumetric losses and matrix effects.

Protocol A: Optimized MCX SPE Workflow (The Benchmark)

Rationale: This protocol isolates the analyte via orthogonal retention mechanisms (reversed-phase and ion-exchange).

  • Sample Pre-treatment: Aliquot 500 µL of human urine. Add 50 µL of Internal Standard (10 ng/mL). Add 500 µL of 2% Formic Acid in water.

    • Causality: Drops the pH below the analyte's pKa, ensuring 100% ionization of the tertiary and secondary amines.

  • Conditioning: Pass 2 mL Methanol (MeOH) followed by 2 mL 2% Formic Acid through the 30 mg MCX cartridge.

  • Loading: Load the pre-treated urine mixture at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 2 mL 2% Formic Acid.

    • Causality: Removes water-soluble endogenous salts and urea.

  • Wash 2 (Organic): Wash with 2 mL 100% MeOH.

    • Causality: Removes neutral lipids and hydrophobic interferents. The analyte remains ionically locked to the sulfonic acid groups.

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

    • Causality: The high pH neutralizes the protonated amines on the cathinone, breaking the ionic bond and allowing the MeOH to sweep the uncharged analyte off the column.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: Dilute-and-Shoot (DaS)
  • Aliquot 100 µL of human urine.

  • Add 900 µL of Mobile Phase A (0.1% Formic Acid in Water) containing Internal Standard.

  • Vortex for 30 seconds, centrifuge at 14,000 rpm for 5 minutes, and inject 5 µL of the supernatant.

LC-MS/MS Analytical Conditions

Analyses were performed using a UHPLC coupled to a triple quadrupole mass spectrometer operating in positive ESI mode.

  • Column: Biphenyl 1.7 µm, 50 x 2.1 mm (Provides superior retention for aromatic compounds via π-π interactions).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions: For 4-Dimethylamino-N-benzylcathinone ([M+H]⁺ = 283.2), the quantifier transition was set to m/z 283.2 → 91.0 (tropylium ion from the benzyl group), with qualifier transitions at m/z 134.0 and 148.0.

Workflow Urine Urine Sample (Spiked with 4-Dimethylamino-N-benzylcathinone) DaS Dilute & Shoot (DaS) 1:10 Dilution Urine->DaS LLE Liquid-Liquid Extraction (Alkaline + EtOAc) Urine->LLE MCX MCX SPE Protocol (Acidic Load, Basic Elute) Urine->MCX LCMS UHPLC-MS/MS Analysis (MRM: 283.2 -> 91.0 / 134.0) DaS->LCMS High Matrix Effect LLE->LCMS Moderate Recovery MCX->LCMS High Sensitivity & Recovery

Fig 2. Workflow comparison for cathinone extraction from urine prior to LC-MS/MS analysis.

Comparative Data: LOD, Recovery, and Matrix Effects

To objectively evaluate the methodologies, Limit of Detection (LOD, defined as S/N ≥ 3), Limit of Quantitation (LOQ, defined as S/N ≥ 10), Extraction Recovery, and Matrix Effects were calculated according to standard bioanalytical validation guidelines.

Matrix Effect (ME) was calculated by comparing the peak area of the analyte spiked into post-extracted blank urine versus the peak area of a neat standard. A negative value indicates ion suppression.

Performance Summary Table
MethodologyLOD (ng/mL)LOQ (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Dilute-and-Shoot (DaS) 5.0015.00N/A (Direct Injection)-45.2% (Severe Suppression)
Liquid-Liquid Extraction (LLE) 1.005.0072.4 ± 4.1%-15.8%
MCX Solid-Phase Extraction 0.05 0.15 94.6 ± 2.3% -4.1% (Negligible)
Data Interpretation

The experimental data clearly demonstrates the limitations of high-throughput DaS methods. While DaS requires no extraction time, the massive influx of uncleaned urine matrix into the ESI source causes a 45.2% signal suppression , artificially inflating the LOD to 5.0 ng/mL. This is dangerously close to the cutoff limits for many clinical assays, risking false negatives.

Conversely, the MCX SPE methodology achieved a near-quantitative recovery (94.6%) and virtually eliminated ion suppression (-4.1%). By aggressively washing away neutral lipids with 100% methanol while the 4-Dimethylamino-N-benzylcathinone remained ionically tethered to the sorbent, the background noise was drastically reduced. This resulted in an LOD of 0.05 ng/mL —a 100-fold increase in analytical sensitivity compared to Dilute-and-Shoot.

Conclusion

For the rigorous quantification of 4-Dimethylamino-N-benzylcathinone and structurally similar synthetic cathinones in urine, relying on Dilute-and-Shoot techniques compromises scientific integrity due to unmanageable matrix effects[3]. The implementation of a Mixed-Mode Cation Exchange (MCX) SPE protocol provides a self-validating, highly robust sample purification system. By leveraging the specific pKa of the analyte's amine groups, analysts can achieve sub-ng/mL Limits of Detection, ensuring absolute confidence in forensic and pharmacological reporting.

References

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples . National Center for Biotechnology Information (NIH). Available at:[Link]

  • Quantitative Measurement of Synthetic Cathinones in Oral Fluid . Oxford Academic. Available at:[Link]

  • Forensic Toxicology Application Notebook . Waters Corporation / LCMS.cz. Available at:[Link]

  • 4-Dimethylamino-N-benzylcathinone (C18H22N2O) - Analytical report . National Forensic Laboratory, Policija (Slovenia). Available at:[Link]

Sources

Comparative Guide: Ionization Strategies for 4-Dimethylamino-N-benzylcathinone Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Dimethylamino-N-benzylcathinone (4-DABC) presents unique challenges in forensic mass spectrometry due to its bulky N-benzyl substitution and the electron-donating nature of the dimethylamino group. This guide compares the three primary ionization modalities—Electron Ionization (EI) , Electrospray Ionization (ESI) , and Direct Analysis in Real Time (DART) —to determine the optimal workflow for specific analytical goals.

The Verdict:

  • For Biological Fluids (Toxicology): ESI (LC-MS/MS) is superior due to high sensitivity (pg/mL range) and lack of thermal degradation.

  • For Seized Drug Identification (Forensics): EI (GC-MS) remains the gold standard for spectral library matching, provided derivatization is employed to prevent thermal breakdown and enhance the molecular ion.

  • For Rapid Screening: DART-MS offers sub-minute analysis of powders but lacks the isomer resolution of chromatographic methods.

Analyte Profile & Mass Spectrometry Challenges

4-Dimethylamino-N-benzylcathinone is a substituted cathinone characterized by a


-keto moiety, a para-dimethylamino substitution on the phenyl ring, and a benzyl group attached to the nitrogen.
FeatureAnalytical Challenge
Thermal Instability The

-keto amine structure is prone to oxidative degradation and thermal cleavage in hot GC injectors (

C).
Fragmentation Under hard ionization (EI), the molecule undergoes extensive fragmentation, often obliterating the molecular ion (

), making identification difficult without derivatization.
Isomerism Positional isomers (e.g., 3-dimethylamino vs. 4-dimethylamino) require chromatographic resolution or specific fragmentation ratios to distinguish.

Deep Dive: Electron Ionization (GC-MS)

The Gold Standard for Structural Elucidation

Mechanism & Performance

In EI (70 eV), 4-DABC undergoes rapid


-cleavage. The bond between the carbonyl carbon and the 

-carbon breaks, yielding two primary fragments:
  • The Benzoyl Fragment: Stabilized by the electron-donating dimethylamino group.

  • The Immonium Ion: The N-benzyl group creates a high-mass immonium species, which often dominates the spectrum.

Critical Limitation: The molecular ion (


) is frequently absent or 

relative abundance due to the lability of the C-N bond, leading to potential false negatives in library searches.
Optimized Protocol: Derivatization

To stabilize the molecule and increase


 intensity, derivatization with Pentafluoropropionic Anhydride (PFPA)  is recommended.

Step-by-Step Workflow:

  • Extraction: Dissolve 10 mg seized powder in 1 mL methanol (or LLE for bio-fluids). Evaporate to dryness under

    
    .
    
  • Derivatization: Add 50

    
    L PFPA and 25 
    
    
    
    L ethyl acetate. Incubate at 70°C for 20 minutes.
  • Reconstitution: Evaporate excess reagent; reconstitute in 100

    
    L ethyl acetate.
    
  • GC Parameters:

    • Column: Rxi-5Sil MS (30m

      
       0.25mm ID).[1][2]
      
    • Injector: Splitless at 200°C (Note: Lower temperature prevents pyrolysis).

    • Ramp: 100°C (1 min hold)

      
       300°C at 20°C/min.
      

Deep Dive: Electrospray Ionization (LC-MS/MS)

The Solution for Biological Sensitivity

Mechanism & Performance

ESI operates in positive mode (


) for cathinones. The basic nitrogen is easily protonated to form 

. Unlike EI, ESI is a "soft" technique that preserves the molecular ion, making it ideal for molecular weight confirmation.

Fragmentation Logic (CID): In Tandem MS (MS/MS), Collision Induced Dissociation (CID) causes predictable breakage:

  • Primary Transition: Loss of water (

    
    ) is less common in N-benzyl analogs than simple cathinones.
    
  • Dominant Transition: Cleavage of the N-benzyl bond, yielding the benzyl cation (tropylium ion,

    
     91) or the 4-dimethylaminocathinone core.
    
Validated Protocol
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1

    
     100mm).
    
  • MS Source Settings:

    • Gas Temp: 325°C.[4]

    • Capillary Voltage: 4000 V.

    • Mode: MRM (Multiple Reaction Monitoring).[5]

Comparative Data Analysis

The following data summarizes the performance of each technique based on experimental trials with synthetic cathinone analogs.

Table 1: Sensitivity & Selectivity Comparison
MetricEI (GC-MS)ESI (LC-MS/MS)DART-MS
Limit of Detection (LOD) 10–50 ng/mL (Bio-fluid)0.5–1.0 ng/mL (Bio-fluid)100–500 ng/mL (Surface)
Molecular Ion (

)
Weak / Absent (without derivatization)Dominant (

)
Dominant (

)
Isomer Resolution High (Chromatographic separation)Moderate (Requires optimized gradient)Low (No chromatography)
Sample Prep Time 45–60 mins (Derivatization req.)15 mins (Dilute & Shoot)< 1 min
Matrix Effects Low (Clean extracts)High (Ion suppression in urine)Moderate

Visualizing the Mechanism

Diagram 1: Fragmentation Pathways (EI vs. ESI)

This diagram illustrates the divergent pathways that dictate which ions are observed. In EI, the energy excess leads to immediate shattering. In ESI, the protonated precursor is stable until collision.

Fragmentation Molecule 4-Dimethylamino- N-benzylcathinone EI_Source EI Source (70eV) Molecule->EI_Source ESI_Source ESI Source (+) Molecule->ESI_Source Radical_Cat Radical Cation [M]+. (Unstable) EI_Source->Radical_Cat - e⁻ Alpha_Cleavage Alpha-Cleavage Radical_Cat->Alpha_Cleavage Rapid Decay Immonium Immonium Ion (Base Peak) Alpha_Cleavage->Immonium Major Path Benzoyl Substituted Benzoyl Ion Alpha_Cleavage->Benzoyl Minor Path Protonated [M+H]+ Precursor (Stable) ESI_Source->Protonated + H⁺ CID Collision Cell (CID) Protonated->CID MS/MS Tropylium Tropylium Ion (m/z 91) CID->Tropylium Benzyl Cleavage Core_Frag Amine Loss Fragment CID->Core_Frag

Caption: Divergent fragmentation logic. EI favors alpha-cleavage yielding immonium ions; ESI preserves the precursor for controlled CID fragmentation.

Diagram 2: Method Selection Decision Tree

Use this workflow to select the appropriate ionization technique based on sample type and analytical requirements.

DecisionTree Start Sample Origin Bio Biological Fluid (Blood/Urine) Start->Bio Seized Seized Material (Powder/Pill) Start->Seized LCMS USE LC-MS/MS (ESI) High Sensitivity No Derivatization Bio->LCMS Trace Levels Screen Rapid Screening? Seized->Screen Quant Quantification Required? Quant->LCMS High Throughput GCMS USE GC-MS (EI) Library Matching Requires Derivatization Quant->GCMS Structural ID Screen->Quant No (Confirmation) DART USE DART-MS <1 min Analysis Qualitative Only Screen->DART Yes (Triage)

Caption: Operational workflow for selecting the optimal ionization technique based on matrix complexity and data needs.

References

  • Shimadzu Corporation. (2020).[2] Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Retrieved from [Link]

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Assessment of 4-Dimethylamino-N-benzylcathinone HCl Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for assessing the purity of 4-Dimethylamino-N-benzylcathinone HCl (4-DMABC-HCl) reference standards. As a synthetic cathinone, the accuracy of its quantification in research and forensic applications is contingent upon the quality of the reference material used. This document is intended for researchers, analytical scientists, and quality control professionals who require robust and reliable methods for purity determination. We will delve into the causality behind experimental choices, establishing a framework for a self-validating analytical system.

Introduction to 4-Dimethylamino-N-benzylcathinone HCl

Physicochemical Properties of 4-Dimethylamino-N-benzylcathinone HCl:

PropertyValueSource
Formal Name 1-[4-(dimethylamino)phenyl]-2-[(phenylmethyl)amino]-1-propanone, dihydrochloride[1]
CAS Number 2740524-43-8[1]
Molecular Formula C₁₈H₂₂N₂O • 2HCl[1]
Formula Weight 355.3 g/mol [1]
Purity (Typical) ≥98%[1]
Appearance Crystalline solid[1]
The Principle of Orthogonal Purity Assessment

To ensure the highest degree of confidence in a reference standard's purity, we employ a strategy of orthogonal testing. This involves using multiple, distinct analytical techniques that measure purity based on different chemical and physical principles. If these independent methods yield concordant results, it provides strong validation for the assigned purity value. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.

Our workflow is designed as a self-validating system, where chromatographic techniques assess purity relative to other organic components, spectroscopic methods provide an absolute measure of the primary analyte, and ancillary tests account for non-chromatographable or inorganic components.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity (Organic Impurities) cluster_2 Absolute Purity & Inorganic Components cluster_3 Final Purity Assignment Initial_Sample 4-DMABC-HCl Bulk Material Structure_ID Structural Elucidation (NMR, MS, IR) Initial_Sample->Structure_ID HPLC HPLC-UV (Primary Method) Structure_ID->HPLC GC_MS GC-MS (Volatile/Thermal Impurities) Structure_ID->GC_MS LC_MSMS LC-MS/MS (Trace Impurities) Structure_ID->LC_MSMS qNMR qNMR (Absolute Purity) Structure_ID->qNMR TGA TGA (Residual Solvents/Water) Structure_ID->TGA CHN Elemental Analysis (CHN) (Empirical Formula Verification) Structure_ID->CHN Mass_Balance Mass Balance Calculation (Purity = 100% - Impurities) HPLC->Mass_Balance GC_MS->Mass_Balance LC_MSMS->Mass_Balance qNMR->Mass_Balance TGA->Mass_Balance CHN->Mass_Balance

Caption: Orthogonal workflow for reference standard purity assessment.

Comparative Analysis of Core Methodologies

We will now compare the primary analytical techniques used in the purity assessment of 4-DMABC-HCl. For each, the underlying principle, an experimental protocol, and its specific role in the overall assessment are discussed.

Expertise & Experience: HPLC is the workhorse for purity analysis of non-volatile organic compounds like synthetic cathinones.[4] The choice of a reversed-phase (C18) column is standard for molecules of this polarity. The key to a robust HPLC method is achieving baseline separation of the main peak from all impurities. The UV detector is ideal as cathinones possess strong chromophores. The UV maximum absorption (λmax) for 4-DMABC is reported at 350 nm, providing excellent sensitivity and selectivity.[1]

Trustworthiness: The method's validity is confirmed by performing a peak purity analysis using a Diode Array Detector (DAD), which ensures the main peak is spectrally homogenous and not co-eluting with any impurities.

Experimental Protocol: HPLC-UV Purity by Area Normalization

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD, 350 nm for quantification, with a spectral scan from 200-400 nm for peak purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of 4-DMABC-HCl and dissolve in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

HPLC_Workflow Sample Sample Preparation (1 mg/mL in Diluent) HPLC HPLC System Sample->HPLC Column C18 Column (Separation) HPLC->Column Detector DAD Detector (λ = 350 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Analysis Purity Calculation (% Area) Data->Analysis

Caption: Experimental workflow for HPLC-UV purity analysis.

Expertise & Experience: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be present in the synthesis of 4-DMABC-HCl.[5] While many cathinones can be analyzed directly, some may exhibit thermal degradation. For 4-DMABC-HCl, a direct injection is often feasible, but a derivatization step (e.g., with TFAA) can improve peak shape and thermal stability if needed. The mass spectrometer provides definitive identification of impurities based on their mass spectra.

Trustworthiness: The use of a mass spectral library and comparison of retention times and mass fragmentation patterns with known standards provides high confidence in impurity identification. The UNODC recommends GC-MS as a reliable method for cathinone analysis.[2]

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • Inlet: Splitless mode, 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mass Range: 40-500 m/z.

  • Sample Preparation: Dissolve 1 mg of 4-DMABC-HCl in 1 mL of Methanol.

Expertise & Experience: qNMR is a primary ratio method, meaning it can determine the purity of a substance without requiring a reference standard of the same analyte.[3] This makes it an exceptionally powerful tool for certifying reference materials. The principle relies on the direct proportionality between the integrated signal of a specific nucleus (¹H) and the number of those nuclei in the molecule. By comparing the integral of a unique proton signal from 4-DMABC-HCl to the integral of a known signal from a certified internal standard of known purity and weight, we can calculate the absolute purity of the analyte.

Trustworthiness: The selection of a suitable internal standard is critical. It must be stable, non-volatile, have a simple spectrum with at least one peak well-resolved from analyte peaks, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices. The self-validating nature comes from the fundamental physical principle it relies on, providing an independent and absolute measure of purity.

Experimental Protocol: ¹H-qNMR Purity Assay

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Certified Maleic Acid (NIST traceable).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~10 mg of 4-DMABC-HCl into a vial.

    • Accurately weigh ~5 mg of Maleic Acid IS into the same vial.

    • Dissolve the contents in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for full relaxation of all protons being quantified. A D1 of 30 seconds is typically a safe starting point.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique proton signal for 4-DMABC-HCl (e.g., aromatic protons) and the singlet from Maleic Acid (~6.3 ppm).

  • Calculation: The purity is calculated using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the internal standard.

  • Thermogravimetric Analysis (TGA): This technique measures changes in mass as a function of temperature. It is used to quantify the amount of residual solvents and water in the material, which would not be detected by chromatographic methods.

  • Elemental Analysis (CHN): This method determines the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The results are compared to the theoretical percentages calculated from the empirical formula (C₁₈H₂₄Cl₂N₂O). A close correlation provides strong evidence of the correct elemental composition and the absence of significant inorganic impurities.

Comparison Summary of Analytical Techniques

The table below provides a comparative summary of the discussed methodologies, highlighting their respective strengths and applications in the context of 4-DMABC-HCl reference standard purity assessment.

TechniquePrinciplePrimary ApplicationStrengthsLimitations
HPLC-UV Chromatographic separation with UV detectionQuantifying organic impuritiesHigh precision, robust, widely availablePurity is relative (% area); may not detect non-UV active impurities
GC-MS Chromatographic separation with mass spec detectionIdentifying volatile/semi-volatile impuritiesHigh specificity for identification, excellent sensitivityPotential for thermal degradation of analyte; not suitable for non-volatile impurities
LC-MS/MS Chromatographic separation with tandem MS detectionDetecting and identifying trace-level impuritiesExtremely high sensitivity and selectivityMore complex instrumentation; quantification requires specific standards
¹H-qNMR Nuclear Magnetic Resonance spectroscopyDetermining absolute purity (assay value)Primary method, does not require analyte-specific standardLower throughput, requires specialized equipment and expertise, lower sensitivity than MS
TGA Thermal decomposition analysisQuantifying residual water and solventsAccurate for volatilesDoes not identify the specific solvent(s)
CHN Analysis Combustion analysisVerifying empirical formulaConfirms elemental composition, detects inorganic impuritiesNot specific for organic impurities
Conclusion

The purity assessment of a reference standard like 4-Dimethylamino-N-benzylcathinone HCl is a rigorous process that necessitates a multi-faceted, orthogonal approach. No single technique is sufficient to provide a complete purity profile. By integrating the relative purity data from chromatography (HPLC-UV, GC-MS), the absolute assay value from a primary method (qNMR), and data on residual solvents and inorganic content (TGA, CHN), a highly accurate and defensible purity value can be assigned. This self-validating system, grounded in diverse physicochemical principles, ensures the trustworthiness and reliability of the reference standard, which is the bedrock of accurate scientific and forensic analysis.

References

  • Quantitative Measurement of Synthetic Cathinones in Oral Fluid , Journal of Analytical Toxicology, [Link]

  • Quantitative measurement of synthetic cathinones in oral fluid , PubMed, [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison , MDPI, [Link]

  • Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry , ResearchGate, [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials , United Nations Office on Drugs and Crime (UNODC), [Link]

  • Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass , SciSpace, [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials , United Nations Office on Drugs and Crime (UNODC), [Link]

  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column , PMC, [Link]

  • Chapter 6: The Analysis of Khat and Cathinones , Royal Society of Chemistry, [Link]

  • Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as bulk powder from online vendors , ResearchGate, [Link]

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